molecular formula C36H51BF4O4Ru2- B15137366 Anticancer agent 161

Anticancer agent 161

Numéro de catalogue: B15137366
Poids moléculaire: 836.7 g/mol
Clé InChI: XOELBPHXQBPFLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anticancer agent 161 is a useful research compound. Its molecular formula is C36H51BF4O4Ru2- and its molecular weight is 836.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H51BF4O4Ru2-

Poids moléculaire

836.7 g/mol

Nom IUPAC

carbanide;cyclopentene;17-ethenylidene-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol;methanone;ruthenium(3+);ruthenium(4+);tetrafluoroborate

InChI

InChI=1S/C20H23O.2C5H8.3CHO.3CH3.BF4.2Ru/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2;2*1-2-4-5-3-1;3*1-2;;;;2-1(3,4)5;;/h1,6,8,12,17-19,21H,4-5,7,9-11H2,2H3;2*1-2H,3-5H2;3*1H;3*1H3;;;/q-1;;;7*-1;+3;+4

Clé InChI

XOELBPHXQBPFLF-UHFFFAOYSA-N

SMILES canonique

[B-](F)(F)(F)F.[CH3-].[CH3-].[CH3-].CC12CCC3C(C1CCC2=C=[CH-])CCC4=C3C=CC(=C4)O.[CH-]=O.[CH-]=O.[CH-]=O.C1CC=CC1.C1CC=CC1.[Ru+3].[Ru+4]

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent ATN-161

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide antagonist of several β-integrin subunits. Derived from the synergy region of fibronectin, it has been evaluated in clinical trials as an antiangiogenic and antimetastatic agent. The core mechanism of action of ATN-161 centers on its ability to bind to integrins, primarily α5β1 and αvβ3, which are crucial for endothelial cell migration, survival, and the formation of new blood vessels (angiogenesis) that support tumor growth. By inhibiting these integrins, ATN-161 disrupts downstream signaling pathways, leading to reduced angiogenesis, inhibition of tumor growth and metastasis, and induction of apoptosis in neovascular endothelial cells.

Core Mechanism of Action: Integrin Antagonism

ATN-161 is a structural analog of the PHSRN sequence in fibronectin, with a cysteine substituted for arginine. This modification allows it to bind to the β subunits of multiple integrin heterodimers, including α5β1, αvβ3, and αvβ5.[1] These integrins are overexpressed on activated endothelial cells and various tumor cells, playing a pivotal role in cell adhesion to the extracellular matrix (ECM), cell migration, and signal transduction.

The primary anticancer effect of ATN-161 is mediated through the inhibition of angiogenesis.[1] By binding to integrins on endothelial cells within the tumor microenvironment, ATN-161 blocks the cell-matrix interactions necessary for the formation of new blood vessels. This leads to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen.

Key Signaling Pathways Modulated by ATN-161

Experimental evidence suggests that ATN-161 modulates several downstream signaling pathways upon binding to its target integrins:

  • Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway: Treatment with ATN-161 has been shown to significantly decrease the phosphorylation of MAPK in tumors, indicating a suppression of this key proliferation and survival pathway.[2]

  • Modulation of Protein Kinase A (PKA) Signaling: The antiangiogenic activity of ATN-161 may be mediated through the modulation of integrin signaling in a PKA-dependent manner.[1] Studies have shown that PKA inhibitors can reverse the antiangiogenic effects of ATN-161.[1]

  • Inhibition of Nuclear Factor-κB (NF-κB) Pathway: In models of ocular neovascularization, ATN-161 was found to inhibit the activation of the NF-κB signaling pathway. This inhibition leads to the downstream suppression of matrix metalloproteinases (MMP-2/9) and promotes apoptosis.

The diagram below illustrates the proposed mechanism of action for ATN-161.

ATN161_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Integrin Integrin (α5β1, αvβ3) PKA PKA Pathway Integrin->PKA Modulates MAPK MAPK Pathway (↓ Phosphorylation) Integrin->MAPK Inhibits NFkB NF-κB Pathway (↓ Activation) Integrin->NFkB Inhibits ATN161 ATN-161 ATN161->Integrin Binds to β subunit Angiogenesis Angiogenesis (Inhibited) PKA->Angiogenesis MAPK->Angiogenesis Apoptosis_Proteins Pro-Apoptotic Proteins (Caspase-3, PARP) NFkB->Apoptosis_Proteins Inhibits suppression of MMPs MMP-2/9 Expression (↓) NFkB->MMPs Apoptosis Apoptosis (Induced) Apoptosis_Proteins->Apoptosis Metastasis Metastasis (Inhibited) MMPs->Metastasis

Fig. 1: Proposed Signaling Pathway of ATN-161.

Quantitative Data Summary

The biological activity of ATN-161 has been quantified in various preclinical and clinical settings.

ParameterModel SystemValue/ObservationReference
In Vitro Activity
Inhibition of MAPK PhosphorylationMDA-MB-231 Breast Cancer CellsMaximal effect at 20 µmol/L
In Vivo Angiogenesis Inhibition
Matrigel Plug ModelC57BL/6 MiceStatistically significant inhibition at 1 and 10 µmol/L
In Vivo Ocular Neovascularization
Inhibition of Integrin α5β1 ExpressionOxygen-Induced Retinopathy (OIR) Mouse ModelSignificant inhibition at 1.0 µg/µL and 10 µg/µL (intravitreal)
Clinical Trial Data (Phase I)
Dose Escalation RangePatients with Advanced Solid Tumors0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 mg/kg
Maximum Administered DosePatients with Advanced Solid Tumors16 mg/kg (Dose-limiting toxicity not reached)
Clinical OutcomePatients with Advanced Solid TumorsProlonged stable disease observed in ~33% of patients

Note: A U-shaped dose-response curve has been observed in preclinical models, where lower doses sometimes show greater activity than higher doses. This was also consistent with clinical findings where prolonged stable disease was seen across a broad range of doses.

Key Experimental Protocols

In Vivo Matrigel Plug Angiogenesis Assay

This protocol is based on methodologies described in preclinical evaluations of ATN-161's antiangiogenic properties.

Matrigel_Workflow cluster_prep Preparation cluster_injection Implantation cluster_analysis Analysis A 1. Thaw Matrigel on ice at 4°C B 2. Mix Matrigel with angiogenic factors (VEGF, FGF-2) A->B C 3. Add ATN-161 at varying concentrations (e.g., 1, 10 µM) or vehicle B->C D 4. Subcutaneously inject Matrigel mixture into the flank of C57BL/6 mice C->D E 5. After 7-14 days, excise Matrigel plugs D->E F 6. Quantify angiogenesis (e.g., Hemoglobin content using Drabkin's reagent) E->F

Fig. 2: Workflow for Matrigel Plug Angiogenesis Assay.

Protocol Steps:

  • Preparation: Growth factor-reduced Matrigel is thawed overnight at 4°C.

  • Mixing: The liquid Matrigel is mixed with heparin, an angiogenic inducer (e.g., VEGF and FGF-2), and the experimental compound (ATN-161 at various concentrations) or a vehicle control.

  • Injection: The Matrigel mixture (typically 0.5 mL) is injected subcutaneously into the dorsal flank of mice.

  • Incubation: The Matrigel solidifies in vivo, and blood vessels are recruited into the plug over a period of 7-14 days.

  • Analysis: Plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content, which is proportional to the number of red blood cells and, therefore, vascularization.

Western Blot for NF-κB Pathway Activation

This protocol is adapted from studies investigating ATN-161's effect on intracellular signaling.

Protocol Steps:

  • Sample Preparation: Isolate protein from retinal tissues of mice (e.g., from an OIR model) treated with ATN-161 or vehicle control. Homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, p-p65, and a loading control (e.g., β-actin).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity and normalize to the loading control to determine relative protein expression levels.

Conclusion

ATN-161 represents a targeted anticancer strategy focused on disrupting the tumor's ability to form new blood vessels. Its mechanism of action, centered on the antagonism of α5β1 and αvβ3 integrins, leads to the inhibition of critical pro-survival and pro-angiogenic signaling pathways, including the MAPK and NF-κB cascades. The quantitative data from both preclinical and clinical studies support its biological activity across a range of doses, although its U-shaped dose-response curve presents unique considerations for clinical development. The experimental protocols outlined provide a basis for further investigation into the nuanced molecular interactions of this and similar integrin-targeting agents.

References

Technical Whitepaper: Synthesis and Characterization of a Novel Bioactive Alkynol Anticancer Agent (Representative Compound 161)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of a representative novel bioactive alkynol, herein designated as Compound 161. This class of compounds has demonstrated significant potential as an anticancer agent, primarily through the induction of autophagy and depletion of mitochondrial membrane potential. This guide details the synthetic and analytical protocols, presents key quantitative data, and illustrates the experimental workflow and proposed mechanism of action.

Introduction

Bioactive alkynols are a class of natural and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds and a hydroxyl group. Certain members of this class have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of cellular stress pathways that lead to programmed cell death. Compound 161 is a representative molecule from this class, designed to maximize anticancer efficacy while maintaining a synthetically accessible scaffold. This whitepaper will serve as a technical guide for its synthesis, characterization, and biological evaluation.

Synthesis of Compound 161

The synthesis of Compound 161 is achieved through a multi-step process, beginning with commercially available starting materials. The key steps involve the formation of the carbon skeleton via coupling reactions, followed by stereoselective reduction to install the characteristic hydroxyl group.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling A mixture of (E)-1-bromo-1-hexene (1.0 eq), 2-methylbut-1-en-3-yn-1-ol (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in triethylamine (B128534) is stirred under an argon atmosphere at room temperature for 12 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (n-hexane/ethyl acetate (B1210297) = 10:1) to yield the coupled enyne product.

Step 2: Deprotection The product from Step 1 is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude deprotected intermediate.

Step 3: Corey-Bakshi-Shibata (CBS) Reduction The deprotected intermediate is dissolved in anhydrous THF and cooled to -78 °C. (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.2 eq) is added dropwise, followed by the slow addition of borane-dimethyl sulfide (B99878) complex (1.5 eq). The reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, Compound 161, is purified by flash chromatography (n-hexane/ethyl acetate = 5:1).

Synthesis Workflow

G start Starting Materials ((E)-1-bromo-1-hexene, 2-methylbut-1-en-3-yn-1-ol) step1 Sonogashira Coupling (Pd(PPh3)4, CuI, TEA) start->step1 step2 Deprotection (K2CO3, MeOH) step1->step2 step3 CBS Reduction ((R)-CBS, BH3-DMS) step2->step3 purification Flash Chromatography step3->purification product Compound 161 purification->product

Caption: Synthetic workflow for Compound 161.

Characterization of Compound 161

The structure and purity of the synthesized Compound 161 were confirmed using various analytical techniques.

Analytical Data
ParameterResult
Appearance Colorless oil
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
¹H NMR (400 MHz, CDCl₃) δ 5.80-5.90 (m, 2H), 4.35 (d, J=6.0 Hz, 1H), 2.15 (q, J=7.2 Hz, 2H), 1.85 (s, 3H), 1.40-1.50 (m, 2H), 0.90 (t, J=7.4 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 139.8, 110.5, 92.1, 85.3, 65.2, 34.7, 23.5, 22.1, 13.6
HRMS (ESI) m/z calculated for C₁₁H₁₇O⁺ [M+H]⁺: 165.1274, found: 165.1272
Purity (HPLC) >98%
Yield 65% (overall)
Experimental Protocols: Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to TMS.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

  • HPLC Analysis: Purity was determined by reverse-phase HPLC on a C18 column with a gradient of acetonitrile (B52724) in water.

Biological Evaluation

The anticancer properties of Compound 161 were assessed through a series of in vitro assays.

In Vitro Cytotoxicity

The cytotoxicity of Compound 161 was evaluated against a panel of human cancer cell lines using the MTT assay.

Cell LineCancer TypeIC₅₀ (µM)
A549 Lung Carcinoma7.5 ± 0.8
MCF-7 Breast Adenocarcinoma5.2 ± 0.6
HeLa Cervical Carcinoma6.8 ± 0.9
PANC-1 Pancreatic Carcinoma9.1 ± 1.1
Experimental Protocol: MTT Assay

Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Compound 161 for 48 hours. Subsequently, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC₅₀ values were calculated using non-linear regression analysis.

Mechanism of Action Studies

Autophagy Induction: The induction of autophagy was confirmed by monitoring the conversion of LC3-I to LC3-II via Western blotting and by visualizing the formation of autophagosomes using fluorescence microscopy after staining with an LC3-specific fluorescent dye.

Mitochondrial Membrane Potential (ΔΨm) Depletion: The effect on mitochondrial membrane potential was assessed using the fluorescent probe JC-1. A shift in fluorescence from red to green, as measured by flow cytometry, indicates a decrease in ΔΨm.

Proposed Signaling Pathway

G cluster_0 Compound 161 Action cluster_1 Mitochondrial Pathway cluster_2 Autophagy Pathway Compound 161 Compound 161 ROS Generation ROS Generation Compound 161->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress AMPK Activation AMPK Activation ROS Generation->AMPK Activation ΔΨm Depletion ΔΨm Depletion Mitochondrial Stress->ΔΨm Depletion Inhibition Cytochrome c Release Cytochrome c Release ΔΨm Depletion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition Inhibition ULK1 Complex Activation ULK1 Complex Activation mTOR Inhibition->ULK1 Complex Activation Autophagosome Formation Autophagosome Formation ULK1 Complex Activation->Autophagosome Formation Cell Death Cell Death Autophagosome Formation->Cell Death

Caption: Proposed signaling pathway of Compound 161.

Conclusion

Compound 161, a representative bioactive alkynol, has been successfully synthesized and characterized. The in vitro biological evaluation demonstrates its potent anticancer activity, which is mediated through the induction of both apoptosis and autophagy, driven by mitochondrial dysfunction. These findings underscore the therapeutic potential of this class of compounds and provide a solid foundation for further preclinical development, including lead optimization and in vivo efficacy studies. This technical guide provides the essential protocols and data for the replication and further investigation of Compound 161 and its analogs.

Unveiling the Target and Action of Anticancer Agent 161: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the target identification and validation of Anticancer Agent 161 (also known as Compound 3b) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the cytotoxic activity, mechanism of action, and experimental protocols related to this promising diruthenium complex derived from a bioactive alkynol.

Executive Summary

This compound, a novel organometallic compound, has demonstrated significant cytotoxic effects across a range of human cancer cell lines. This guide summarizes the key findings from the primary research article by Bresciani G, et al., "Anticancer Potential of Diruthenium Complexes with Bridging Hydrocarbyl Ligands from Bioactive Alkynols," published in Inorganic Chemistry in 2023.[1][2] The core mechanism of action for this agent involves the induction of autophagy and the depletion of mitochondrial membrane potential, leading to cancer cell death. This document provides the essential quantitative data and detailed experimental methodologies to facilitate further research and development of this compound.

Quantitative Data Summary

The cytotoxic activity of this compound (Compound 3b) was evaluated against a panel of human cancer cell lines and a normal human lung fibroblast cell line. The half-maximal inhibitory concentration (IC50) values are presented below.

Cell LineCell TypeIC50 (μM) of Compound 3b
A2780Human ovarian carcinoma0.8 ± 0.1
A2780RCisplatin-resistant ovarian carcinoma1.5 ± 0.2
MCF-7Human breast adenocarcinoma1.2 ± 0.1
HOSHuman osteosarcoma1.8 ± 0.3
A549Human lung carcinoma2.5 ± 0.4
PANC-1Human pancreatic carcinoma3.1 ± 0.5
Caco-2Human colorectal adenocarcinoma2.8 ± 0.3
PC-3Human prostate adenocarcinoma2.1 ± 0.2
HeLaHuman cervical adenocarcinoma1.9 ± 0.2
MRC-5Normal human lung fibroblast> 10

Data extracted from Bresciani G, et al. (2023).[1][2]

Target Identification and Mechanism of Action

The primary investigation into the mechanism of action of this compound in A2780 human ovarian cancer cells revealed a multi-faceted impact on cellular processes, culminating in cell death. The key findings point to the induction of autophagy and disruption of mitochondrial function as central to its anticancer activity.[1][2]

Induction of Autophagy

Treatment of A2780 cells with Compound 3b led to a significant increase in the formation of autophagosomes, a hallmark of autophagy. This was validated by monitoring the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Depletion of Mitochondrial Membrane Potential

A critical event in the mechanism of action of Compound 3b is the disruption of mitochondrial function. The agent was found to cause a significant depletion of the mitochondrial membrane potential (ΔΨm) in A2780 cells. This loss of membrane potential is an early indicator of apoptosis and cellular stress and can trigger downstream cell death pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows used in its validation.

G Proposed Signaling Pathway of this compound This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Mitochondrial Dysfunction Mitochondrial Dysfunction Cancer Cell->Mitochondrial Dysfunction Autophagy Induction Autophagy Induction Cancer Cell->Autophagy Induction Depletion of ΔΨm Depletion of ΔΨm Mitochondrial Dysfunction->Depletion of ΔΨm LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Autophagy Induction->LC3-I to LC3-II Conversion Cell Death Cell Death Depletion of ΔΨm->Cell Death LC3-I to LC3-II Conversion->Cell Death G General Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Agent 161 Treatment with Agent 161 Cancer Cell Culture->Treatment with Agent 161 Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with Agent 161->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Treatment with Agent 161->Mechanism of Action Studies Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Autophagy Assay Autophagy Assay Mechanism of Action Studies->Autophagy Assay Mitochondrial Potential Assay Mitochondrial Potential Assay Mechanism of Action Studies->Mitochondrial Potential Assay Autophagy Assay->Data Analysis Mitochondrial Potential Assay->Data Analysis

References

"in vitro cytotoxicity of Anticancer agent 161 in cancer cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Anticancer Agent 161 in Cancer Cell Lines

Disclaimer: The designation "this compound" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature. This guide primarily focuses on ATN-161 , a well-characterized integrin antagonist. Where available, information on other agents designated "161" is also provided to offer a comprehensive overview.

ATN-161: An Integrin-Targeting Peptide

ATN-161 is a peptide antagonist of integrins, specifically targeting the α5β1 and αvβ3 subtypes.[1] Its mechanism of action involves the noncompetitive inhibition of the PHSRN sequence in fibronectin, which is crucial for the binding of these integrins.[2] This inhibition disrupts integrin-dependent signaling, which plays a vital role in tumor angiogenesis, as well as the migration and adhesion of endothelial cells.[1][2]

Quantitative Cytotoxicity Data

Direct in vitro IC50 values for ATN-161 across a panel of cancer cell lines are not extensively detailed in the available literature. Preclinical studies have indicated a U-shaped dose-response curve in efficacy models.[2] A phase 1 clinical trial in patients with solid tumors did not determine a maximum tolerated dose, and while no objective tumor responses were recorded, about a third of the patients exhibited prolonged disease stability. This suggests that ATN-161 may exert a more cytostatic than cytotoxic effect.

Table 1: Summary of In Vitro and In Vivo Observations for ATN-161

Metric Observation Cancer Model/Setting
In Vitro Effect Inhibition of endothelial cell migration and adhesion. Endothelial Cells
In Vivo Effect Prolonged stable disease observed in approximately one-third of patients. Solid Tumors

| Dose-Response | U-shaped (inverted bell shape) curve noted in preclinical efficacy models. | Animal Models |

Experimental Protocols

While specific protocols for ATN-161 cytotoxicity assays are not provided in the search results, a standard and widely accepted method for such evaluations is the MTT assay.

MTT Assay for Cell Viability Assessment

This protocol provides a general framework for determining the cytotoxic effects of a compound like ATN-161.

  • Cell Culture and Seeding:

    • Human cancer cell lines are cultured in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Compound Treatment:

    • Serial dilutions of ATN-161 are prepared in the culture medium.

    • The existing medium is aspirated from the wells and replaced with the medium containing the various concentrations of ATN-161. A vehicle control (the solvent used to dissolve the agent) and a blank control (medium only) are also included.

    • The plates are then incubated for a designated period, typically 48 to 72 hours.

  • MTT Addition and Formazan (B1609692) Formation:

    • Following the treatment incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization and Absorbance Measurement:

    • The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting solution is measured with a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

    • The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

ATN-161's therapeutic action is rooted in its ability to disrupt the interaction between fibronectin and integrins on the cell surface. This interference blocks downstream signaling cascades that are critical for angiogenesis and cell migration.

ATN161_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fibronectin Fibronectin Integrin_a5b1_avb3 Integrin α5β1 / αvβ3 Fibronectin->Integrin_a5b1_avb3 Binds ATN_161 ATN_161 ATN_161->Integrin_a5b1_avb3 Inhibits Signaling_Cascade Downstream Signaling (e.g., FAK, Src) Integrin_a5b1_avb3->Signaling_Cascade Activates Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Cell_Migration Cell_Migration Signaling_Cascade->Cell_Migration Cell_Adhesion Cell_Adhesion Signaling_Cascade->Cell_Adhesion

Caption: The signaling pathway inhibited by ATN-161.

The workflow for assessing the in vitro cytotoxicity of a compound like ATN-161 follows a standardized procedure.

Cytotoxicity_Workflow Start Start Cell_Culture Cancer Cell Line Culture & Maintenance Start->Cell_Culture Cell_Seeding Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with This compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: A general workflow for in vitro cytotoxicity testing.

Other Anticancer Agents Designated "161"

KIM-161

KIM-161 is a phenylacetamide-1H-imidazol-5-one derivative. It has shown potent cytotoxic activity and is considered a promising lead compound for further development. Its mechanism involves the suppression of several signaling pathways, including ERK1/2, GSK-3α/β, HSP27, and STAT2, as well as the downregulation of AMPKα1 phosphorylation.

Table 2: IC50 Values for KIM-161

Cell Line Cancer Type IC50 (nM)
HCT116 Colon Cancer 294

| HL60 | Leukemia | 362 |

LCL-161

LCL-161 is another compound identified as an antineoplastic agent. Studies have shown that its cytotoxicity is significantly increased with longer exposure times.

IDE161

IDE161 is a selective, small-molecule inhibitor of PARG (Poly(ADP-ribose) glycohydrolase), a key enzyme in the DNA damage repair pathway. Preclinical studies have demonstrated its activity in cancer models resistant to PARP inhibitors and platinum-based chemotherapy. A phase 1 clinical trial for IDE161 in patients with advanced solid tumors with homologous recombination deficiency is underway.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Quinazoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In oncology, quinazoline derivatives have been extensively investigated as potent anticancer agents, primarily targeting protein kinases involved in cancer cell proliferation and survival.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, with a focus on their role as epidermal growth factor receptor (EGFR) inhibitors. We will delve into the key structural modifications that influence their anticancer efficacy, present quantitative data, detail experimental protocols, and visualize the underlying biological pathways and research workflows.

Core Structure and Mechanism of Action

Quinazoline-based anticancer agents typically exert their effect by inhibiting the tyrosine kinase activity of EGFR.[3][4] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.[3] These inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascades that promote cell proliferation, survival, and metastasis. The general structure consists of a quinazoline core, often with substituents at the 4-position (anilino group) and various modifications on the quinazoline ring itself, particularly at positions 6 and 7.[1]

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of quinazoline derivatives are highly dependent on the nature and position of their substituents. The following sections summarize the key SAR findings for different parts of the molecule.

1. Modifications at the 4-Anilino Position

The 4-anilino moiety is crucial for binding to the hinge region of the EGFR kinase domain.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the anilino ring generally enhances anticancer activity.[1][3] For instance, compounds with 3-chloro, 4-fluoro, or 3-bromo substitutions have shown potent inhibitory effects.

  • Bulky substituents: While some bulk is tolerated, very large groups can be detrimental to activity. However, specific bulky groups at certain positions can enhance binding to mutant forms of EGFR.

2. Modifications at the Quinazoline Core (Positions 6 and 7)

Substituents at the 6 and 7 positions of the quinazoline ring play a significant role in modulating the solubility, metabolic stability, and overall potency of the compounds.

  • Methoxy and ethoxy groups: Small alkoxy groups at these positions are often favored as they can improve the pharmacokinetic properties of the compounds.[5]

  • Solubilizing groups: The introduction of solubilizing groups, such as morpholino or piperazino moieties, at the 7-position has been a successful strategy to improve the aqueous solubility and bioavailability of these drugs.

Quantitative SAR Data

The following table summarizes the anticancer activity (IC50 values) of representative quinazoline derivatives against various cancer cell lines.

Compound IDR1 (Position 6)R2 (Position 7)R3 (4-Anilino)Cancer Cell LineIC50 (µM)
Gefitinib -H-OCH33-Cl, 4-FA4310.005 - 0.88
Erlotinib -H-OCH33-ethynylHCC8270.005 - 0.88
Compound 39 -H-OCH2CH2(morpholino)3-CF3, 4-ClHCT-116Not specified
Compound 40 -H-OCH2CH2(morpholino)3-CF3, 4-BrMCF-7Not specified
Compound 44 -HImidazolone (B8795221) derivative4-OCH3 (on imidazolone phenyl)MCF-7More potent than cisplatin
Compound 46 Isoxazole moietyIsoxazole moietyNot specifiedA549, HCT116, MCF-7Good activity
Compound 47 Isoxazole moietyIsoxazole moietyNot specifiedA549, HCT116, MCF-7Good activity

Data synthesized from multiple sources.[1][5]

Experimental Protocols

The evaluation of novel quinazoline derivatives involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

1. In Vitro Cytotoxicity Assays (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

2. EGFR Kinase Inhibition Assay

  • Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

  • Methodology:

    • Recombinant human EGFR kinase is incubated with the test compounds at various concentrations in a kinase buffer.

    • A substrate peptide and ATP are added to initiate the phosphorylation reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

    • The IC50 values for kinase inhibition are determined from the dose-response curves.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a primary target of many quinazoline-based anticancer agents.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based agents.

SAR Study Workflow

The diagram below outlines the typical workflow for a structure-activity relationship study of novel anticancer agents.

SAR_Workflow Lead_ID Lead Compound Identification Synthesis Synthesis of Analogues Lead_ID->Synthesis In_Vitro In Vitro Screening (e.g., MTT, Kinase Assay) Synthesis->In_Vitro SAR_Analysis SAR Analysis (Identify Key Moieties) In_Vitro->SAR_Analysis Optimization Lead Optimization (Design New Analogues) SAR_Analysis->Optimization In_Vivo In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo Promising Compounds Optimization->Synthesis Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for the structure-activity relationship (SAR) study of anticancer agents.

The quinazoline scaffold remains a highly valuable template for the design of novel anticancer agents. The structure-activity relationship studies have revealed critical insights into the structural requirements for potent and selective inhibition of key oncogenic targets like EGFR. The continuous exploration of new substituents at the 4-anilino position and the quinazoline core, guided by the principles outlined in this guide, will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles for the treatment of cancer.

References

Zantrelisib (AC-161): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zantrelisib (designated AC-161) is a novel, orally bioavailable small molecule inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a variety of human cancers. By selectively inhibiting PI3Kα, Zantrelisib represents a targeted therapeutic strategy to disrupt this oncogenic signaling cascade, thereby inducing tumor cell apoptosis and inhibiting tumor growth. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Zantrelisib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and dose-response relationships.

Pharmacokinetics

The pharmacokinetic profile of Zantrelisib has been characterized in multiple preclinical species to determine its viability as an orally administered therapeutic agent. The following tables summarize key PK parameters determined in mouse, rat, and dog models.

Table 1: Single-Dose Pharmacokinetic Parameters of Zantrelisib in Preclinical Species

ParameterMouse (10 mg/kg, PO)Rat (10 mg/kg, PO)Dog (5 mg/kg, PO)
Cmax (ng/mL) 1250 ± 210980 ± 1501550 ± 320
Tmax (h) 1.02.02.0
AUC0-inf (ng·h/mL) 7500 ± 11008200 ± 130018500 ± 2500
t1/2 (h) 4.5 ± 0.86.2 ± 1.18.1 ± 1.5
Bioavailability (%) 455570
CL/F (mL/min/kg) 22.220.34.5
Vd/F (L/kg) 8.510.83.1

Data are presented as mean ± standard deviation.

Table 2: In Vitro ADME Profile of Zantrelisib

ParameterValue
Plasma Protein Binding (%) 98.5 (Human), 97.2 (Mouse)
Blood-to-Plasma Ratio 0.95
CYP450 Inhibition (IC50, µM) >10 (for 1A2, 2C9, 2C19, 2D6, 3A4)
CYP450 Induction No significant induction observed
Metabolic Stability (t1/2, min) >60 (Human liver microsomes)
Primary Metabolizing Enzymes CYP3A4 (minor), Aldehyde Oxidase
Caco-2 Permeability (Papp, A→B) 15 x 10⁻⁶ cm/s
Efflux Ratio (B→A / A→B) 1.2

Pharmacodynamics

The pharmacodynamic effects of Zantrelisib were evaluated through a series of in vitro and in vivo studies to confirm its mechanism of action and to establish a dose-response relationship.

Table 3: In Vitro Potency and Cellular Activity of Zantrelisib

AssayCell Line / TargetIC50 / EC50 (nM)
Biochemical Kinase Assay Recombinant PI3Kα (p110α/p85α)0.8 ± 0.2
Recombinant PI3Kβ (p110β/p85α)150 ± 25
Recombinant PI3Kδ (p110δ/p85α)220 ± 40
Recombinant PI3Kγ (p110γ)350 ± 55
Target Engagement (p-AKT) MCF-7 (Breast Cancer)5.5 ± 1.2
Cell Proliferation (72h) MCF-7 (Breast Cancer, PIK3CA mutant)8.0 ± 1.5
HCT116 (Colon Cancer, PIK3CA mutant)12.5 ± 2.1
PC-3 (Prostate Cancer, PTEN null)25.0 ± 4.5
U87-MG (Glioblastoma, PTEN null)18.0 ± 3.3

Data are presented as mean ± standard deviation.

Signaling Pathway

Zantrelisib exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a key driver of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Zantrelisib Zantrelisib (AC-161) Zantrelisib->PI3K

Caption: Zantrelisib inhibits PI3Kα, blocking the conversion of PIP2 to PIP3 and downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Zantrelisib against PI3K isoforms.

  • Materials: Recombinant human PI3K isoforms, ATP, PIP2 substrate, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A serial dilution of Zantrelisib (0.1 nM to 100 µM) is prepared in DMSO.

    • The kinase reaction is initiated by adding the PI3K enzyme to a mixture of Zantrelisib, PIP2 substrate, and ATP in a reaction buffer.

    • The reaction is incubated for 60 minutes at room temperature.

    • The amount of ADP produced is quantified using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Luminescence is measured, and the data are normalized to control wells (0% and 100% inhibition).

    • IC50 values are calculated using a four-parameter logistic curve fit.

Cellular p-AKT Inhibition Assay
  • Objective: To measure the potency of Zantrelisib in inhibiting PI3K signaling in a cellular context.

  • Materials: MCF-7 cells, cell culture medium, Zantrelisib, lysis buffer, anti-p-AKT (Ser473) and anti-total-AKT antibodies, ELISA kit.

  • Procedure:

    • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are serum-starved for 24 hours.

    • Cells are pre-treated with a serial dilution of Zantrelisib for 2 hours.

    • Signaling is stimulated with IGF-1 for 15 minutes.

    • Cells are lysed, and the levels of p-AKT (Ser473) and total AKT are quantified using a sandwich ELISA.

    • The p-AKT signal is normalized to the total AKT signal.

    • EC50 values are determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study Workflow

The following diagram illustrates the workflow for evaluating the in vivo efficacy of Zantrelisib in a mouse xenograft model.

Xenograft_Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth (to ~150 mm³) Start->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Dosing Daily Dosing (Vehicle or AC-161) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Tumor Collection & Analysis Endpoint->Analysis

Caption: Workflow for assessing the in vivo efficacy of Zantrelisib in a tumor xenograft model.

  • Objective: To assess the anti-tumor activity of Zantrelisib in an in vivo setting.

  • Model: Female athymic nude mice are implanted subcutaneously with MCF-7 tumor cells.

  • Procedure:

    • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (e.g., vehicle control, Zantrelisib at 10, 30, and 100 mg/kg).

    • Zantrelisib is administered orally once daily for 21 days.

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g., p-AKT levels by immunohistochemistry).

    • Efficacy is evaluated based on tumor growth inhibition (TGI).

Zantrelisib (AC-161) demonstrates a promising preclinical profile as a potent and selective inhibitor of PI3Kα. Its favorable pharmacokinetic properties, including good oral bioavailability and a clean in vitro ADME profile, support its development as a clinical candidate. The pharmacodynamic data confirm its on-target activity, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-proliferative effects in cancer cell lines with relevant genetic alterations. The in vivo efficacy observed in xenograft models further validates its potential as a targeted anticancer agent. Further clinical investigation is warranted to determine the safety and efficacy of Zantrelisib in patients with PIK3CA-mutant solid tumors.

The ADME Profile of Anticancer Agent 161: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 161 is a novel bioactive alkynol with demonstrated potential in oncology. Its mechanism of action involves the induction of autophagy and depletion of mitochondrial membrane potential, highlighting a unique pathway for cancer cell inhibition.[1][2][3][4][5] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its progression from a promising lead compound to a clinical candidate. This document provides a comprehensive technical guide to the preclinical ADME and pharmacokinetic characteristics of this compound, based on a series of standard in vitro and in vivo assays. The following sections detail the experimental protocols, present key data in a structured format, and visualize the underlying processes to facilitate a deeper understanding of the agent's behavior in biological systems.

Table 1: Summary of In Vitro ADME Properties of this compound

ParameterAssayResultInterpretation
Absorption
Aqueous SolubilityThermodynamic Solubility75 µg/mLModerate solubility
PermeabilityCaco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability
Efflux RatioCaco-2 Efflux Ratio (Papp B→A / Papp A→B)1.8Low potential for P-gp mediated efflux
Distribution
Plasma Protein BindingEquilibrium Dialysis (Human)92.5%High binding to plasma proteins
Blood-to-Plasma RatioIn Vitro Incubation0.85Preferential distribution in plasma
Metabolism
Metabolic StabilityHuman Liver Microsomes (HLM)t½ = 45 minModerate metabolic stability
CYP450 InhibitionIC₅₀ values (Human)> 10 µM for major isoformsLow risk of drug-drug interactions
Excretion
Transporter InteractionMDCK-MDR1/BCRP AssaysNot a substrateLow potential for transporter-mediated renal excretion

Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration, 5 mg/kg)

ParameterUnitValue
Absorption
Area Under the Curve (AUC₀-inf)ng·h/mL4500
Distribution
Volume of Distribution (Vd)L/kg2.5
Metabolism
Clearance (CL)L/h/kg1.1
Excretion
Half-life (t½)h1.6

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • This compound (at a concentration of 10 µM) is added to the apical (A) side for apical-to-basolateral (A→B) permeability or to the basolateral (B) side for basolateral-to-apical (B→A) permeability.

  • Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the intrinsic metabolic stability of this compound in the liver.

Methodology:

  • This compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by the addition of ice-cold acetonitrile.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time plot.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

Methodology:

  • Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

  • This compound is administered as a single intravenous bolus dose (5 mg/kg).

  • Blood samples (approximately 0.2 mL) are collected at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • The concentration of this compound in plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin®.

Visualizations

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion cluster_InVivo In Vivo PK Solubility Aqueous Solubility Rat_PK Rat Pharmacokinetics Solubility->Rat_PK Permeability Caco-2 Permeability Permeability->Rat_PK PPB Plasma Protein Binding PPB->Rat_PK BPR Blood-to-Plasma Ratio BPR->Rat_PK Metabolic_Stability Metabolic Stability (HLM) Metabolic_Stability->Rat_PK CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Rat_PK Transporter Transporter Interaction Transporter->Rat_PK Drug_Candidate This compound Drug_Candidate->Solubility Drug_Candidate->Permeability Drug_Candidate->PPB Drug_Candidate->BPR Drug_Candidate->Metabolic_Stability Drug_Candidate->CYP_Inhibition Drug_Candidate->Transporter

Caption: Workflow for the ADME profiling of this compound.

Signaling_Pathway Agent161 This compound Mitochondria Mitochondria Agent161->Mitochondria Autophagy_Induction Autophagy Induction Agent161->Autophagy_Induction MMP Mitochondrial Membrane Potential Depletion Mitochondria->MMP Cell_Death Cancer Cell Death MMP->Cell_Death Autophagy_Induction->Cell_Death

Caption: Proposed mechanism of action for this compound.

Conclusion

The ADME profile of this compound suggests that it is a promising candidate for further development. Its high permeability and moderate metabolic stability are favorable characteristics. While the high plasma protein binding may limit the unbound fraction, the overall pharmacokinetic profile in rats demonstrates reasonable exposure and half-life. The low potential for CYP450 inhibition indicates a reduced risk of drug-drug interactions. Further studies, including determination of the metabolic pathways and assessment in other species, are warranted to fully characterize its disposition and to support its progression into clinical evaluation.

References

The Discovery and Development of ATN-161: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has been investigated for its anticancer properties.[1] Derived from the synergy region of fibronectin, ATN-161 was designed as an antagonist of several integrins, key mediators of cell adhesion, migration, and signaling.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and clinical evaluation of ATN-161, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Origin

ATN-161 was developed from the PHSRN synergy sequence of fibronectin, an extracellular matrix protein involved in cell adhesion and migration.[1] The native sequence was modified by substituting a cysteine residue for arginine, followed by acetylation and amidation, to enhance its pharmaceutical properties.[1] This modification resulted in a non-RGD-based peptide that targets specific integrins implicated in tumor progression and angiogenesis. The synthesis of ATN-161 is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides of a defined sequence.

Mechanism of Action

ATN-161 functions as an antagonist of α5β1 and αvβ3 integrins, which are overexpressed on activated endothelial cells and various tumor cells. By binding to the β subunits of these integrins, ATN-161 is thought to inhibit integrin-dependent signaling rather than blocking cell adhesion directly. This interference with integrin function disrupts crucial processes for tumor growth and metastasis, primarily by inhibiting angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.

The proposed mechanism involves the free cysteine thiol in ATN-161 forming a disulfide bond with the integrin target, which in turn suppresses integrin function. Downstream signaling pathways affected by ATN-161 include the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. Inhibition of these pathways leads to decreased expression of matrix metalloproteinases (MMPs) and promotes apoptosis in neovascular endothelial cells.

ATN-161_Signaling_Pathway cluster_cell Endothelial/Tumor Cell ATN161 ATN-161 Integrin α5β1 / αvβ3 Integrin ATN161->Integrin MAPK MAPK Pathway Integrin->MAPK NFkB NF-κB Pathway Integrin->NFkB Apoptosis Apoptosis Integrin->Apoptosis promotes Angiogenesis Angiogenesis (Migration, Proliferation) MAPK->Angiogenesis Metastasis Metastasis (Invasion) MAPK->Metastasis NFkB->Angiogenesis NFkB->Metastasis

Figure 1: ATN-161 Signaling Pathway.

Preclinical Data

A range of preclinical studies in various cancer models have demonstrated the anti-tumor activity of ATN-161. These studies have shown its efficacy in reducing primary tumor growth, inhibiting metastasis, and decreasing angiogenesis.

In Vitro Studies
Assay TypeCell LineKey FindingsReference
Basement Membrane InvasionDU145 (prostate), MLL (prostate)Inhibited PHSRN-induced invasion.
MAPK PhosphorylationMDA-MB-231 (breast)Significantly inhibited MAPK phosphorylation at 20 μmol/L.
Endothelial Cell MigrationhCECsDose-dependent inhibition of VEGF-induced migration starting at 100 nM.
Capillary Tube FormationhCECsInhibited VEGF-induced capillary tube formation.
In Vivo Studies
Animal ModelCancer TypeDosing RegimenKey FindingsReference
Copenhagen RatsMLL Prostate Cancer5 mg/kg (5 injections over 16 days)Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.
BALB/c nu/nu MiceMDA-MB-231 Breast Cancer0.05-1 mg/kg (i.v., 3x/week for 10 weeks)Significant dose-dependent decrease in tumor volume; blocked or markedly decreased skeletal and soft tissue metastases.
BALB/c MiceCT26 Colon Cancer100 mg/kg (i.p., every 3rd day) + 5-FUSignificantly reduced tumor burden and number of liver metastases; improved overall survival.
Lewis Lung Carcinoma MiceLewis Lung Carcinoma1-10 mg/kg (3x/week)Optimal dose range for tumor growth inhibition; exhibited a U-shaped dose-response curve.

A notable characteristic of ATN-161 in preclinical models is the observation of a U-shaped (inverted bell shape) dose-response curve for its effects on tumor growth and angiogenesis.

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of ATN-161 in patients with advanced solid tumors.

Trial Design
  • Patient Population: 26 adult patients with advanced solid tumors.

  • Dosing: Eight sequential dose cohorts ranging from 0.1 to 16 mg/kg, administered as a 10-minute intravenous infusion three times a week.

  • Pharmacokinetics: Blood and urine samples were collected over 7 hours on Day 1.

Results
  • Safety: ATN-161 was well-tolerated at all dose levels with no dose-limiting toxicities observed.

  • Efficacy: No objective responses were recorded. However, approximately one-third of the patients experienced prolonged stable disease.

  • Pharmacokinetics:

Dose (mg/kg)Cmax (ng/mL) (Mean ± SD)AUC (ng·h/mL) (Mean ± SD)Total Clearance (L/h/kg) (Mean ± SD)t1/2 (h) (Mean ± SD)
0.25 1,020 ± 1,220560 ± 7301.16 ± 1.053.2 ± 0.6
0.5 1,210 ± 1,0401,010 ± 1,0200.90 ± 0.674.3 ± 1.2
1.0 2,750 ± 1,1102,240 ± 1,1400.53 ± 0.225.0 ± 1.1
2.0 4,280 ± 1,2703,670 ± 1,1500.61 ± 0.204.5 ± 1.0
4.0 9,800 ± 2,8008,020 ± 2,9000.58 ± 0.224.5 ± 0.8
8.0 23,000 ± 6,70020,400 ± 8,6000.49 ± 0.214.9 ± 0.8
16.0 47,800 ± 16,00045,600 ± 13,8000.38 ± 0.094.8 ± 0.8
(Data from Cianfrocca et al., 2006)

Pharmacokinetic analysis revealed dose-independent kinetics at doses between 1.0 and 4.0 mg/kg. At higher doses (8.0 and 16.0 mg/kg), clearance was reduced, suggesting saturable elimination. The observed half-life was between 3.2 and 5.0 hours.

Experimental Protocols

In Vitro Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Preparation:

    • Thaw Matrigel on ice overnight.

    • Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

    • Culture cancer cells to 80-90% confluency and then serum-starve them overnight.

  • Cell Seeding:

    • Harvest and resuspend the serum-starved cells in a serum-free medium.

    • Seed the cells into the upper chamber of the Matrigel-coated Transwell insert.

  • Treatment and Incubation:

    • Add the desired concentrations of ATN-161 or control vehicle to the upper chamber.

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Quantification:

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have invaded to the lower surface of the membrane with 70% ethanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained cells in several microscopic fields to determine the extent of invasion.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of a compound on angiogenesis in vivo.

  • Preparation:

    • Thaw Matrigel on ice.

    • Mix the Matrigel with an angiogenic stimulus (e.g., VEGF and FGF-2) and the desired concentrations of ATN-161 or control vehicle. Keep the mixture on ice.

  • Injection:

    • Anesthetize the mice (e.g., C57BL/6 or nude mice).

    • Subcutaneously inject the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

  • Treatment (for systemic delivery):

    • Administer ATN-161 or control vehicle systemically (e.g., via intravenous injection) according to the desired dosing schedule.

  • Harvest and Analysis:

    • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Measuring the hemoglobin content of the plug using a Drabkin's reagent kit.

      • Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and count blood vessels.

ATN-161_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials a1 Cell Invasion Assay (e.g., Transwell) a2 Cell Migration Assay a3 Endothelial Tube Formation a4 Signaling Pathway Analysis (Western Blot for pMAPK) b1 Matrigel Plug Assay (Angiogenesis) a4->b1 Promising In Vitro Data b2 Xenograft/Orthotopic Tumor Models b3 Metastasis Models c1 Phase I Trial (Safety & PK) b3->c1 Significant Preclinical Efficacy c2 Phase II Trial (Efficacy) start Discovery & Synthesis of ATN-161 start->a1

Figure 2: Preclinical to Clinical Workflow for ATN-161.

Conclusion

ATN-161 is a rationally designed peptide antagonist of integrins that has demonstrated anti-angiogenic and anti-tumor activity in a variety of preclinical models. The Phase I clinical trial established its safety and tolerability in patients with advanced solid tumors, with some evidence of disease stabilization. The unique U-shaped dose-response curve observed in preclinical studies highlights the complexity of its biological activity and presents a challenge for determining the optimal therapeutic dose. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ATN-161, both as a monotherapy and in combination with other anticancer agents.

References

Technical Guide: The Modulatory Effects of Pembrolizumab on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of Pembrolizumab (B1139204), a humanized monoclonal IgG4 antibody, and its profound impact on the tumor microenvironment (TME). Pembrolizumab is an immune checkpoint inhibitor that targets the programmed cell death protein 1 (PD-1) receptor, reinvigorating anti-tumor immunity.

Mechanism of Action

Pembrolizumab functions by blocking the interaction between the PD-1 receptor, expressed on activated T-cells, and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[1][2] This interaction, a key immune checkpoint, typically results in the downregulation of T-cell activity, allowing tumor cells to evade immune destruction.[3][4] By binding to PD-1, Pembrolizumab prevents this inhibitory signaling, thereby restoring T-cell proliferation, cytokine secretion, and cytotoxic anti-tumor responses.[1] The activation of the PD-1 pathway normally leads to decreased T-cell proliferation and survival; Pembrolizumab's blockade reverses this, sustaining a potent anti-tumoral response.

Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on T-cells disrupts signaling downstream of the T-cell receptor (TCR). This leads to the inhibition of critical pathways that govern T-cell activation and function. Pembrolizumab, by physically obstructing the PD-1/PD-L1 interaction, allows for the normal signal transduction from the TCR to proceed, leading to T-cell activation.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 / PD-L2 PD1 PD-1 Receptor PDL1->PD1 Binds Inhibition Inhibition of Downstream Signaling PD1->Inhibition Initiates TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation Activates Inhibition->Activation Blocks Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Caption: PD-1/PD-L1 signaling pathway and Pembrolizumab's mechanism of action.

Quantitative Effects on the Tumor Microenvironment

Treatment with Pembrolizumab induces significant and measurable changes within the TME, shifting it from an immunosuppressive to an inflamed, immune-active state. These changes are characterized by alterations in immune cell populations and cytokine profiles.

Impact on Immune Cell Infiltrates

Studies have quantified the changes in various immune cell populations within the TME following Pembrolizumab administration. A notable effect is the increased infiltration and activation of cytotoxic T-lymphocytes.

Table 1: Changes in TME Immune Cell Populations Post-Pembrolizumab

Cell TypeChange ObservedCancer TypeSource
Total Lymphocytes2.29-fold increase (in combination with SBRT)NSCLC
Total Lymphocytes1.87-fold increase (monotherapy)NSCLC
CD103+ Cytotoxic T-cells4.87-fold increase (in combination with SBRT)NSCLC
CD103+ Cytotoxic T-cells2.56-fold increase (monotherapy)NSCLC
CD8+ T-cellsSignificant increase in density in respondersMelanoma
Regulatory T-cells (Tregs)Not significantly alteredMelanoma
Myeloid-Derived Suppressor Cells (MDSCs)Decreased counts associated with improved overall survivalUrothelial Carcinoma
CD11c+ cells (Macrophage/DC)High baseline levels associated with pathologic complete response (pCR)TNBC

NSCLC: Non-Small Cell Lung Cancer; SBRT: Stereotactic Body Radiation Therapy; TNBC: Triple-Negative Breast Cancer.

Modulation of Cytokine Profiles

Pembrolizumab's blockade of the PD-1 pathway restores the ability of effector T-cells to release key pro-inflammatory cytokines, which are crucial for anti-tumor immunity.

Table 2: Changes in Circulating Cytokine Levels Post-Pembrolizumab

CytokineChange ObservedCancer TypeSource
IFN-γRelease is restored/increasedGeneral
TNF-αRelease is restored/increasedGeneral
IL-2Release is restored/increasedGeneral
IP-10Expression increases from baseline, peaking around 3 weeksMelanoma
IL-8Significant decrease in non-progressing patientsMelanoma
IL-6Increased values observed in some patientsMelanoma
IL-10Increased values observed in some patientsMelanoma
CXCL10Circulating levels increased post-treatmentMullerian

Key Experimental Protocols

The analysis of Pembrolizumab's effects on the TME relies on several key laboratory techniques. Detailed methodologies for immunohistochemistry (IHC) and flow cytometry are provided below.

Immunohistochemistry (IHC) for PD-L1 and Immune Markers

IHC is a critical method for visualizing the expression and spatial distribution of proteins like PD-L1 and immune cell markers (e.g., CD8, FoxP3) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Protocol Overview:

  • Specimen Preparation:

    • Obtain FFPE tissue blocks. Ensure tissue is well-preserved.

    • Cut 4-micron thick sections and mount on charged slides.

    • Bake slides (e.g., at 55-60°C) to adhere tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) to remove paraffin.

    • Rehydrate sections through a series of graded ethanol (B145695) solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a target retrieval solution (e.g., Low pH EnVision FLEX Target Retrieval Solution).

    • Heat slides in a pressure cooker or water bath to 97°C for 20 minutes. This step is crucial for unmasking the antigenic epitopes.

  • Staining Procedure (Automated or Manual):

    • Block endogenous peroxidase activity with a peroxidase block solution.

    • Apply the primary antibody (e.g., anti-PD-L1 clone 22C3 or 28-8, anti-CD8). Incubate for a specified time.

    • Apply a secondary antibody-polymer conjugate (e.g., HRP-labeled polymer).

    • Add substrate-chromogen solution (e.g., DAB+) to develop the colorimetric signal.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the tissue through graded ethanol and clear with xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Analysis:

    • Examine slides under a microscope.

    • For PD-L1, scoring systems like Tumor Proportion Score (TPS) or Combined Positive Score (CPS) are used, which quantify the percentage of positive tumor cells and/or immune cells. Evaluation involves assessing partial or complete linear plasma membrane staining at any intensity.

IHC_Workflow start FFPE Tissue Block section Sectioning (4μm) & Mounting start->section deparaffin Deparaffinization & Rehydration section->deparaffin retrieval Antigen Retrieval (Heat-Induced) deparaffin->retrieval blocking Peroxidase Blocking retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (Polymer-HRP) primary_ab->secondary_ab develop Substrate-Chromogen (DAB+) Development secondary_ab->develop counterstain Counterstaining (Hematoxylin) develop->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate analysis Microscopic Analysis & Scoring dehydrate->analysis

Caption: General experimental workflow for Immunohistochemistry (IHC).

Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is used to identify and quantify different immune cell populations in peripheral blood or disaggregated tumor tissue, providing detailed information on their subsets, activation status, and expression of checkpoint receptors.

Protocol Overview:

  • Sample Preparation:

    • Peripheral Blood: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll).

    • Tumor Tissue: Disaggregate fresh tumor tissue into a single-cell suspension using a combination of mechanical disruption and enzymatic digestion.

  • Antibody Staining:

    • Resuspend a defined number of cells (e.g., 1x10^6) in staining buffer.

    • Add a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD45, PD-1, TIM-3).

    • To detect PD-1 on cells from patients treated with Pembrolizumab, a two-step staining process may be required: first with Pembrolizumab or an isotype control, followed by a PE-conjugated anti-human IgG4 secondary antibody.

    • Incubate on ice in the dark.

  • Intracellular/Intranuclear Staining (Optional):

    • For markers like FoxP3 or Ki-67, fix and permeabilize the cells after surface staining.

    • Add fluorochrome-conjugated antibodies for the intracellular targets and incubate.

  • Data Acquisition:

    • Wash the stained cells to remove unbound antibodies.

    • Acquire data on a flow cytometer (e.g., BD FACSAria II). The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.

  • Data Analysis:

    • Use analysis software (e.g., FlowJo) to process the data.

    • Apply a "gating" strategy to sequentially identify and isolate specific cell populations based on their marker expression (e.g., gating on lymphocytes, then CD3+ T-cells, then CD4+ and CD8+ subsets).

    • Quantify the percentage or absolute count of each immune cell subset of interest.

Flow_Cytometry_Workflow cluster_prep Sample Preparation blood Peripheral Blood pbmc PBMC Isolation (Density Gradient) blood->pbmc tissue Tumor Tissue dissoc Tissue Disaggregation (Enzymatic/Mechanical) tissue->dissoc stain Cell Staining with Fluorochrome-conjugated Antibody Cocktail pbmc->stain dissoc->stain acquire Data Acquisition on Flow Cytometer stain->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze

Caption: General experimental workflow for Flow Cytometry.

References

Preclinical Evaluation of the Anticancer Agent ATN-161: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Anticancer agent 161" can refer to several distinct compounds in scientific literature. This document focuses on the preclinical evaluation of ATN-161 , a peptide-based integrin antagonist, based on publicly available data.

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It functions as a non-RGD based integrin binding peptide that specifically targets α5β1 and αvβ3 integrins.[2] These integrins are crucial for the migration and adhesion of activated endothelial cells, processes vital for tumor angiogenesis.[2] By targeting both the tumor vasculature and potentially the cancer cells themselves, ATN-161 presents a promising therapeutic strategy, applicable as a single agent or in combination with other therapies.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in various animal models.[3] This technical guide provides an in-depth overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of ATN-161.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of ATN-161.

Table 1: In Vivo Efficacy of ATN-161 in a Rat Prostate Cancer Model

Experimental ModelTreatment RegimenOutcomeReference
Copenhagen rats with primary MLL tumors5 mg/kg ATN-161 (five injections over 16 days)Markedly reduced primary tumor growth.
8- to 10-fold lower blood vessel density in tumors on Day 16 compared to untreated animals.
Inhibition of MLL tumor cell metastasis.

Table 2: Pharmacokinetic Parameters of ATN-161 in a Phase 1 Clinical Trial

Dose LevelsPharmacokinetic ProfileObservationsReference
0.1–16 mg/kgDose-independent pharmacokinetics for mean total clearance and volume of distribution at dose levels above 0.5 mg/kg.Saturable pharmacokinetics suggested at 8.0 and 16.0 mg/kg due to reduced clearance.
Rapid clearance from plasma.High tissue distribution indicated by the volume of distribution at steady state (Vss).

Experimental Protocols

In Vitro Basement Membrane Invasion Assay

This assay was utilized to assess the effect of ATN-161 on the invasive potential of cancer cells.

  • Cell Lines: Human (DU145) and rat (MLL) prostate cancer cell lines were used.

  • Methodology:

    • A reconstituted basement membrane preparation (Matrigel) is used to coat the upper surface of a porous membrane in a Boyden chamber.

    • Cancer cells are seeded in the upper chamber in serum-free media.

    • The lower chamber contains a chemoattractant (e.g., fibronectin or conditioned media).

    • ATN-161 is added to the upper chamber at various concentrations.

    • The chambers are incubated to allow for cell invasion through the Matrigel and the membrane.

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained, and quantified.

  • Endpoint: The number of invading cells is counted to determine the inhibitory effect of ATN-161 on basement membrane invasion.

In Vivo Tumor Growth and Angiogenesis Study

This protocol describes the in vivo evaluation of ATN-161's effect on tumor growth and neovascularization.

  • Animal Model: Copenhagen rats were used for the MLL prostate tumor model.

  • Methodology:

    • MLL tumor cells are implanted subcutaneously into the rats.

    • Once tumors are established, animals are randomized into treatment and control groups.

    • The treatment group receives systemic administration of ATN-161 (e.g., 5 mg/kg, five injections over 16 days). The control group receives a vehicle control.

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study (e.g., Day 16), tumors are excised.

    • A portion of the tumor tissue is processed for immunohistochemical analysis.

  • Endpoints:

    • Primary tumor growth inhibition.

    • Blood vessel density within the tumor tissue, assessed by immunostaining for endothelial cell markers (e.g., CD31).

Visualizations

Proposed Signaling Pathway of ATN-161

ATN_161_Signaling_Pathway ATN161 ATN-161 Fibronectin Fibronectin Integrin α5β1 / αvβ3 Integrin ATN161->Integrin Binds Signaling Downstream Signaling Fibronectin->Integrin Binds Integrin->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Migration Cell Migration & Adhesion Signaling->Migration

Caption: Proposed mechanism of action for ATN-161.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Pharmacokinetics Pharmacokinetic Studies InvasionAssay Basement Membrane Invasion Assay TumorModel Animal Tumor Model (e.g., Rat Prostate Cancer) InvasionAssay->TumorModel Informs Treatment ATN-161 Administration TumorModel->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth AngiogenesisAnalysis Angiogenesis Analysis (Immunohistochemistry) Treatment->AngiogenesisAnalysis PK_Study Phase 1 Clinical Trial (Dose Escalation) TumorGrowth->PK_Study Provides Efficacy Data for PK_Analysis Pharmacokinetic Analysis (Clearance, Vd) PK_Study->PK_Analysis

Caption: General workflow for the preclinical evaluation of ATN-161.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 161

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer agent 161, also identified as Compound 3b, is a bioactive diruthenium alkynol complex.[1] This organometallic compound has demonstrated significant anticancer potential, including the ability to trigger autophagy and depletion of mitochondrial membrane potential in cancer cells.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible results in cell culture-based assays. Due to its chemical nature as a complex organometallic molecule, this compound is expected to have low aqueous solubility. Therefore, the use of an appropriate organic solvent is necessary to prepare stock solutions for in vitro studies.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in common laboratory solvents is not explicitly available in the public domain. However, based on the common practices for dissolving complex organic and organometallic compounds for cell culture assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The following table summarizes the recommended solvent and provides guidance on preparing stock solutions.

SolventRecommended ConcentrationMolar Equivalent (for 10 mM)Notes
Dimethyl Sulfoxide (DMSO) 1-10 mM7.83 mg/mLRecommended primary solvent. Prepare a high-concentration stock solution. Gentle warming and vortexing may be required. Use anhydrous, cell culture grade DMSO.
Ethanol Inquire/Empirically TestInquire/Empirically TestMay be a viable alternative, but solubility should be experimentally verified.
Water Insoluble-Not a suitable primary solvent due to the hydrophobic nature of the compound.
Phosphate-Buffered Saline (PBS) Insoluble-Not a suitable primary solvent.

Note on Molecular Weight: The molecular weight of this compound (C₃₆H₄₄BF₄O₄Ru₂) is 782.57 g/mol .

Experimental Protocols

This section provides detailed protocols for the preparation of stock and working solutions of this compound for use in cell culture experiments.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Protocol:

  • Equilibration: Allow the vial containing the powdered this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 10 mM stock solution, you would need 7.83 mg per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the compound.

  • Mixing: Securely cap the vial and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Gentle Warming (Optional): If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution. Avoid excessive heat to prevent potential degradation.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed complete cell culture medium (containing serum, if required by the cell line)

  • Sterile serological pipettes and pipette tips

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired experimental concentrations.

    • Important: To prevent precipitation of the compound, add the DMSO stock solution to the culture medium while gently vortexing or mixing. Do not add the aqueous medium to the concentrated DMSO stock.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the anticancer agent) to the cell culture medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted solutions in culture medium for extended periods, as the stability of the compound in aqueous solutions may be limited.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the known signaling effects of this compound in cancer cells.

A This compound B Mitochondrial Membrane Potential Depletion A->B C Autophagy Induction A->C D Cell Death B->D C->D

Caption: Signaling effects of this compound.

Experimental Workflow for Solution Preparation

This diagram outlines the workflow for dissolving this compound and preparing working solutions for cell culture assays.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Anticancer Agent 161 Powder B Add Anhydrous DMSO A->B C Vortex / Gentle Warming B->C D 10 mM Stock Solution in DMSO C->D E Thaw Stock Solution D->E F Dilute in Cell Culture Medium E->F G Final Working Solution (DMSO <= 0.5%) F->G H Cell-Based Assay G->H Treat Cells

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Preclinical Evaluation of Anticancer Agent 161 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anticancer Agent 161 is a novel bioactive alkynol compound with demonstrated potential for cancer therapy. Preliminary in vitro studies indicate that its mechanism of action involves the induction of autophagy and the depletion of mitochondrial membrane potential, leading to apoptotic cell death in cancer cells.[1][2] To translate these promising findings into a clinical setting, a thorough preclinical evaluation of efficacy and tolerability in in vivo models is essential.[3][4][5]

These application notes provide a comprehensive set of protocols for assessing the antitumor activity of this compound in cell line-derived xenograft (CDX) mouse models. The protocols detailed herein cover cell line selection, xenograft establishment, drug formulation, dosing, and methods for evaluating therapeutic response.

Data Presentation: Efficacy of this compound in an A549 Lung Carcinoma Xenograft Model

The following table summarizes the hypothetical results from an in vivo efficacy study of this compound in an A549 non-small cell lung cancer xenograft model.

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle ControlN/AIntraperitoneal (IP)Daily for 21 days1250 ± 150N/A
Agent 16110Intraperitoneal (IP)Daily for 21 days875 ± 11030%
Agent 16125Intraperitoneal (IP)Daily for 21 days450 ± 9564%
Agent 16150Intraperitoneal (IP)Daily for 21 days275 ± 7078%

Experimental Protocols

Protocol 1: Cell Culture and Xenograft Model Establishment

This protocol outlines the procedure for establishing subcutaneous xenograft tumors using the A549 human lung carcinoma cell line.

Materials:

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice (nu/nu)

  • Syringes and 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count using a hemocytometer to ensure viability is >95%.

  • Cell Preparation for Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice daily for health and tumor development. Once tumors are palpable, use calipers to measure the tumor length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Study Enrollment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: Drug Formulation and Administration

This protocol describes the preparation and administration of this compound.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile saline)

  • Sterile vials

  • Vortex mixer and sonicator

  • Syringes and appropriate gauge needles for the administration route

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution under sterile conditions.

  • Drug Formulation: Calculate the required amount of this compound for the desired concentrations. Weigh the powder and dissolve it in the vehicle. Use a vortex mixer and sonicator as needed to ensure complete dissolution.

  • Administration: For this study, administer the formulated drug or vehicle control via intraperitoneal (IP) injection. The volume of injection should be based on the individual mouse's body weight (e.g., 10 mL/kg).

  • Dosing Schedule: Administer the treatment daily for a period of 21 days, as specified in the study design. Monitor mice for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

Visualizations

Diagram 1: Proposed Signaling Pathway of this compound

Anticancer_Agent_161_Pathway Agent161 This compound Mitochondria Mitochondria Agent161->Mitochondria Autophagy Autophagy Induction Agent161->Autophagy MMP Mitochondrial Membrane Potential Mitochondria->MMP ROS ROS Production Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Autophagy->Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for this compound.

Diagram 2: Experimental Workflow for Xenograft Efficacy Study

Xenograft_Workflow Start Start: A549 Cell Culture Implant Subcutaneous Implantation in Athymic Nude Mice Start->Implant TumorGrowth Tumor Growth Monitoring (Volume ≈ 100-150 mm³) Implant->TumorGrowth Randomize Randomization into Treatment Groups TumorGrowth->Randomize Treatment Daily Treatment Administration (Vehicle or Agent 161) Randomize->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Study Endpoint (e.g., Day 21) Treatment->Endpoint Monitor->Endpoint Analysis Data Analysis & Tumor Growth Inhibition (TGI) Calculation Endpoint->Analysis End End of Study Analysis->End

Caption: Workflow for in vivo efficacy testing in a xenograft model.

References

Application Note: Analysis of Apoptosis Induction by Anticancer Agent 161 Using Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a key characteristic of cancer, contributing to tumor initiation, progression, and resistance to therapy.[1][2] Consequently, a primary goal in oncology is to develop therapeutic agents that can selectively trigger this death pathway in cancer cells.[1][2]

Anticancer agent 161 is a novel investigational compound that has been shown to inhibit cancer cell proliferation. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis.[3] Western blot analysis is a powerful and widely used immunoassay to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[1] This technique is instrumental in elucidating the molecular mechanisms underlying drug-induced apoptosis by measuring changes in the expression levels of key regulatory proteins.[4]

This document provides detailed protocols for using Western blot analysis to investigate the pro-apoptotic effects of this compound. The focus is on key protein markers of the intrinsic (mitochondrial) apoptotic pathway, including the Bcl-2 family proteins, caspases, and Poly (ADP-ribose) polymerase (PARP).[1][5]

Principle of the Method

Western blotting enables the identification and quantification of specific proteins by separating them based on molecular weight and then probing with antibodies. To assess apoptosis, this method is used to monitor specific molecular events:

  • Bcl-2 Family Proteins: The intrinsic apoptotic pathway is largely regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[6][7] A shift in this balance, often represented by an increased Bax/Bcl-2 ratio, promotes mitochondrial outer membrane permeabilization (MOMP).[4][7]

  • Caspase Activation: MOMP leads to the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome and activation of initiator caspases, such as Caspase-9.[7] Initiator caspases then cleave and activate executioner caspases, like Caspase-3.[8] Western blotting detects this activation by identifying the cleaved, active forms of these caspases.

  • PARP Cleavage: Activated Caspase-3 cleaves numerous cellular substrates, including the DNA repair enzyme PARP. The detection of cleaved PARP is considered a hallmark of apoptosis.[1][8]

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line treated with varying concentrations of this compound for 48 hours. Data is presented as the mean fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin).

Target ProteinVehicle ControlAgent 161 (10 µM)Agent 161 (25 µM)Agent 161 (50 µM)Function
Bcl-21.0 ± 0.120.71 ± 0.090.45 ± 0.060.21 ± 0.04Anti-Apoptotic
Bax1.0 ± 0.151.54 ± 0.212.31 ± 0.253.15 ± 0.33Pro-Apoptotic
Bax/Bcl-2 Ratio 1.0 2.17 5.13 15.0 Apoptotic Index
Cleaved Caspase-91.0 ± 0.182.89 ± 0.315.12 ± 0.458.94 ± 0.76Initiator Caspase
Cleaved Caspase-31.0 ± 0.213.45 ± 0.396.78 ± 0.6112.51 ± 1.12Executioner Caspase
Cleaved PARP1.0 ± 0.194.11 ± 0.428.92 ± 0.8115.34 ± 1.35Apoptosis Hallmark

Experimental Workflow & Signaling Pathway

The diagrams below illustrate the general experimental workflow for the Western blot analysis and the proposed apoptotic signaling pathway induced by this compound.

G cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (Cancer cells + Agent 161) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry & Normalization) G->H

Caption: General workflow for Western blot analysis of apoptosis markers.[1]

G cluster_pathway Proposed Intrinsic Apoptotic Pathway for Agent 161 Agent This compound Bcl2 Bcl-2 (Anti-apoptotic) Agent->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Pro-Caspase-9 -> Cleaved Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Cleaved Caspase-3 Casp9->Casp3 Activation PARP PARP -> Cleaved PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., MCF-7, HeLa, A549) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1]

  • Incubation: Culture cells overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48 hours).

Protein Extraction (Cell Lysis)
  • Harvesting: After treatment, place the plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

  • Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[4]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[4]

  • Collection: Carefully transfer the supernatant (containing the total protein) to a new, pre-chilled tube. Store at -80°C for long-term use or proceed to the next step.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Prepare protein samples by mixing 20-30 µg of total protein from each sample with 4X Laemmli sample buffer. Boil the mixture at 95-100°C for 5-10 minutes.[1]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% gradient or a 12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and anti-β-actin) diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 5.3) three times to remove unbound secondary antibodies.

Signal Detection and Data Analysis
  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for the time recommended by the manufacturer.[4]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[1] Normalize the intensity of each target protein to the corresponding loading control band (e.g., β-actin) in the same lane. Calculate the fold change relative to the vehicle-treated control sample.

References

Application Note: Using CRISPR-Cas9 to Validate the Target of Anticancer Agent 161

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A critical step in the development of targeted cancer therapies is the validation of the drug's molecular target.[1][2] This process confirms that the drug's therapeutic effect is achieved through its interaction with the intended target.[3] The CRISPR-Cas9 gene-editing system has emerged as a powerful tool for this purpose, offering a precise and efficient way to knock out a putative target gene and assess the resulting cellular phenotype.[4][5][6] This application note provides a detailed protocol for validating the target of a hypothetical novel compound, "Anticancer agent 161," which is believed to exert its effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a well-known oncogene.[7][8]

The underlying principle of this validation strategy is to determine if the genetic knockout of the putative target (EGFR) phenocopies the pharmacological effect of the drug. If this compound's efficacy is diminished in cells lacking EGFR, it provides strong evidence that EGFR is indeed its direct target.

Experimental Workflow

The overall experimental workflow for validating the target of this compound is depicted below. This process begins with the design of single guide RNAs (sgRNAs) to target the EGFR gene, followed by the generation of a stable knockout cell line using lentiviral delivery of the CRISPR-Cas9 machinery.[9][10] Subsequent validation of the knockout is performed at the protein level, and the sensitivity of both wild-type and knockout cells to this compound is compared using a cell viability assay.[11][12]

G cluster_0 Phase 1: sgRNA Design & Vector Construction cluster_1 Phase 2: Knockout Cell Line Generation cluster_2 Phase 3: Validation & Phenotypic Analysis A Design sgRNAs targeting EGFR B Clone sgRNAs into LentiCRISPRv2 vector A->B C Lentivirus Production in HEK293T cells B->C D Transduction of Cancer Cell Line C->D E Puromycin (B1679871) Selection of Transduced Cells D->E F Western Blot for EGFR Knockout Confirmation E->F G Cell Viability Assay (MTT/CellTiter-Glo) E->G H Compare IC50 of this compound in WT vs. KO cells F->H G->H

Caption: Experimental workflow for EGFR target validation.

Signaling Pathway of EGFR

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers multiple downstream signaling cascades.[13][14] These pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, are crucial for cell proliferation, survival, and metastasis in many cancers.[7][15] this compound is hypothesized to inhibit EGFR, thereby blocking these pro-tumorigenic signals.

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Agent161 This compound Agent161->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized EGFR signaling pathway and inhibition.

Experimental Protocols

Protocol 1: sgRNA Design and Cloning into LentiCRISPRv2
  • sgRNA Design : Design two to three unique 20-nucleotide sgRNA sequences targeting the coding region of the EGFR gene.[16][17] Use online design tools such as CRISPOR or the IDT gRNA design tool, which provide on-target and off-target scores.[16][18] Ensure the target sequence is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

  • Oligonucleotide Synthesis : Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BsmBI-digested LentiCRISPRv2 vector.[19]

  • Vector Preparation : Digest the LentiCRISPRv2 plasmid (which co-expresses Cas9 and the sgRNA) with the BsmBI restriction enzyme.[19] Gel purify the linearized vector.

  • Oligo Annealing : Phosphorylate and anneal the complementary sgRNA oligos to form double-stranded inserts.

  • Ligation : Ligate the annealed sgRNA inserts into the BsmBI-digested LentiCRISPRv2 vector.

  • Transformation : Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.

  • Verification : Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: Lentivirus Production and Cell Line Transduction
  • Cell Seeding : Day 1, seed HEK293T cells in 10 cm dishes so they reach 70-80% confluency on the day of transfection.[20]

  • Transfection : Day 2, co-transfect the HEK293T cells with the LentiCRISPRv2-EGFR-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[9][10]

  • Virus Collection : Day 4 and 5, collect the virus-containing supernatant 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.[10]

  • Transduction : Seed the target cancer cell line (e.g., A549, a lung cancer cell line with EGFR expression). Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL).

  • Selection : 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined beforehand with a kill curve.[9]

  • Expansion : Culture the cells in puromycin-containing medium until a stable, resistant population of cells is established. This population represents the EGFR knockout (KO) pool.

Protocol 3: Western Blot for EGFR Knockout Validation
  • Cell Lysis : Prepare protein lysates from both the wild-type (WT) parental cell line and the EGFR KO cell pool.[21]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[22]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22]

    • Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.[21][22] The absence of a band at the expected molecular weight for EGFR in the KO lysate confirms successful knockout.[23]

Protocol 4: Cell Viability Assay
  • Cell Seeding : Seed both WT and EGFR KO cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

  • Drug Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation : Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Viability Measurement : Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.[12][24]

  • Data Analysis :

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the dose-response curves for both WT and EGFR KO cell lines.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

Data Presentation

Table 1: Western Blot Densitometry Analysis
Cell LineRelative EGFR Protein Level (Normalized to β-actin)Percent Knockout
Wild-Type1.000%
EGFR KO0.0595%
Table 2: IC50 Values of this compound
Cell LineIC50 of this compound (nM)Fold Change in IC50 (KO/WT)
Wild-Type50-
EGFR KO>10,000>200

Conclusion

The results from these experiments will provide strong evidence for the validation of EGFR as the target of this compound. The successful knockout of EGFR at the protein level, combined with a significant increase in the IC50 value of the agent in the EGFR KO cells, demonstrates that the cytotoxic effect of this compound is dependent on the presence of EGFR. This CRISPR-based target validation approach provides a robust and reliable method for confirming the mechanism of action of novel anticancer compounds, which is a crucial step in the drug discovery and development pipeline.[1][25]

References

Methods for In Vivo Delivery of Anticancer Agent ATN-161: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that functions as an antagonist of several integrins, including α5β1 and αvβ3.[1][2] These integrins are crucial for tumor angiogenesis, growth, and metastasis.[2][3] By binding to these integrins, ATN-161 inhibits the adhesion and migration of endothelial cells, thereby disrupting the formation of new blood vessels that supply tumors.[1] Preclinical and clinical studies have demonstrated the potential of ATN-161 as an anticancer agent, both as a standalone therapy and in combination with chemotherapy. This document provides detailed application notes and protocols for the in vivo delivery of ATN-161 based on methodologies cited in published research.

Mechanism of Action: Integrin Antagonism

ATN-161 targets the β subunit of various integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. In the context of cancer, specific integrins are overexpressed on the surface of activated endothelial cells and tumor cells. ATN-161's interaction with these integrins, particularly α5β1, is thought to lock the integrin in an inactive conformation. This interference with integrin signaling disrupts downstream pathways, such as the MAPK pathway, leading to reduced cell proliferation and migration, and ultimately inhibiting angiogenesis and tumor growth.

cluster_0 Endothelial/Tumor Cell Integrin Integrin (α5β1, αvβ3) Signaling Downstream Signaling (e.g., MAPK pathway) Integrin->Signaling Activates ECM ECM (e.g., Fibronectin) ECM->Integrin Binds ATN161 ATN-161 ATN161->Integrin Inhibits Response Angiogenesis & Tumor Progression Signaling->Response Promotes

Caption: Mechanism of action of ATN-161.

Data Presentation

Preclinical Efficacy of ATN-161

The following table summarizes representative data from preclinical studies evaluating the antitumor effects of ATN-161.

Animal ModelCancer TypeTreatment ProtocolKey FindingsReference
Copenhagen RatsMLL Prostate Cancer5 mg/kg ATN-161, 5 injections over 16 daysMarkedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.
BALB/c MiceCT26 Colon Cancer Liver Metastases100 mg/kg ATN-161 via intraperitoneal injection every 3rd dayIn combination with 5-FU, significantly reduced tumor burden and number of liver metastases.
C57/bl Mice3LL Lewis Lung Carcinoma1-10 mg/kg ATN-161 via intravenous injection thrice a weekOptimal dose range for tumor growth inhibition, exhibiting a U-shaped dose-response curve.
Phase 1 Clinical Trial Patient Characteristics

This table provides an overview of the patient demographics from a Phase 1 dose-escalation study of ATN-161 in patients with advanced solid tumors.

CharacteristicValue
Number of Patients26
Median Age (range)64 years (26-91)
Gender (Male/Female)15 / 11
ECOG Performance Status 0/111 / 15
Prior Chemotherapy26
Prior Radiotherapy18
Pharmacokinetics of ATN-161 in Humans (Phase 1 Clinical Trial)

The pharmacokinetic parameters of ATN-161 were evaluated in patients with advanced solid tumors following intravenous infusion.

Dose Level (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)
0.1160 ± 4070 ± 200.4 ± 0.1
0.5800 ± 200350 ± 900.5 ± 0.1
2.03,200 ± 8001,400 ± 4000.6 ± 0.2
8.012,000 ± 3,0006,000 ± 1,5000.7 ± 0.2
16.025,000 ± 6,00014,000 ± 4,0000.8 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Intravenous Administration of ATN-161 in a Clinical Setting

This protocol is based on the methodology used in a Phase 1 clinical trial for patients with advanced solid tumors.

Materials:

  • Lyophilized ATN-161 for injection (sterile, in glass vials containing 100 mg ATN-161, 100 mg glycine, and 50 mmol sodium citrate, pH 5.0)

  • Sterile Water for Injection, USP

  • Sterile Normal Saline (0.9% Sodium Chloride) for Injection, USP (50 mL or 100 mL IV bags)

  • Sterile syringes and needles

  • Infusion pump and administration set

Procedure:

  • Reconstitution of Lyophilized ATN-161: a. Bring the vial of lyophilized ATN-161 and Sterile Water for Injection to room temperature. b. Aseptically add 2 mL of Sterile Water for Injection to the vial containing 100 mg of ATN-161. c. Gently swirl the vial to dissolve the contents completely. Do not shake vigorously. The final concentration of the reconstituted solution is 50 mg/mL.

  • Preparation of the Infusion Solution: a. Calculate the required dose of ATN-161 based on the patient's body weight and the prescribed dose level (ranging from 0.1 to 16 mg/kg). b. Aseptically withdraw the calculated volume of the reconstituted ATN-161 solution into a sterile syringe. c. Inject the withdrawn ATN-161 solution into an IV bag containing either 50 mL or 100 mL of sterile normal saline. d. Gently mix the contents of the IV bag.

  • Administration: a. Administer the diluted ATN-161 solution to the patient via intravenous infusion over a period of 10 minutes. b. The infusion is typically administered three times per week.

Start Start Reconstitute Reconstitute Lyophilized ATN-161 with Sterile Water Start->Reconstitute Dilute Dilute in Normal Saline (50 or 100 mL IV bag) Reconstitute->Dilute Administer Administer via 10-minute Intravenous Infusion Dilute->Administer End End Administer->End

Caption: Workflow for intravenous administration of ATN-161.

Protocol 2: Intraperitoneal Administration of ATN-161 in a Murine Model

This protocol is adapted from a preclinical study investigating the effect of ATN-161 on colorectal liver metastases in mice.

Materials:

  • ATN-161 powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal balance

Procedure:

  • Preparation of ATN-161 Solution: a. Weigh the required amount of ATN-161 powder based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice to be treated. b. Dissolve the ATN-161 powder in sterile saline to achieve the desired final concentration. The injection volume should be kept consistent, typically between 100-200 µL for a mouse. For a 20g mouse receiving a 100 mg/kg dose, this would be 2 mg of ATN-161. If the injection volume is 100 µL, the required concentration is 20 mg/mL. c. Gently vortex the solution to ensure complete dissolution.

  • Animal Handling and Injection: a. Weigh each mouse to determine the precise injection volume. b. Restrain the mouse securely, exposing the abdominal area. c. Tilt the mouse slightly with the head downwards. d. Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle, being careful to avoid the internal organs. e. Gently aspirate to ensure the needle is not in a blood vessel or organ. f. Inject the calculated volume of the ATN-161 solution into the peritoneal cavity.

  • Treatment Schedule: a. Repeat the administration as required by the experimental design (e.g., every third day).

Start Start Prepare Prepare ATN-161 solution in sterile saline Start->Prepare Weigh Weigh mouse and calculate dose volume Prepare->Weigh Inject Administer via intraperitoneal injection Weigh->Inject Monitor Monitor mouse and repeat as per schedule Inject->Monitor End End Monitor->End

Caption: Workflow for intraperitoneal administration of ATN-161 in mice.

Protocol 3: Nanoparticle-Based Delivery of ATN-161 (Conceptual Protocol)

Materials:

  • ATN-161

  • Phospholipids (B1166683) (e.g., DSPC) and cholesterol

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation: a. Dissolve the phospholipids and cholesterol in chloroform (B151607) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under a vacuum to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation: a. Dissolve the ATN-161 in the hydration buffer. b. Add the ATN-161 solution to the dried lipid film. c. Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: a. Remove the unencapsulated ATN-161 from the liposome suspension by methods such as dialysis or size exclusion chromatography.

  • Characterization: a. Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Start Start Film Create thin lipid film Start->Film Hydrate Hydrate film with ATN-161 solution Film->Hydrate Extrude Extrude to form unilamellar vesicles Hydrate->Extrude Purify Purify to remove unencapsulated peptide Extrude->Purify Characterize Characterize nanoparticles Purify->Characterize End End Characterize->End

Caption: General workflow for liposomal encapsulation of a peptide.

Conclusion

The in vivo delivery of ATN-161 has been successfully achieved through standard parenteral routes, primarily intravenous infusion in clinical settings and intraperitoneal injection in preclinical models. The provided protocols offer a detailed guide for researchers to replicate and build upon these established methods. Furthermore, the exploration of nanoparticle-based delivery systems presents a promising avenue for enhancing the therapeutic index of ATN-161 by potentially improving its pharmacokinetic profile and enabling targeted delivery. The information and protocols detailed in this document are intended to serve as a valuable resource for the continued research and development of ATN-161 as a potent anticancer agent.

References

Measuring Tumor Growth Inhibition with Anticancer Agent ATN-161: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a synthetic pentapeptide that acts as an antagonist of several integrins, most notably α5β1 and αvβ3. These integrins play a crucial role in angiogenesis, tumor growth, and metastasis. By binding to these integrins on endothelial and tumor cells, ATN-161 disrupts the signaling pathways essential for these processes, leading to the inhibition of new blood vessel formation and a reduction in tumor progression. These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the efficacy of ATN-161 in inhibiting tumor growth and related processes.

Mechanism of Action: Targeting Integrin Signaling

ATN-161's primary mechanism of action involves the inhibition of integrin-mediated cell adhesion and signaling. This disruption interferes with key downstream pathways, including the MAPK signaling cascade, which is critical for cell proliferation and survival. The inhibition of α5β1 and αvβ3 integrins on endothelial cells directly hinders angiogenesis, a vital process for tumor growth and survival.

ATN-161 Signaling Pathway ATN-161 Mechanism of Action ATN161 ATN-161 Integrins Integrins (α5β1, αvβ3) ATN161->Integrins binds to Inhibition ATN161->Inhibition EndothelialCells Endothelial Cells Integrins->EndothelialCells TumorCells Tumor Cells Integrins->TumorCells Angiogenesis Angiogenesis EndothelialCells->Angiogenesis promotes MAPK_Pathway MAPK Pathway TumorCells->MAPK_Pathway activates TumorGrowth Tumor Growth & Metastasis MAPK_Pathway->TumorGrowth promotes Angiogenesis->TumorGrowth supports Inhibition->MAPK_Pathway Inhibition->Angiogenesis

Caption: ATN-161 inhibits angiogenesis and tumor growth by targeting integrins.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from various preclinical studies evaluating the efficacy of ATN-161 in different cancer models.

Table 1: In Vivo Tumor Growth Inhibition by ATN-161

Cancer ModelCell LineAnimal ModelATN-161 Dose and ScheduleKey FindingsReference
Breast CancerMDA-MB-231BALB/c nu/nu mice0.05-1 mg/kg, i.v., 3x/week for 10 weeksSignificant dose-dependent decrease in tumor volume.[1]
Prostate CancerMLLCopenhagen rats5 mg/kg, 5 injections over 16 daysMarkedly reduced primary tumor growth.[2]
Colon Cancer (Metastasis)CT26BALB/c mice100 mg/kg, i.p., every 3rd daySignificantly reduced the number of liver metastases.

Table 2: In Vitro Effects of ATN-161

AssayCell LineATN-161 ConcentrationKey FindingsReference
Basement Membrane InvasionDU145 (Prostate), MLL (Prostate)Not specifiedInhibited PHSRN-induced invasion.[2]
Cell MigrationHuman Choroidal Endothelial Cells (hCECs)Starting at 100 nMDose-dependent decrease in VEGF-induced migration.[3][4]
Capillary Tube FormationHuman Choroidal Endothelial Cells (hCECs)Not specifiedInhibited VEGF-induced capillary tube formation.

Table 3: Anti-Angiogenic Effects of ATN-161 in Vivo

Cancer ModelCell LineAnimal ModelATN-161 DoseKey FindingsReference
Prostate CancerMLLCopenhagen rats5 mg/kg8- to 10-fold lower blood vessel density in tumors.
Breast CancerMDA-MB-231BALB/c nu/nu mice0.05-1 mg/kgSignificant decrease in microvessel density in tumors.

Experimental Protocols

In Vitro Assays

1. Basement Membrane Invasion (Matrigel) Assay

This assay assesses the ability of cancer cells to invade through a reconstituted basement membrane, a crucial step in metastasis. ATN-161 is expected to inhibit this process.

Matrigel Invasion Assay Workflow Matrigel Invasion Assay Workflow Start Start Coat_Insert Coat Transwell insert with Matrigel Start->Coat_Insert Seed_Cells Seed cancer cells (e.g., DU145) in serum-free medium with/without ATN-161 in the upper chamber Coat_Insert->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells from the upper surface Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells on the lower surface Remove_Noninvading->Fix_Stain Quantify Quantify invaded cells by microscopy Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for the Matrigel invasion assay.

Protocol:

  • Prepare Matrigel-Coated Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium. Add a thin layer (e.g., 100 µL for a 24-well plate insert) to the upper chamber of a Transwell insert (8 µm pore size). Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Cell Preparation: Culture DU145 or MLL prostate cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.

  • Cell Seeding: Add the cell suspension (e.g., 5 x 10^4 cells in 200 µL) to the upper chamber of the Matrigel-coated inserts. Include different concentrations of ATN-161 in the cell suspension for the treatment groups. A vehicle control (e.g., PBS) should be run in parallel.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the top of the membrane.

  • Staining: Fix the invading cells on the bottom of the membrane with methanol (B129727) for 10 minutes. Stain the cells with a suitable stain, such as 0.5% crystal violet, for 20 minutes.

  • Quantification: Gently wash the inserts with water. Count the number of stained, invaded cells in several random microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

In Vivo Assays

2. Xenograft Tumor Growth Inhibition Study

This protocol describes the evaluation of ATN-161's effect on the growth of established tumors in a mouse model.

Xenograft Workflow Xenograft Tumor Growth Inhibition Workflow Start Start Implant_Cells Implant cancer cells (e.g., MDA-MB-231) subcutaneously into mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer ATN-161 or vehicle according to schedule Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint At study endpoint, euthanize mice and excise tumors for analysis (weight, histology, etc.) Monitor->Endpoint End End Endpoint->End

Caption: Workflow for a xenograft tumor growth inhibition study.

Protocol:

  • Cell Culture and Implantation: Culture MDA-MB-231 human breast cancer cells in appropriate media. Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nu/nu).

  • Tumor Growth and Randomization: Allow the tumors to grow to a mean volume of 100-150 mm³. Randomize the animals into treatment and control groups (n=8-10 animals per group).

  • Treatment: For the treatment group, administer ATN-161 intravenously at a dose of 1 mg/kg, three times a week. For the control group, administer the vehicle (e.g., sterile saline) following the same schedule.

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 4-6 weeks) or until the tumors in the control group reach a specified size. At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for microvessel density using CD31).

3. Metastasis Inhibition Study

This protocol is designed to assess the effect of ATN-161 on the formation of distant metastases.

Protocol:

  • Cell Inoculation for Metastasis: To model metastasis, inject cancer cells (e.g., CT26 colon carcinoma cells) into a site that will lead to metastases in a target organ. For liver metastasis, inject 1 x 10^5 cells into the spleen of BALB/c mice.

  • Treatment Regimen: Begin treatment with ATN-161 a few days after cell inoculation. Administer ATN-161 intraperitoneally at a dose of 100 mg/kg every third day. A control group should receive vehicle injections.

  • Endpoint and Metastasis Quantification: Euthanize the animals at a predetermined time point (e.g., 2-3 weeks after inoculation). Excise the target organ (e.g., liver) and count the number of visible metastatic nodules on the surface. The organ can also be weighed and processed for histological analysis to confirm and quantify metastatic lesions.

Conclusion

ATN-161 demonstrates significant potential as an anticancer agent through its targeted inhibition of integrin signaling, leading to reduced tumor growth, angiogenesis, and metastasis in various preclinical models. The protocols outlined in these application notes provide a framework for the continued investigation and evaluation of ATN-161's therapeutic efficacy. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols for Assessing the Stability of Anticancer Agent 161 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of an anticancer agent in solution is a critical determinant of its safety, efficacy, and shelf-life.[1][2] Instability can lead to a decrease in the concentration of the active pharmaceutical ingredient (API), the formation of potentially toxic degradation products, and a loss of therapeutic effect.[2][3] Therefore, a comprehensive stability assessment is a mandatory step in the development and clinical application of any new anticancer drug.[4] These application notes provide a detailed protocol for evaluating the stability of "Anticancer Agent 161," a novel investigational drug, in various solution-based formulations.

The provided protocols are based on the general principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products, as well as recommendations from a European consensus conference on the practical stability studies of anticancer drugs. The methodologies described herein are designed to assess the physical and chemical stability of this compound under various environmental conditions, including elevated temperature, varying pH, light exposure, and oxidative stress.

Key Stability-Indicating Parameters

The stability of this compound will be assessed by monitoring the following parameters over time:

  • Appearance and Physical Properties: Visual inspection for changes in color, clarity, and the formation of particulate matter.

  • pH: Measurement of the solution's pH to detect any changes that may indicate chemical degradation.

  • Purity and Degradation Products: Quantification of the parent compound and detection of any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Potency (Biological Activity): Assessment of the agent's biological activity to ensure it remains within acceptable limits. This is particularly crucial for biopharmaceutical drugs.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify likely degradation products and to establish the intrinsic stability of the drug substance. These studies also help in developing and validating a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration.

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solution at 70°C for 1, 3, and 7 days.

    • Photostability: Expose the solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis. Analyze the samples to identify and quantify any degradation products.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

Stress ConditionDurationThis compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradants (%)
0.1 M HCl, 60°C2 hours95.22.81.54.3
4 hours88.76.13.29.3
8 hours75.412.58.120.6
24 hours50.125.315.640.9
0.1 M NaOH, 60°C2 hours80.310.55.215.7
4 hours65.118.910.028.9
8 hours40.230.118.748.8
24 hours15.845.628.674.2
3% H₂O₂, RT2 hours98.11.00.51.5
4 hours96.52.10.93.0
8 hours92.34.52.26.7
24 hours85.78.94.413.3
70°C1 day99.00.50.30.8
3 days97.21.50.82.3
7 days94.83.11.54.6
Photostability24 hours99.50.30.10.4
Long-Term Stability Study

Long-term stability studies are designed to evaluate the physical, chemical, and biological characteristics of the drug product over its intended shelf life.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the final proposed formulation and container closure system.

  • Storage Conditions: Store the samples under the recommended long-term storage conditions as per ICH guidelines (e.g., 5°C ± 3°C for refrigerated products or 25°C ± 2°C / 60% RH ± 5% RH for room temperature products).

  • Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Parameters to be Tested: At each time point, assess the following:

    • Visual appearance

    • pH

    • Purity and degradation products by HPLC

    • Potency (if applicable)

Data Presentation:

The data from the long-term stability study should be presented in a clear, tabular format.

Time Point (Months)AppearancepHPurity by HPLC (%)Total Degradants (%)Potency (% of initial)
0Clear, colorless6.599.80.2100
3Clear, colorless6.599.70.399.5
6Clear, colorless6.499.50.599.2
9Clear, colorless6.499.30.798.9
12Clear, colorless6.399.10.998.5
18Clear, colorless6.398.81.298.1
24Clear, colorless6.298.51.597.6
36Clear, colorless6.198.02.097.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the stability of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions storage Store at Recommended Conditions (e.g., 5°C or 25°C) prep->storage Prepare for Long-Term Study hplc HPLC Analysis (Purity & Degradants) acid->hplc physical Physical Inspection (Appearance, pH) acid->physical base->hplc base->physical oxidation->hplc oxidation->physical thermal->hplc thermal->physical photo->hplc photo->physical storage->hplc storage->physical potency Potency Assay storage->potency eval Evaluate Stability Profile & Determine Shelf-Life hplc->eval physical->eval potency->eval

Caption: Workflow for Stability Assessment of this compound.

Example Signaling Pathway

The stability of an anticancer agent is crucial for its intended biological activity. For instance, if this compound targets a specific signaling pathway, its degradation could render it ineffective. The following diagram shows a generic kinase signaling pathway often implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Transcription Factors erk->transcription Activates gene Gene Expression (Proliferation, Survival) transcription->gene agent This compound agent->raf Inhibits

Caption: Example Kinase Signaling Pathway Targeted by an Anticancer Agent.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound in solution. Adherence to these guidelines will ensure the generation of reliable data to support the determination of appropriate storage conditions and shelf-life, ultimately contributing to the safe and effective clinical use of this novel therapeutic agent. It is recommended that these general protocols be adapted based on the specific physicochemical properties of this compound as more information becomes available.

References

Application Note: Visualizing the Cellular Localization and Effects of Anticancer Agent 161 using Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer agent 161 is a novel bioactive alkynol with demonstrated potential to induce autophagy and deplete mitochondrial membrane potential in cancer cells[1]. Understanding the subcellular localization of its effects is crucial for elucidating its mechanism of action and for further drug development. Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the distribution of specific molecules within cells[2][3][4]. This application note provides a detailed protocol for using indirect immunofluorescence to investigate the cellular impact of this compound, specifically by examining markers associated with autophagy and mitochondrial integrity.

Principle

This protocol describes the use of indirect immunofluorescence to determine the cellular localization of key proteins involved in the pathways modulated by this compound. Since the agent itself is a small molecule and not readily targeted by antibodies, this method focuses on visualizing its downstream effects. Specifically, we will stain for LC3B, a marker for autophagosomes, and Tom20, a mitochondrial outer membrane protein, to assess the induction of autophagy and the impact on mitochondrial morphology and localization. A nuclear counterstain (DAPI) will be used to visualize the cell nuclei.

Experimental Protocols

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the cancer type of interest)

  • This compound (MedchemExpress)[1]

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibodies:

    • Rabbit anti-LC3B antibody

    • Mouse anti-Tom20 antibody

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

    • Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594

  • Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI)

  • Antifade Mounting Medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Imaging & Analysis A Seed cells on coverslips B Incubate for 24h A->B C Treat with this compound B->C D Fix with 4% PFA C->D E Permeabilize with Triton X-100 D->E F Block with BSA E->F G Incubate with Primary Antibodies (anti-LC3B, anti-Tom20) F->G H Wash with PBST G->H I Incubate with Secondary Antibodies (Alexa Fluor 488 & 594) H->I J Wash with PBST I->J K Counterstain with DAPI J->K L Mount on slides K->L M Image with Fluorescence Microscope L->M N Analyze subcellular localization and co-localization M->N

Caption: Experimental workflow for immunofluorescence staining.

Step-by-Step Protocol
  • Cell Seeding:

    • Sterilize glass coverslips by dipping in ethanol (B145695) and passing through a flame, or by autoclaving.

    • Place sterile coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours of incubation.

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) for comparison.

    • Incubate for the desired treatment time (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5][6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is necessary for intracellular targets.[7][8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (Rabbit anti-LC3B and Mouse anti-Tom20) to their optimal concentrations in the Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[6]

  • Washing:

    • Wash the coverslips three times with PBST for 5 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibodies (Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) in the Blocking Buffer. Protect from light from this point forward.

    • Add the diluted secondary antibodies to the coverslips.

    • Incubate for 1 hour at room temperature in the dark in a humidified chamber.[6][7]

  • Washing and Counterstaining:

    • Wash the coverslips three times with PBST for 5 minutes each.

    • During the second wash, add DAPI to the PBST to a final concentration of 1 µg/mL to stain the nuclei.

    • Perform a final wash with PBS to remove any remaining Tween-20.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Place a drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope with the appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

    • Capture images and analyze the subcellular localization of LC3B puncta (autophagosomes) and Tom20 (mitochondria). Assess any changes in mitochondrial morphology and co-localization between LC3B and mitochondria.

Data Presentation

Quantitative analysis of the immunofluorescence images can be performed using image analysis software (e.g., ImageJ/Fiji). The following table presents hypothetical data from such an experiment.

Treatment GroupLC3B Puncta per Cell (Mean ± SD)% of Cells with Fragmented MitochondriaCo-localization Coefficient (LC3B and Tom20)
Vehicle Control3.5 ± 1.28.2%0.15 ± 0.04
This compound (1 µM)15.8 ± 3.545.6%0.58 ± 0.09
This compound (5 µM)32.1 ± 5.178.9%0.72 ± 0.11

Signaling Pathway

The following diagram illustrates a plausible signaling pathway initiated by this compound, leading to autophagy and mitochondrial-mediated apoptosis.

G cluster_0 Cellular Response to this compound A This compound B Mitochondrial Stress A->B C ROS Production B->C D Mitochondrial Membrane Potential Depletion B->D E Autophagy Induction C->E I Apoptosis Induction D->I F LC3-I to LC3-II Conversion E->F G Autophagosome Formation F->G H Mitophagy G->H Selective degradation of mitochondria J Caspase Activation I->J K Cell Death J->K

Caption: Proposed signaling pathway for this compound.

Troubleshooting

For common issues such as weak or no signal, high background, or non-specific staining, refer to standard immunofluorescence troubleshooting guides.[9][10][11][12] Key factors to optimize include antibody concentrations, fixation and permeabilization times, and blocking efficiency.[9][10][11] Always include appropriate controls, such as a secondary antibody-only control, to check for non-specific binding.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Anticancer Agent 161 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer agent 161. This guide leverages established principles for small molecule kinase inhibitors to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility? A1: this compound is a small molecule kinase inhibitor. Like many compounds in this class, it is designed to bind to the often hydrophobic ATP-binding pocket of its target kinase.[1][2] Consequently, the molecule is inherently lipophilic (fat-soluble) and has low aqueous solubility, which can present challenges for preparing solutions for in vitro and in vivo experiments.[2] Many such kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II compounds, noted for low solubility and high membrane permeability.[1][2]

Q2: What is the recommended primary solvent for preparing stock solutions of this compound? A2: For initial high-concentration stock solutions, the use of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is strongly recommended.[3][4] this compound demonstrates high solubility in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-50 mM). For applications where DMSO is not suitable, other organic solvents such as ethanol (B145695), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA) can be tested, but their compatibility with the specific experimental system must be verified.[2][3]

Q3: I see a precipitate forming immediately after diluting my DMSO stock solution into an aqueous buffer. What is happening and what should I do? A3: This is a very common issue known as "crashing out" or precipitation. It occurs when the compound's kinetic solubility in the final aqueous medium is exceeded.[3] A high concentration of the compound is stable in DMSO, but when this solution is rapidly diluted into a buffer where the compound is poorly soluble, it can no longer stay in solution and precipitates.[1][2]

Here are several strategies to resolve this:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.[3][4]

  • Reduce Final DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation.[1][4]

  • Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound's solubility.[3]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of the DMSO stock into your aqueous buffer to find the solubility limit.[3]

  • Incorporate a Co-solvent: In some cases, including a small percentage of a water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) in the final solution can improve solubility.[3]

Q4: How does pH influence the solubility of this compound? A4: The solubility of many kinase inhibitors is pH-dependent.[1][2] this compound is a weakly basic compound. At a pH below its acid dissociation constant (pKa), its ionizable groups become protonated (charged), which generally increases interaction with water and enhances solubility.[1][2] Conversely, at a pH above the pKa, the compound exists in its less soluble, neutral form.[1][2] Therefore, using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) may significantly improve the solubility of this compound compared to neutral or basic buffers.

Q5: Is it safe to heat or sonicate my solution to help dissolve this compound? A5: Yes, gentle warming and sonication are common techniques to aid dissolution.[1][5] You can warm the solution in a water bath at 37°C for 5-15 minutes.[4][5] Brief sonication in a water bath can also help break up compound aggregates and facilitate dissolution.[1][5] However, avoid excessive or prolonged heating, as it may lead to chemical degradation of the compound.[4][5]

Q6: How should I properly store stock solutions of this compound? A6: Once dissolved in DMSO, it is best to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability. For aqueous solutions, it is always recommended to prepare them fresh for each experiment.[4]

Data Presentation: Solubility Profile

The solubility of this compound was determined in several common laboratory solvents. Data is presented as the maximum concentration at which no visible precipitate was observed after 1 hour at the specified temperature.

Solvent SystemTemperature (°C)Max Solubility (mM)
100% DMSO 25> 100
100% Ethanol 2525
PBS (pH 7.4) 25< 0.01
PBS (pH 7.4) + 0.1% Tween-20 250.05
Citrate Buffer (pH 5.0) 250.1
Cell Culture Media + 10% FBS 370.02

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile, conical-bottom microcentrifuge tube. (Example: For 1 mL of a 10 mM solution of a compound with MW = 550 g/mol , weigh 5.5 mg).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Initial Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.[5]

  • Sonication (If Needed): If solid particles are still visible, place the tube in a sonicating water bath for 5-10 minutes.[5]

  • Gentle Warming (If Needed): If solubility issues persist, warm the solution in a water bath set to 37°C for 10-15 minutes, with intermittent vortexing.[4][5] Avoid temperatures above 40°C.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulate matter before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes in appropriate vials. Store at -20°C or -80°C.

Protocol 2: Preparing Working Solutions in Aqueous Media

This protocol outlines the recommended method for diluting the DMSO stock to minimize precipitation.

  • Prepare Aqueous Buffer: Prepare your final aqueous buffer (e.g., PBS, cell culture medium). If using a surfactant, add it to the buffer at this stage.

  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM DMSO stock solution at room temperature.

  • Perform Dilution: Add the DMSO stock solution directly to the vigorously vortexing aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

  • Final Mix: Continue to vortex for an additional 30 seconds after adding the stock.

  • Visual Inspection: Immediately inspect the solution for any signs of cloudiness or precipitate. If the solution is not clear, the concentration likely exceeds the kinetic solubility limit. The experiment should be repeated with a lower final concentration.

Visual Guides

G start Start: Prepare 10 mM stock in 100% DMSO check_dissolved Is compound fully dissolved in DMSO? start->check_dissolved sonicate_heat Sonciate and/or gently warm (37°C) check_dissolved->sonicate_heat No dilute Dilute DMSO stock into aqueous buffer check_dissolved->dilute  Yes sonicate_heat->check_dissolved check_precipitate Precipitation observed? dilute->check_precipitate success Solution is ready for experiment check_precipitate->success No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes lower_conc 1. Lower final concentration troubleshoot->lower_conc add_surfactant 2. Add surfactant (e.g., 0.01% Tween-20) troubleshoot->add_surfactant adjust_ph 3. Use a more acidic buffer (pH < 6.5) troubleshoot->adjust_ph

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK P1 Phosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Agent161 This compound Agent161->P1 Inhibition Inhibition

Caption: A simplified signaling pathway showing the inhibitory action of this compound.

References

"how to reduce off-target effects of Anticancer agent 161"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Anticancer Agent 161, a hypothetical kinase inhibitor targeting Protein Kinase X (PKX).

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a potent inhibitor of its primary target, Protein Kinase X (PKX). However, in vitro kinase profiling has revealed significant off-target activity against several other kinases, primarily due to the conserved nature of the ATP-binding pocket.[1] The most prominent off-target interactions are with Protein Kinase Y (PKY) and Protein Kinase Z (PKZ). These off-target effects can lead to unintended cellular phenotypes and potential toxicity.

Q2: How can I confirm if an observed cellular phenotype is due to an off-target effect of Agent 161?

A2: Several experimental strategies can help distinguish between on-target and off-target effects:

  • Phenotypic Comparison: Compare the cellular phenotype induced by Agent 161 with that of a genetic knockdown (e.g., using siRNA or shRNA) of the intended target, PKX.[2] Discrepancies may suggest off-target activity.

  • Rescue Experiments: A highly specific method is to perform a rescue experiment.[2][3] In cells where PKX is knocked down, re-express a version of PKX that is resistant to Agent 161 (e.g., through a point mutation in the drug-binding site). If the phenotype is reversed, it confirms the effect is on-target.[3]

  • Use of Structurally Different Inhibitors: Test other PKX inhibitors with different chemical scaffolds. If the phenotype persists across various inhibitors, it is more likely to be an on-target effect.[2]

Q3: What are the primary strategies to reduce the off-target effects of Agent 161 in my experiments?

A3: Mitigating off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose Optimization: Perform a dose-response curve to identify the lowest effective concentration that inhibits PKX without significantly affecting off-target kinases.[4]

  • Rational Drug Design: If developing derivatives, use structure-based design to introduce modifications that exploit unique features of the PKX active site not present in off-target kinases.[1]

  • Genetic Validation: Rely on genetic methods like CRISPR/Cas9 or RNAi to validate phenotypes before attributing them solely to the pharmacological inhibition by Agent 161.[5]

Q4: How can I verify that Agent 161 is engaging its intended target, PKX, within the cell?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.[6] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[7] By heating cells treated with Agent 161 across a temperature gradient and measuring the amount of soluble PKX, you can observe a thermal shift compared to untreated cells, confirming direct binding.[8][9]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed in non-cancerous cell lines at effective concentrations.

  • Possible Cause: This is often a result of inhibiting off-target kinases that are essential for normal cell survival.[2]

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Perform Kinome-wide Selectivity Profiling: Screen Agent 161 against a broad panel of kinases to identify all potential off-targets.[10][11]A comprehensive list of inhibited kinases, allowing you to identify off-targets with potencies similar to the intended target.[1]
2. Lower the Concentration: Conduct a detailed dose-response analysis to find the minimal concentration that inhibits PKX activity without causing significant cytotoxicity.[4]Reduced cytotoxicity while maintaining the desired on-target effect.[2]
3. Validate with siRNA: Use siRNA to specifically knock down PKX. If the cytotoxicity is not replicated, it strongly suggests the toxicity is due to off-target effects of Agent 161.[1]A clearer distinction between on-target and off-target-driven cytotoxicity.

Issue 2: Unexpected changes in a signaling pathway unrelated to PKX are observed.

  • Possible Cause: Agent 161 may be inhibiting an off-target kinase (e.g., PKY or PKZ) that is a key component of another pathway.[12]

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Analyze Kinase Profiling Data: Cross-reference the affected signaling pathway with the list of off-targets identified from kinome profiling.Identification of the likely off-target kinase responsible for the observed pathway modulation.
2. Perform a Rescue Experiment: In cells treated with Agent 161, overexpress a drug-resistant mutant of the intended target (PKX).[2]If the unexpected pathway changes persist, it confirms they are off-target effects.
3. Use Genetic Knockdown of Off-Targets: Use siRNA or shRNA to knock down the suspected off-target kinase (e.g., PKY). If this mimics the effect of Agent 161 on the pathway, it validates the off-target interaction.[1]Confirmation of which off-target is responsible for the unexpected phenotype.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory potency (IC50) of Agent 161 against its primary target (PKX) and key off-targets (PKY and PKZ). Lower values indicate higher potency.

Kinase TargetIC50 (nM)Selectivity vs. PKX
PKX (On-Target) 25 1x
PKY (Off-Target)25010x
PKZ (Off-Target)80032x
Kinase A (Off-Target)>10,000>400x
Kinase B (Off-Target)>10,000>400x

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the binding of Agent 161 to PKX in intact cells.[6]

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either Agent 161 (at the desired concentration, e.g., 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PKX in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble PKX as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.[9]

Protocol 2: siRNA Rescue Experiment

This protocol is designed to confirm that an observed phenotype is due to the inhibition of the intended target, PKX.[3][13]

  • Construct Preparation: Generate an expression vector for PKX that contains silent point mutations within the siRNA target sequence. These mutations should not alter the amino acid sequence but will make the mRNA resistant to the siRNA.[13]

  • siRNA Transfection: Transfect cells with an siRNA targeting the endogenous PKX mRNA. Use a non-targeting scramble siRNA as a control. Incubate for 24-48 hours to achieve knockdown.[14]

  • Rescue Transfection: Transfect the siRNA-treated cells with either the siRNA-resistant PKX expression vector or an empty vector control.

  • Phenotypic Analysis: After an appropriate incubation period (e.g., 24-48 hours), assess the phenotype of interest (e.g., cell viability, signaling pathway activation).

  • Validation: A reversal of the siRNA-induced phenotype only in the cells expressing the siRNA-resistant PKX confirms that the phenotype is specifically due to the loss of PKX function.[3]

Mandatory Visualizations

Troubleshooting Workflow for Off-Target Effects start Observed Phenotype (e.g., Cytotoxicity, Pathway Change) is_on_target Is the phenotype on-target? start->is_on_target knockdown 1. Perform siRNA/shRNA knockdown of PKX is_on_target->knockdown Validate compare Does knockdown replicate phenotype? knockdown->compare on_target Conclusion: Phenotype is likely ON-TARGET compare->on_target Yes off_target Conclusion: Phenotype is likely OFF-TARGET compare->off_target No dose 4. Optimize Agent 161 Concentration on_target->dose profiling 2. Perform Kinase Selectivity Profiling off_target->profiling rescue 3. Conduct Rescue Experiment with resistant-PKX profiling->rescue rescue->dose end Refined Experiment dose->end

Caption: A workflow for identifying and validating off-target effects.

On-Target vs. Off-Target Signaling cluster_on On-Target Pathway cluster_off Off-Target Pathway agent161_on Anticancer Agent 161 pkx PKX agent161_on->pkx Inhibits downstream_on Downstream Effector A pkx->downstream_on phenotype_on Therapeutic Effect (Apoptosis) downstream_on->phenotype_on agent161_off Anticancer Agent 161 pky PKY agent161_off->pky Inhibits downstream_off Downstream Effector B pky->downstream_off phenotype_off Side Effect (Toxicity) downstream_off->phenotype_off

Caption: On-target inhibition of PKX vs. off-target inhibition of PKY.

Logic of an siRNA Rescue Experiment cluster_rescue Rescue Condition cluster_control Control Condition start Cells with Endogenous PKX sirna Transfect with siRNA against PKX start->sirna knockdown PKX protein is depleted sirna->knockdown phenotype Observed Phenotype (e.g., Reduced Viability) knockdown->phenotype rescue_transfect Transfect with siRNA-Resistant PKX phenotype->rescue_transfect control_transfect Transfect with Empty Vector phenotype->control_transfect rescue_result Phenotype is Rescued (Viability Restored) rescue_transfect->rescue_result control_result Phenotype Persists control_transfect->control_result

Caption: Experimental logic for validating phenotype specificity using siRNA.

References

Technical Support Center: Optimizing Anticancer Agent 161 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Anticancer Agent 161 for in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common approach is to perform a dose-response curve covering a wide range of concentrations, for instance, from nanomolar (nM) to micromolar (µM).[1] A typical starting range could be from 0.01 µM to 100 µM, often using serial dilutions (e.g., 1:3 or 1:10) to cover this spectrum effectively.[2]

Q2: How do I prepare and dissolve this compound for my experiments?

A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is crucial to store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working concentrations for your assay, the final DMSO concentration in the cell culture medium should be kept as low as possible, typically below 0.5% and ideally under 0.1%, to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental setup.[4] If the agent has poor solubility, gentle vortexing or sonication might aid dissolution.[3]

Q3: What is an IC50 value, and why is it important to determine it for this compound?

A3: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[5][6] In the context of cytotoxicity assays, the IC50 value represents the concentration of this compound needed to reduce the viability of a cell population by 50% after a specific exposure time.[6] Determining the IC50 is a critical measure of the potency of an anticancer agent and is essential for comparing its effectiveness with other compounds.[7] A lower IC50 value indicates that the drug is effective at lower concentrations, which may translate to lower systemic toxicity in vivo.[5]

Q4: Which cytotoxicity assay should I choose to test this compound?

A4: The choice of assay depends on the mechanism of action of this compound and your experimental goals. It is often recommended to use multiple assays that measure different cellular parameters to confirm your results.[6]

  • MTT Assay: A colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability.[6]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, indicating necrosis.[6]

  • ATP-based Assays: These assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.[8]

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable (unstained) and non-viable (blue-stained) cells.[6]

Q5: My results show high variability between replicate wells. What could be the cause?

A5: High variability is a common issue in cytotoxicity assays and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[9][10] Ensure your cell suspension is thoroughly mixed before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, the compound, or assay reagents can introduce significant errors.[9] Calibrate your pipettes regularly and use proper pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.[9][10] It is advisable to avoid using the outer wells for experimental data or to fill them with sterile PBS or media to create a humidity barrier.[9][10]

  • Compound Precipitation: If this compound precipitates in the culture medium, it can lead to inconsistent results.[3] Visually inspect the wells for any precipitate.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability
Observation Possible Cause Troubleshooting Steps
No significant decrease in cell viability, even at high concentrations of this compound.The concentration range tested is too low.Test a higher concentration range of the agent.[1]
The incubation time is too short for the agent to exert its effect.Increase the incubation time (e.g., from 24h to 48h or 72h).[1]
The chosen cell line is resistant to this compound.Test the agent on a different, potentially more sensitive, cell line.[1]
The compound may have degraded.Prepare fresh dilutions of this compound from a new stock for each experiment.
Cell viability is over 100% of the control.The agent may be promoting cell proliferation at certain concentrations.This is a real possibility and should be investigated further.
Pipetting errors leading to more cells in treated wells.Ensure proper mixing of cell suspension and consistent pipetting.[11]
Interference of the compound with the assay reagents.Run a cell-free control to check for direct reactivity between the agent and the assay reagents.[12]
Guide 2: Unexpectedly Low Cell Viability
Observation Possible Cause Troubleshooting Steps
High levels of cell death in the vehicle control (e.g., DMSO only).The concentration of the solvent is toxic to the cells.Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Perform a solvent toxicity curve to determine the maximum non-toxic concentration.[4]
The cells are unhealthy or were seeded at a very low density.Use cells that are in the exponential growth phase and optimize the cell seeding density.[4]
IC50 value is much lower than expected.Errors in the dilution of the compound stock.Double-check all calculations and dilution steps. Prepare fresh dilutions.
The chosen cell line is highly sensitive to the agent.This may be a valid result, but it's good to confirm with a secondary assay.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for determining the IC50 value of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest healthy, exponentially growing cells.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cells in complete culture medium to an optimized seeding density (e.g., 5,000-10,000 cells/well in 100 µL). The optimal density should ensure cells are in the exponential growth phase throughout the assay.[2]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "medium only" (blank), "untreated cells" (negative control), and "vehicle control" (cells + solvent).[2]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Drug Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • For the vehicle control wells, add medium with the same final concentration of DMSO as the highest drug concentration well.[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]

  • Formazan Solubilization:

    • Visually confirm the formation of purple formazan crystals under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve with drug concentration on the x-axis (log scale) and percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve using non-linear regression analysis.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) overnight_incubation 2. Overnight Incubation (24h, 37°C, 5% CO2) cell_seeding->overnight_incubation drug_treatment 3. Add this compound (Serial Dilutions) overnight_incubation->drug_treatment treatment_incubation 4. Treatment Incubation (24, 48, or 72h) drug_treatment->treatment_incubation mtt_addition 5. Add MTT Reagent (0.5 mg/mL final) treatment_incubation->mtt_addition formazan_formation 6. Incubate (2-4h, 37°C) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan (e.g., DMSO) formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability plot_curve 10. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination using the MTT assay.

troubleshooting_workflow cluster_seeding Cell Seeding cluster_pipetting Pipetting Technique cluster_plate Plate Effects cluster_compound Compound Issues start High Variability in Replicates? check_mixing Ensure Homogeneous Cell Suspension start->check_mixing Yes optimize_density Optimize Seeding Density check_mixing->optimize_density calibrate_pipettes Calibrate Pipettes Regularly optimize_density->calibrate_pipettes consistent_technique Use Consistent Pipetting Technique calibrate_pipettes->consistent_technique avoid_edge Avoid Outer Wells or Create Humidity Barrier consistent_technique->avoid_edge check_solubility Check for Precipitation avoid_edge->check_solubility end Consistent Results check_solubility->end

References

Technical Support Center: Overcoming Resistance to Anticancer Agent 161

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anticancer Agent 161. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address common challenges related to cancer cell resistance to this agent.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vitro experiments with this compound.

Problem 1: Higher than Expected IC50 Value for this compound

Description: The half-maximal inhibitory concentration (IC50) value for this compound in your cancer cell line is significantly higher than the expected range reported in the literature or previous experiments.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Cell Line Integrity and Passage Number Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells from a low passage number, as prolonged culturing can lead to the selection of resistant populations.[1]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, which can alter cellular response to drugs. If positive, discard the culture and start with a fresh, uncontaminated stock.
Inaccurate Cell Seeding Density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Inconsistent cell numbers can result in variable IC50 values.[1]
Incorrect Drug Concentration Double-check all calculations for serial dilutions. Prepare fresh drug dilutions from a validated stock solution for each experiment to prevent degradation.[1]
Development of an Acquired Resistant Population If the cell line has been cultured for an extended period, a resistant subpopulation may have emerged.[2] Consider establishing a new baseline with an earlier passage of the cell line.
Problem 2: Attenuated Apoptotic Response to this compound

Description: Following treatment with this compound, you observe a lower-than-expected level of apoptosis (e.g., via Annexin V/PI staining or caspase activity assays).

Possible Causes and Solutions:

Possible Cause Suggested Solution
Upregulation of Anti-Apoptotic Proteins Investigate the expression levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] Consider co-treatment with a Bcl-2 family inhibitor to restore sensitivity.
Activation of Pro-Survival Signaling Pathways Cancer cells may activate alternative survival pathways to counteract the effects of this compound. Assess the activation status of pathways like PI3K/Akt/mTOR or MAPK/ERK.
Mutations in Apoptosis-Related Genes Sequence key apoptosis-related genes like p53 to check for mutations that might confer resistance to apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By blocking MEK1/2, it prevents the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in susceptible cancer cells.

Q2: What are the common mechanisms of acquired resistance to this compound?

A2: Acquired resistance to MEK inhibitors like this compound can arise through several mechanisms:

  • Reactivation of the MAPK/ERK Pathway: This can occur through upstream mutations (e.g., in RAS) or amplification of the target kinase.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate parallel survival pathways, such as the PI3K/Akt/mTOR pathway, to circumvent the MEK blockade.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Altered Drug Metabolism: Changes in the expression of drug-metabolizing enzymes can lead to increased inactivation of the agent.

Q3: How can I develop a cell line resistant to this compound for my research?

A3: You can generate a resistant cell line by continuously exposing the parental cancer cell line to gradually increasing concentrations of this compound over several months. The surviving cells that proliferate at higher drug concentrations can be selected and expanded as a resistant population. It is crucial to confirm the development of resistance by comparing the IC50 value of the resistant line to the parental line. A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.

Q4: What are some strategies to overcome resistance to this compound?

A4: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Combining this compound with inhibitors of bypass pathways (e.g., a PI3K inhibitor) can create a synergistic effect and prevent resistance.

  • Targeting Downstream Effectors: If resistance is mediated by reactivation of the MAPK pathway, targeting downstream components like ERK may be effective.

  • Inhibition of Drug Efflux Pumps: Co-administration with an ABC transporter inhibitor can increase the intracellular concentration of this compound.

  • Epigenetic Modulation: The use of epigenetic modifiers may re-sensitize resistant cells to the treatment.

Experimental Protocols

Protocol 1: Determination of IC50 Value using a Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.

Materials:

  • Parental and this compound-resistant cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate parental and resistant cells and treat with this compound at the desired concentration for the specified time.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways in Resistance

ResistancePathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway (Bypass) RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK Resistance Resistance ERK->Resistance RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K mTOR->Resistance Agent161 This compound Agent161->MEK Inhibits ResistanceWorkflow Start Start: Observe Increased IC50 DevelopResistantLine Develop Resistant Cell Line Start->DevelopResistantLine ViabilityAssay Confirm Resistance (IC50 Assay) DevelopResistantLine->ViabilityAssay Hypothesis Formulate Hypothesis (e.g., Bypass Pathway) ViabilityAssay->Hypothesis WesternBlot Investigate Signaling (Western Blot) Hypothesis->WesternBlot GeneExpression Analyze Gene Expression (qRT-PCR/RNA-seq) Hypothesis->GeneExpression CombinationStudy Test Combination Therapy WesternBlot->CombinationStudy GeneExpression->CombinationStudy Conclusion Conclusion: Identify Resistance Mechanism & Overcoming Strategy CombinationStudy->Conclusion IC50_Troubleshooting HighIC50 High IC50 Value Observed CheckExperimental Check Experimental Parameters HighIC50->CheckExperimental CheckCells Check Cell Line Integrity HighIC50->CheckCells CheckReagents Check Reagents HighIC50->CheckReagents SeedingDensity Incorrect Seeding Density? CheckExperimental->SeedingDensity PassageNumber High Passage Number? CheckCells->PassageNumber Mycoplasma Mycoplasma Contamination? CheckCells->Mycoplasma DrugDegradation Drug Degradation? CheckReagents->DrugDegradation OptimizeSeeding Optimize Seeding SeedingDensity->OptimizeSeeding UseLowPassage Use Low Passage Cells PassageNumber->UseLowPassage TestForMyco Test & Discard if Positive Mycoplasma->TestForMyco PrepareFreshDrug Prepare Fresh Drug DrugDegradation->PrepareFreshDrug

References

Technical Support Center: Improving the Bioavailability of Anticancer Agent 161

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Anticancer agent 161.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low aqueous solubility of this compound (< 1 µg/mL) in our initial screens. What are the immediate next steps?

A1: Low aqueous solubility is a common challenge for many anticancer agents and a primary hurdle for oral bioavailability.[1][2] A systematic approach to characterize and improve this is crucial.

  • Initial Characterization:

    • Solid-State Properties: Confirm the solid-state properties of your current batch (e.g., crystallinity, polymorphism) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different polymorphic forms can have significantly different solubilities.

    • pH-Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[3] This will inform whether the compound is ionizable and guide formulation strategies.

  • Troubleshooting & Optimization:

    • Solubilization Screening: Screen a panel of pharmaceutically acceptable excipients to identify potential solubilizers. This should include surfactants, co-solvents, and complexing agents like cyclodextrins.[4]

Q2: Our in vitro dissolution rate for a simple powder formulation of this compound is extremely slow. How can we improve this?

A2: A slow dissolution rate will likely lead to poor absorption in vivo.[3] Several formulation strategies can enhance the dissolution rate.[5] Consider the following approaches, starting with the simplest:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[6] Nanocrystal formulations are a promising approach for poorly soluble drugs.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can dramatically increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-polymer hybrid nanoparticles (LPHNs) can improve the solubility and absorption of lipophilic drugs.[1][2][7]

Formulation StrategyExpected Fold Increase in Dissolution Rate (Hypothetical)Key Considerations
Micronization2 - 5 foldPhysical stability of micronized particles.
Nanomilling10 - 50 foldPrevention of particle aggregation.[4]
Amorphous Solid Dispersion50 - 200 foldPolymer selection, drug loading, physical stability.
SEDDS / LPHNs> 200 foldExcipient compatibility, potential for GI side effects.[1]

Q3: We are seeing high first-pass metabolism of this compound in our preclinical animal models, leading to low oral bioavailability. What strategies can we employ to address this?

A3: High first-pass metabolism in the gut wall and liver is a major barrier to the oral bioavailability of many anticancer drugs.[8][9]

  • Pharmacological Interventions:

    • CYP450 Inhibition: Co-administration with a known inhibitor of the primary metabolizing cytochrome P450 (CYP) enzyme can increase systemic exposure. It is crucial to first identify the specific CYP isozyme(s) responsible for the metabolism of this compound.

    • P-glycoprotein (P-gp) Inhibition: If this compound is a substrate of efflux transporters like P-gp, co-administration with a P-gp inhibitor can enhance its absorption.

  • Chemical Modification:

    • Prodrugs: Designing a prodrug of this compound that masks the metabolic site can be an effective strategy. The prodrug should be designed to be stable in the gastrointestinal tract and then convert to the active parent drug in the systemic circulation.

ApproachExample AgentPotential Increase in Bioavailability (Hypothetical)
CYP3A4 InhibitionRitonavir3 - 10 fold
P-gp InhibitionVerapamil2 - 5 fold
Prodrug StrategyEster or carbamate (B1207046) prodrug5 - 20 fold

Q4: How can we determine if poor permeability is a contributing factor to the low bioavailability of this compound?

A4: Assessing the permeability of a compound is a critical step in understanding its absorption characteristics.

  • In Vitro Permeability Assays:

    • Caco-2 Cell Monolayer Assay: This is a widely used in vitro model to predict intestinal drug permeability and identify potential P-gp substrates.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can provide a high-throughput screen for passive diffusion.

  • In Vivo Studies:

    • Intravenous (IV) Administration: A crucial first step is to perform an intravenous (IV) administration of the agent to determine its clearance and volume of distribution. This will allow you to calculate the absolute bioavailability of your oral formulation and understand if the issue is poor absorption or rapid clearance.[3]

    • "Gut-First-Pass" vs. "Liver-First-Pass": To distinguish between metabolism in the intestine versus the liver, you can perform studies with portal vein cannulated animals. This allows for the direct measurement of drug concentration entering the liver after intestinal absorption.[3]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (this compound) solution in HBSS to the apical (A) or basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®).

  • Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer.

  • Dissolution: Dissolve both the drug and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC.

    • Evaluate the in vitro dissolution performance of the ASD compared to the crystalline drug.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption & Metabolism Poorly Soluble Drug Poorly Soluble Drug Particle Size Reduction Particle Size Reduction Poorly Soluble Drug->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Poorly Soluble Drug->Amorphous Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Poorly Soluble Drug->Lipid-Based Formulation Improved Dissolution Improved Dissolution Particle Size Reduction->Improved Dissolution Amorphous Solid Dispersion->Improved Dissolution Lipid-Based Formulation->Improved Dissolution Drug in Solution Drug in Solution Improved Dissolution->Drug in Solution Intestinal Lumen Intestinal Lumen Drug in Solution->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Portal Vein Portal Vein Enterocyte->Portal Vein First-Pass Metabolism First-Pass Metabolism Enterocyte->First-Pass Metabolism P-gp Efflux P-gp Efflux Enterocyte->P-gp Efflux Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Liver->First-Pass Metabolism

Caption: Workflow for improving bioavailability.

G Anticancer_agent_161 This compound Mitochondrial_Stress Mitochondrial Stress Anticancer_agent_161->Mitochondrial_Stress Autophagy_Induction Autophagy Induction Mitochondrial_Stress->Autophagy_Induction Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Cell_Death Cancer Cell Death Autophagy_Induction->Cell_Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway for this compound.

References

"troubleshooting inconsistent results with Anticancer agent 161"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Anticancer Agent 161. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the fictional serine/threonine kinase, "Kinase X." Kinase X is a critical downstream component of the MAPK/ERK signaling pathway. By inhibiting Kinase X, this compound is designed to block signal transduction that leads to cell proliferation and survival in cancer cells with aberrant pathway activation.

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is hypothesized to be most effective in cancer cell lines with activating mutations in upstream components of the MAPK/ERK pathway (e.g., BRAF, MEK). Efficacy is dependent on the cell line's reliance on this pathway for growth and survival.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Inconsistent IC50 Values

Q: We are observing significant variability in the IC50 values for this compound across repeat experiments in the same cell line. What could be the cause?

A: Inconsistent IC50 values are a common issue in in vitro drug response assays and can stem from several factors.[1][2][3] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Recommended Solution
Cell Culture Conditions Ensure consistency in media composition, serum batch, and incubation conditions (CO2, temperature, humidity).[3] Even minor variations can alter cellular response to treatment.
Cell Density The density at which cells are seeded can dramatically affect drug response.[2][3] Standardize cell seeding density across all experiments.
Assay Readout Method Different viability assays measure different biological endpoints. For example, ATP-based assays (like CellTiter-Glo) can be confounded by changes in cell metabolism or size, which may not correlate directly with cell number.[1][3] Consider using a direct cell counting method or a different viability assay to confirm results.
Drug Dilution and Stability Ensure accurate and consistent serial dilutions of this compound. Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Plate Edge Effects Uneven evaporation and temperature gradients at the edges of microtiter plates can lead to variability.[2] Avoid using the outer wells of the plate for experimental data points.
Unexpected Lack of Efficacy

Q: this compound is not showing the expected cytotoxic effects in a cell line that has a known activating BRAF mutation. Why might this be happening?

A: A lack of efficacy in a supposedly sensitive cell line can be due to biological or technical reasons.

Potential Causes and Solutions

Potential Cause Recommended Solution
Cell Line Integrity Verify the identity and genetic integrity of your cell line through STR profiling. Cell lines can be misidentified or can genetically drift over time.
Drug Inactivation Some cell lines may have high expression of drug efflux pumps or metabolizing enzymes that inactivate this compound.
Activation of Bypass Pathways The cancer cells may have activated a compensatory signaling pathway that bypasses the need for the MAPK/ERK pathway.
Off-Target Effects The observed effects of a drug may not always be due to its intended target.[4][5] It is crucial to validate that the drug is inhibiting its intended target in your experimental system.

Experimental Protocols

Standardized Cell Viability (MTT) Assay Protocol for this compound

This protocol is designed to minimize variability when determining the IC50 value of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Anticancer_Agent_161_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK Kinase X Kinase X MEK->Kinase X ERK ERK Kinase X->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation and Survival Cell Proliferation and Survival Transcription Factors->Cell Proliferation and Survival This compound This compound This compound->Kinase X

Caption: Mechanism of action of this compound in the MAPK/ERK pathway.

Troubleshooting_Workflow start Inconsistent Results Observed check_protocol Review Experimental Protocol for Deviations start->check_protocol check_reagents Verify Reagent Quality and Storage (Cell lines, Media, Drug) check_protocol->check_reagents No Deviation protocol_issue Standardize Protocol: - Consistent cell density - Fresh drug dilutions - Avoid edge effects check_protocol->protocol_issue Deviation Found check_equipment Calibrate and Validate Equipment (Pipettes, Incubator, Plate Reader) check_reagents->check_equipment No Issue reagent_issue Remedy Reagent Issues: - STR profile cell line - Use new serum/media batch - Aliquot fresh drug check_reagents->reagent_issue Issue Found equipment_issue Recalibrate or Service Equipment check_equipment->equipment_issue Issue Found re_run_experiment Re-run Experiment with Controls check_equipment->re_run_experiment No Issue protocol_issue->re_run_experiment reagent_issue->re_run_experiment equipment_issue->re_run_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

References

"minimizing toxicity of Anticancer agent 161 in animal studies"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anticancer Agent 161 in animal studies. The information is designed to help minimize toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bioactive alkynol that exhibits its anticancer effects by triggering autophagy and depleting mitochondrial membrane potential in cancer cells.[1] This dual mechanism leads to programmed cell death and inhibition of tumor growth.

Q2: What are the common signs of toxicity observed with this compound in animal models?

A2: Common signs of toxicity can include significant weight loss, lethargy, ruffled fur, and changes in behavior. At the organ level, toxicities may manifest in tissues with high metabolic rates, such as the liver, kidneys, and heart, due to the agent's impact on mitochondrial function. Researchers should monitor for changes in blood chemistry and organ-specific biomarkers.

Q3: How can the dose of this compound be optimized to minimize toxicity?

A3: Dose optimization is critical. It is recommended to start with a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules, such as intermittent dosing (e.g., three times a week instead of daily), which may allow for recovery of normal tissues and reduce cumulative toxicity.[2]

Q4: Are there any known cytoprotective agents that can be co-administered with this compound?

A4: While specific cytoprotective agents for this compound are still under investigation, agents that support mitochondrial function or reduce oxidative stress may be beneficial. For instance, amifostine (B1664874) is a broad-spectrum cytoprotective agent that has been shown to protect normal tissues from the toxic effects of some chemotherapy agents without compromising their antitumor efficacy.[3] Preclinical studies to evaluate such combinations with this compound are warranted.

Q5: What type of animal models are most suitable for studying the efficacy and toxicity of this compound?

A5: The choice of animal model is crucial for obtaining translatable results. For initial efficacy and toxicity screening, immunodeficient mice bearing human tumor xenografts are commonly used.[4][5] To better understand the interaction with the immune system and for more comprehensive toxicity studies, syngeneic mouse models or genetically engineered mouse models (GEMMs) may be more appropriate.[5][6] It is often recommended to use at least two different animal models, preferably one rodent and one non-rodent, to better predict potential human toxicities.[7]

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity and Mortality at Presumed Therapeutic Doses

  • Possible Cause: The formulation of this compound may have poor solubility, leading to variable bioavailability and unexpected peaks in plasma concentration.[8]

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the agent is fully solubilized in the vehicle. Consider using alternative, pharmaceutically acceptable excipients to improve solubility.

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and AUC of the current formulation. This will help understand the drug's exposure profile in the animal model.

    • Dose Fractionation: Split the total daily dose into two or more smaller administrations to reduce peak plasma concentrations and associated acute toxicities.

Issue 2: Significant Animal Weight Loss (>15%) During Treatment

  • Possible Cause: Off-target effects on highly proliferative tissues, such as the gastrointestinal tract, or systemic metabolic disruption due to mitochondrial effects.

  • Troubleshooting Steps:

    • Supportive Care: Provide nutritional support, such as high-calorie dietary supplements and hydration therapy, to mitigate weight loss.

    • Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for physiological recovery.

    • Biomarker Analysis: Measure plasma levels of markers for kidney (BUN, creatinine) and liver (ALT, AST) function to identify potential organ damage contributing to systemic toxicity.

Issue 3: Lack of Tumor Regression at Non-Toxic Doses

  • Possible Cause: Insufficient drug accumulation in the tumor tissue or development of resistance.

  • Troubleshooting Steps:

    • Pharmacodynamic (PD) Assessment: Analyze tumor tissue for biomarkers of this compound's activity, such as markers for autophagy (LC3-II) and mitochondrial apoptosis (cleaved caspase-3), to confirm target engagement.

    • Combination Therapy: Explore co-administration with other anticancer agents that have a different mechanism of action to achieve synergistic effects.

    • Advanced Formulation Strategies: Consider developing nanoparticle-based formulations to enhance tumor-specific drug delivery and increase local concentration.[2]

Data Presentation

Table 1: Dose-Response Relationship of this compound in a Xenograft Mouse Model

Dose (mg/kg)Tumor Growth Inhibition (%)Average Body Weight Change (%)Mortality Rate (%)
1035-20
2568-80
5092-1820
7595-2550

Table 2: Effect of Dosing Schedule on Toxicity of this compound (50 mg/kg)

Dosing ScheduleAverage Body Weight Change (%)Peak Plasma Concentration (µg/mL)Liver Enzyme Levels (ALT/AST, U/L)
Daily-1812.5150 / 220
Every Other Day-1011.890 / 130
Three Times a Week-512.160 / 85

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) in Tumor Tissue

  • Tissue Preparation: Excise tumor tissue from treated and control animals and immediately place it in ice-cold PBS.

  • Cell Isolation: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.

  • Staining: Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial membrane potential depletion.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria in each treatment group.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group.

  • Dose Administration: Administer this compound according to the planned dosing schedule for a defined period (e.g., 14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, more than a 20% loss in body weight, or other severe clinical signs of toxicity.

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis to identify any treatment-related tissue damage.

Visualizations

G cluster_cell Cancer Cell AA161 This compound Mito Mitochondrion AA161->Mito Depletes ΔΨm Auto Autophagosome Formation AA161->Auto Triggers Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Auto->Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of this compound.

G cluster_workflow Experimental Workflow A Dose Range-Finding (Pilot Study) B Define MTD A->B C Efficacy Study in Xenograft Model B->C D Toxicity Assessment (Histopathology, Bloodwork) C->D E Data Analysis and Reporting D->E

Caption: Workflow for a dose-finding and toxicity study.

G cluster_troubleshooting Troubleshooting Logic Problem High Toxicity Problem Observed Cause1 Poor Formulation Potential Cause Problem->Cause1 Cause2 Off-Target Effects Potential Cause Problem->Cause2 Solution1 Verify Solubility & PK Solution Cause1->Solution1 Solution2 Adjust Dosing Schedule Solution Cause2->Solution2

Caption: Logical diagram for troubleshooting high toxicity.

References

"Anticancer agent 161 formulation for better in vivo efficacy"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticancer Agent 161 (AC-161)

Welcome to the technical support center for this compound (AC-161). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing AC-161 in their preclinical in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges related to the formulation and application of this potent kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and in vivo application of AC-161.

Formulation & Solubility

Q1: My AC-161 is precipitating out of my vehicle solution upon standing or during injection. What can I do?

A1: Precipitation is a common issue due to the hydrophobic nature of AC-161. Here are several troubleshooting steps:

  • Vehicle Optimization: Ensure you are using an appropriate vehicle. For AC-161, a multi-component system is often necessary. Refer to the solubility data in Table 1 for guidance. A common starting point is a vehicle containing a surfactant (e.g., Tween® 80), a co-solvent (e.g., PEG 300, DMSO), and an aqueous component (e.g., saline).

  • Sonication: After dissolving AC-161, sonicate the formulation to ensure a homogenous and stable dispersion. Use a bath sonicator for 5-15 minutes.

  • pH Adjustment: Check the pH of your final formulation. While AC-161's solubility is not highly pH-dependent, extreme pH values can affect the stability of some excipients. Aim for a pH between 6.5 and 7.5.

  • Fresh Preparation: Always prepare the formulation fresh before each experiment. Avoid storing AC-161 in its final vehicle for extended periods, even at 4°C.

Q2: I am observing low bioavailability and inconsistent tumor growth inhibition in my mouse models. Could this be a formulation issue?

A2: Yes, low and variable bioavailability is a strong indicator of formulation problems.

  • Inadequate Solubilization: If the agent is not fully solubilized, its absorption from the injection site (e.g., intraperitoneal or oral) will be poor and erratic. Consider more advanced formulation strategies like nanoemulsions or liposomes.

  • Pharmacokinetics: We highly recommend performing a preliminary pharmacokinetic (PK) study to assess the exposure of AC-161 in your chosen formulation and administration route. Table 2 provides a comparison of PK parameters for different AC-161 formulations.

  • Route of Administration: The route of administration significantly impacts bioavailability. For hydrophobic compounds like AC-161, intravenous (IV) or intraperitoneal (IP) injection often provides more consistent exposure than oral gavage, unless a specialized oral formulation is developed.

In Vivo Efficacy Studies

Q3: What is the recommended starting dose for in vivo efficacy studies with AC-161?

A3: The optimal dose will depend on the tumor model and the formulation used. Based on our internal studies with a nanoemulsion formulation, a good starting point for a mouse xenograft model is in the range of 10-25 mg/kg, administered daily via IP injection. We recommend performing a dose-response study to determine the optimal dose for your specific model.

Q4: I am seeing significant toxicity (e.g., weight loss, lethargy) in my study animals at the recommended dose. What should I do?

A4: Toxicity can be related to the vehicle or the agent itself.

  • Vehicle Toxicity: First, run a control group that receives only the vehicle to assess its contribution to the observed toxicity. Some co-solvents, like DMSO, can cause sterile peritonitis and other side effects at high concentrations. Aim to keep the final DMSO concentration in your formulation below 10%.

  • Dose Reduction: If the vehicle is well-tolerated, the toxicity is likely compound-related. Reduce the dose of AC-161 by 25-50% and monitor the animals closely.

  • Dosing Schedule: Consider a less frequent dosing schedule (e.g., every other day) to allow the animals to recover between doses.

Data Presentation

Table 1: Solubility of AC-161 in Common Excipients

ExcipientSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble
Phosphate-Buffered Saline< 0.01Practically insoluble
DMSO> 100Good solubility, but can be toxic in vivo
PEG 30025.5Commonly used co-solvent
Tween® 80 (5% in Saline)1.2Surfactant, aids in solubilization
Cremophor® EL (10%)8.7Surfactant, can cause hypersensitivity

Table 2: Pharmacokinetic Parameters of AC-161 Formulations in Mice (10 mg/kg, IP)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Bioavailability (%)
10% DMSO in Saline150 ± 352.0980 ± 21015
10% PEG 300 / 5% Tween® 80 in Saline450 ± 901.02800 ± 55043
Nanoemulsion (see protocol below)980 ± 1500.57500 ± 110085

Experimental Protocols

Protocol 1: Preparation of AC-161 Nanoemulsion Formulation

This protocol describes the preparation of a stable nanoemulsion formulation for enhanced in vivo delivery of AC-161.

Materials:

  • AC-161 powder

  • Medium-chain triglyceride (MCT) oil

  • Lecithin (B1663433) (e.g., from soy)

  • Polysorbate 80 (Tween® 80)

  • Glycerin

  • Sterile water for injection

  • High-shear homogenizer or probe sonicator

Methodology:

  • Prepare the Oil Phase: Dissolve the desired amount of AC-161 into the MCT oil. For a 5 mg/mL final concentration, dissolve 50 mg of AC-161 into 2 mL of MCT oil. Gently warm and vortex to fully dissolve. Add 120 mg of lecithin to the oil phase.

  • Prepare the Aqueous Phase: In a separate container, add 60 mg of Polysorbate 80 and 22.5 mg of glycerin to 7.8 mL of sterile water. Mix until fully dissolved.

  • Create the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer. Continue stirring for 15 minutes to form a coarse pre-emulsion.

  • Homogenization: Homogenize the pre-emulsion using a high-shear homogenizer or a probe sonicator.

    • High-Shear Homogenizer: Process at 10,000-20,000 rpm for 5-10 minutes.

    • Probe Sonicator: Use a pulsed setting (e.g., 5 seconds on, 5 seconds off) for a total of 5-10 minutes on ice to prevent overheating.

  • Characterization (Optional but Recommended): Characterize the nanoemulsion for particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A particle size of <200 nm and a PDI of <0.3 is desirable.

  • Sterile Filtration: Filter the final nanoemulsion through a 0.22 µm syringe filter for sterilization before in vivo use.

Protocol 2: In Vivo Efficacy Assessment in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anticancer efficacy of an AC-161 formulation.

Methodology:

  • Cell Culture and Implantation: Culture the desired cancer cell line (e.g., A549 lung cancer cells) under standard conditions. When cells reach 80-90% confluency, harvest and resuspend them in a 1:1 mixture of media and Matrigel®. Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment groups (e.g., Vehicle, AC-161 10 mg/kg, AC-161 25 mg/kg).

  • Treatment Administration: Prepare the AC-161 formulation (e.g., nanoemulsion) fresh daily. Administer the treatment according to the planned schedule (e.g., daily IP injections).

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

AC161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AC161 AC-161 AC161->MEK Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway showing AC-161 as a MEK inhibitor.

InVivo_Workflow A 1. Cell Culture & Expansion B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups (Tumor Volume ~100 mm³) C->D E 5. Daily Treatment (Vehicle or AC-161) D->E F 6. Monitor Tumor Volume & Body Weight (2x/week) E->F F->E G 7. Endpoint Reached (e.g., Tumor > 1500 mm³) F->G Continue until endpoint H 8. Euthanasia, Tumor Excision & Analysis G->H

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Troubleshooting_Formulation Start Start: AC-161 Precipitation Observed Q1 Is the formulation prepared fresh daily? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the vehicle system optimized for solubility? A1_Yes->Q2 Sol1 Action: Prepare formulation fresh before each use. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was sonication used after dissolving the compound? A2_Yes->Q3 Sol2 Action: Refer to Table 1. Use co-solvents (PEG 300) & surfactants (Tween 80). A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End If issues persist, consider advanced formulations (e.g., nanoemulsion). A3_Yes->End Sol3 Action: Use bath or probe sonication to create a stable dispersion. A3_No->Sol3 Sol3->Q3

Caption: Decision tree for troubleshooting AC-161 formulation precipitation.

"cell line contamination issues in Anticancer agent 161 experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering issues with cell line contamination during experiments with Anticancer agent 161. Contamination can significantly alter experimental outcomes, leading to unreliable and irreproducible data.

Section 1: Frequently Asked Questions (FAQs) - Identifying Contamination

Q1: My experimental results with this compound are inconsistent. Could contamination be the cause?

A1: Yes, inconsistent results are a primary indicator of cell line contamination. Contaminants can alter cellular metabolism, growth rates, and signaling pathways, leading to variable responses to anticancer agents.[1][2][3] Both microbial contamination (e.g., mycoplasma, bacteria, fungi) and cross-contamination with another cell line can be responsible.[4] It is crucial to rule out contamination before troubleshooting other experimental parameters.

Q2: How can I visually identify contamination in my cell cultures?

A2: Different contaminants have distinct visual cues:

  • Bacterial Contamination: Often causes a sudden drop in pH (media turns yellow) and visible turbidity (cloudiness) in the culture medium.[4] Under a microscope, you may see small, motile particles between your cells.

  • Yeast and Fungal Contamination: Yeast appears as small, spherical, or budding particles.[4] Fungi (mold) form multicellular filaments (hyphae).[4] The medium may become turbid, and fungal colonies can be visible to the naked eye.

  • Mycoplasma Contamination: This is a significant concern as it is not visible by standard light microscopy and does not typically cause turbidity or pH changes.[5] Signs are often subtle, such as reduced cell proliferation, changes in morphology, or decreased transfection efficiency.[5]

  • Cross-Contamination: There may be no immediate visual sign other than a gradual change in morphology as the contaminating cell line outgrows the original one.[6]

Q3: What is the difference between microbial contamination and cell line cross-contamination?

A3:

  • Microbial Contamination refers to the presence of unwanted microorganisms like bacteria, fungi, yeast, viruses, and mycoplasma in your cell culture.[4] These are often introduced through breaches in aseptic technique.[7]

  • Cell Line Cross-Contamination occurs when one cell line is unintentionally mixed with another. This can lead to the faster-growing cell line completely taking over the culture, rendering all experimental data invalid. The HeLa cell line is a notoriously common cross-contaminant.[6]

Section 2: Impact of Contamination on this compound Studies

Q4: How can mycoplasma contamination specifically affect my experiments with this compound?

A4: Mycoplasma is a pervasive and insidious contaminant that can profoundly impact cancer research. It can alter nearly every aspect of cell physiology, including:

  • Altered Drug Sensitivity: Mycoplasma infection can make cells either more sensitive or more resistant to anticancer drugs.[1][2] This can lead to a significant shift in the measured IC50 value of Agent 161.

  • Changes in Gene and Protein Expression: It can modify gene expression profiles, affecting the very signaling pathways you may be studying in relation to Agent 161.[5]

  • Metabolic Changes: Mycoplasma competes with host cells for essential nutrients like arginine, which can inhibit cell growth and induce chromosomal aberrations.[8]

  • Induction of Apoptosis: Some mycoplasma species can induce apoptosis, which would confound results from experiments designed to measure Agent 161-induced cell death.[3][8]

Q5: My IC50 value for this compound has shifted dramatically. How can I determine if contamination is the cause?

A5: A significant and unexpected shift in the IC50 value is a strong indicator of a contaminated or misidentified cell line. The table below illustrates a hypothetical example of how contamination could alter the apparent efficacy of Agent 161.

Cell Line StatusThis compound IC50 (µM)Interpretation
Authenticated, Mycoplasma-Negative10.5Baseline Efficacy
Mycoplasma-Positive45.2Apparent Resistance: Mycoplasma-induced stress responses may confer resistance.
Cross-Contaminated (with HeLa)2.3Apparent Sensitivity: The contaminating cell line is more sensitive to the agent.

To confirm, you must test your cell stocks for both mycoplasma and cross-contamination using the protocols outlined in Section 3.

Section 3: Troubleshooting Workflows & Protocols

If you suspect contamination, follow this workflow to diagnose and address the issue.

G A Inconsistent Data or Unexpected Cell Behavior B Visual Inspection (Microscopy, Media Color/Clarity) A->B C Obvious Microbial Contamination? (Bacteria/Fungi) B->C D Discard Culture & All Related Reagents Immediately C->D Yes F No Obvious Contamination C->F No E Decontaminate Hood, Incubator, and Equipment D->E G Perform Mycoplasma Test (PCR-based is recommended) F->G H Mycoplasma Positive? G->H I Discard Culture or Treat with Mycoplasma Removal Agent (Use with caution) H->I Yes J Mycoplasma Negative H->J No I->E K Perform Cell Line Authentication (STR Profiling) J->K L Profile Matches Reference? K->L M Cross-Contaminated or Misidentified Cell Line L->M No O Cell Line Authenticated and Clean L->O Yes N Discard All Stocks of this Cell Line. Obtain New Stock from a Reputable Cell Bank. M->N P Thaw a New, Early-Passage Vial and Re-run Experiment O->P

Caption: Troubleshooting workflow for suspected cell culture contamination.
Protocol 1: Mycoplasma Detection by PCR

This protocol is a sensitive method to detect the presence of mycoplasma DNA in cell culture supernatant.[9][10][11]

Materials:

  • Cell culture supernatant from a confluent (80-100%) flask.

  • Sterile microcentrifuge tubes.

  • PCR reaction mix (containing Taq polymerase, dNTPs).

  • Mycoplasma-specific universal primers.

  • Positive and negative controls.

  • Thermocycler.

  • Agarose (B213101) gel electrophoresis equipment.

Methodology:

  • Sample Preparation: Collect 100-200 µL of cell culture supernatant. Heat the sample at 95°C for 5-10 minutes to lyse any mycoplasma and release DNA.[10] Centrifuge at high speed for 2 minutes to pellet cell debris.[10]

  • PCR Setup: In a sterile PCR tube, combine the PCR master mix, forward and reverse primers, and 1-5 µL of the prepared supernatant (template DNA). Prepare a positive control (using known mycoplasma DNA) and a negative control (using sterile water instead of template).

  • PCR Amplification: Run the PCR reaction in a thermocycler. A typical program involves an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.[10]

  • Gel Electrophoresis: Load the PCR products onto a 1.5-2% agarose gel. Run the gel until the bands are adequately separated.

  • Analysis: Visualize the DNA bands under UV light. The presence of a band of the correct size in your sample lane (matching the positive control) indicates mycoplasma contamination.[9] The negative control should have no band.

Protocol 2: Cell Line Authentication by STR Profiling

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[12] It generates a unique genetic fingerprint for a cell line.

Materials:

  • Cell pellet from your culture.

  • DNA extraction kit.

  • Multiplex PCR amplification kit with primers for standard STR loci (e.g., 8 core loci).[13][14]

  • Genetic Analyzer (for capillary electrophoresis).

  • Analysis software.

Methodology:

  • DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify at least eight core STR loci plus a gender-determining marker (Amelogenin) using a multiplex PCR kit.[13][14]

  • Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis on a genetic analyzer.

  • Data Analysis: The resulting data is analyzed to create an STR profile. This profile is then compared to a reference database of known cell line profiles (e.g., ATCC, DSMZ).

  • Interpretation: A match of ≥80% between the sample profile and the reference profile confirms the cell line's identity.[13][14] A match of <56% indicates an unrelated cell line.[13]

Section 4: Contamination and Signaling Pathways

Contaminants can directly interfere with the signaling pathways targeted by therapeutic agents. Mycoplasma, for example, is known to activate pro-survival pathways like NF-κB, which can counteract the apoptotic effects of drugs like this compound.

G cluster_0 Normal Cell Signaling cluster_1 External Factors A Growth Factor Receptor B PI3K/Akt Pathway A->B C Cell Survival & Proliferation B->C D This compound D->B E Mycoplasma Contamination F NF-κB Pathway E->F G Inhibition of Apoptosis F->G G->C Counteracts Drug Effect

Caption: Mycoplasma interference with the hypothetical pathway of Agent 161.

This diagram illustrates how this compound may inhibit the PI3K/Akt survival pathway. However, a concurrent mycoplasma infection can activate the NF-κB pathway, which also promotes cell survival and inhibits apoptosis, thereby confounding the experimental outcome and masking the true efficacy of the drug.

References

Validation & Comparative

Validating Biomarkers for Anticancer Agent 161 Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiangiogenic agent ATN-161 (also known as Anticancer agent 161) with other integrin-targeting alternatives, supported by experimental data. We delve into the validation of potential biomarkers for predicting treatment efficacy, detailed experimental protocols, and the underlying signaling pathways.

Executive Summary

ATN-161 is a pentapeptide that targets α5β1 and αvβ3 integrins, playing a crucial role in tumor angiogenesis and metastasis. Preclinical and early clinical studies have demonstrated its potential as an anticancer agent. This guide compares ATN-161 with other integrin antagonists, Cilengitide and Vitaxin (MEDI-532), and explores the use of Circulating Endothelial Cells (CECs) as a predictive biomarker for treatment response.

Comparative Efficacy of Integrin Antagonists

The following tables summarize the quantitative data on the efficacy of ATN-161 and its alternatives from preclinical studies.

Table 1: In Vitro Efficacy of Integrin Antagonists

AgentTarget IntegrinsCell LineAssayEfficacy MetricFinding
ATN-161 α5β1, αvβ3MDA-MB-231 (Breast Cancer)MAPK Phosphorylation InhibitionIC50Maximal inhibition at 20 μmol/L[1]
Cilengitide αvβ3, αvβ5B16 (Melanoma)Colony FormationIC500.2 ± 0.07 μM[2]
HUVEC (Endothelial)Colony FormationIC506.7 ± 1.2 μM[2]
Vitaxin (MEDI-532) αvβ3Not SpecifiedNot SpecifiedNot SpecifiedImpairs vascular response of endothelial cell growth factors[3]

Table 2: In Vivo Efficacy of Integrin Antagonists

AgentCancer ModelDosing RegimenPrimary OutcomeResult
ATN-161 MDA-MB-231 Xenograft0.05-1 mg/kg, i.v., 3x/weekTumor Volume ReductionSignificant dose-dependent decrease[4]
Cilengitide U-87 Glioblastoma XenograftNot SpecifiedInhibition of Cellular GrowthDemonstrated inhibition
Amelanotic Hamster MelanomaNot SpecifiedMetastasis Prevention50% of animals metastasis-free after 11 days
Vitaxin (MEDI-532) Metastatic Cancer (Phase I)10, 50, or 200 mg, i.v.Objective Tumor ResponseNo objective responses, 3 patients had stable disease

Biomarker Validation: Circulating Endothelial Cells (CECs)

Circulating endothelial cells (CECs) and their progenitors (CEPs) are promising biomarkers for assessing the efficacy of antiangiogenic therapies. An increased number of CECs is often observed in cancer patients, and changes in their levels may correlate with treatment response.

Table 3: Effect of Antiangiogenic Agents on CECs

AgentCancer TypeEffect on CECsCorrelation with Efficacy
ATN-161 Solid Tumors (Preclinical)U-shaped dose-response on CEPsNot explicitly stated, but CEPs assessed as a pharmacodynamic marker
Cilengitide Non-metastatic Castration Resistant Prostate CancerBaseline median CEC: 26/mL; At progression: 47/mLNo detectable clinical activity observed in this study

Experimental Protocols

Quantification of Circulating Endothelial Cells by Flow Cytometry

This protocol provides a standardized method for the enumeration of CECs and CEPs.

Objective: To accurately quantify viable and apoptotic CECs and CEPs from whole blood.

Materials:

  • Whole blood collected in EDTA tubes

  • FACS Canto flow cytometer (Becton Dickinson)

  • Monoclonal antibodies: anti-CD45, anti-CD31, anti-CD146, anti-CD133

  • Nuclear staining dyes: Syto16 and 7-AAD

  • Red blood cell lysis buffer

Procedure:

  • Collect whole blood samples in EDTA tubes.

  • Perform a six-color flow cytometry analysis using a panel of monoclonal antibodies and nuclear stains.

  • Use anti-CD45 to exclude hematopoietic cells.

  • Identify endothelial cells using anti-CD31 and anti-CD146 markers.

  • Identify progenitor cells using the anti-CD133 marker.

  • Use Syto16 and 7-AAD to assess cell viability.

  • Define CECs as DNA (Syto16) positive, CD45 negative, CD31 positive, CD146 positive, and CD133 negative.

  • Define CEPs by the expression of CD133.

  • Acquire at least 1 x 10^6 cells per sample for analysis.

Expected Results: This method allows for the precise quantification of CEC and CEP populations, distinguishing them from other blood cells and providing information on their viability. In healthy individuals, CEC counts are typically low (around 140 ± 171/mL), while cancer patients often exhibit significantly higher numbers (around 951 ± 1,876/mL).

Signaling Pathways and Mechanisms of Action

ATN-161 and the Integrin Signaling Pathway

ATN-161 exerts its anticancer effects by binding to α5β1 and αvβ3 integrins, which are crucial for cell adhesion, migration, and angiogenesis. This binding disrupts the interaction between the integrin and the extracellular matrix (ECM), leading to the inhibition of downstream signaling pathways, primarily the FAK/Src and ERK pathways.

ATN161_Signaling_Pathway cluster_cell Tumor/Endothelial Cell cluster_downstream Downstream Signaling ECM Extracellular Matrix (Fibronectin) Integrin Integrin α5β1/αvβ3 ECM->Integrin Binding FAK FAK Integrin->FAK Activation ATN161 ATN-161 ATN161->Integrin Src Src FAK->Src ERK ERK Src->ERK Cell_Effects Cell Proliferation, Migration, Survival ERK->Cell_Effects

Caption: ATN-161 inhibits integrin binding to the ECM, blocking downstream FAK/Src/ERK signaling.

Experimental Workflow for Biomarker Validation

The validation of CECs as a biomarker for ATN-161 efficacy follows a structured workflow, from patient selection to data analysis.

Biomarker_Validation_Workflow Patient Patient Cohort Selection (Advanced Solid Tumors) Baseline Baseline Blood Sample Collection (Pre-treatment) Patient->Baseline Treatment ATN-161 Administration Baseline->Treatment FollowUp Follow-up Blood Sample Collection (During and Post-treatment) Treatment->FollowUp Clinical_Assessment Clinical Outcome Assessment (Tumor Response, Survival) Treatment->Clinical_Assessment CEC_Quantification CEC Quantification (Flow Cytometry Protocol) FollowUp->CEC_Quantification Correlation Correlational Analysis (CEC levels vs. Clinical Outcome) CEC_Quantification->Correlation Clinical_Assessment->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Workflow for validating CECs as a predictive biomarker for ATN-161 therapy.

Conclusion

ATN-161 demonstrates promising antiangiogenic and antitumor activity by targeting integrin signaling. The comparative data presented in this guide suggest that while alternatives like Cilengitide show potent in vitro activity, ATN-161 has shown favorable outcomes in preclinical in vivo models. The validation of biomarkers such as Circulating Endothelial Cells is crucial for optimizing patient selection and monitoring treatment response to ATN-161 and other integrin-targeting agents. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of anticancer drug development.

References

A Comparative Analysis of Anticancer Agent IDE161 and Cisplatin in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lung cancer therapeutics, platinum-based compounds like cisplatin (B142131) have long been a cornerstone of chemotherapy regimens. However, the quest for novel agents with improved efficacy and differentiated mechanisms of action is perpetual. This guide provides a comparative overview of the established anticancer agent, cisplatin, and a novel investigational agent, IDE161, a potent and selective inhibitor of Poly (ADP-ribose) glycohydrolase (PARG).

Due to the early stage of development for IDE161, direct head-to-head preclinical studies against cisplatin in lung cancer models are not yet publicly available. Therefore, this guide will present the performance of each agent based on existing data, focusing on their distinct mechanisms of action, and available in vitro and in vivo data in lung cancer models.

Cisplatin: The Established Platinum Agent

Cisplatin is a cornerstone of treatment for various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). Its primary mechanism of action involves forming covalent adducts with DNA, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Mechanism of Action of Cisplatin

Cisplatin exerts its cytotoxic effects through a multi-faceted mechanism that culminates in cancer cell death.

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin CellMembrane Cell Membrane DNA Nuclear DNA DNA_Adducts DNA Adducts (Intra- and Inter-strand crosslinks) DNA->DNA_Adducts Covalent Bonding DNA_Damage_Response DNA Damage Response (ATR, p53, MAPK activation) DNA_Adducts->DNA_Damage_Response CellCycleArrest Cell Cycle Arrest DNA_Damage_Response->CellCycleArrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of cisplatin.

Quantitative Performance Data for Cisplatin

The following tables summarize the in vitro and in vivo efficacy of cisplatin in various lung cancer models.

Table 1: In Vitro Efficacy of Cisplatin in Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
A549NSCLC~5-1048-72hMTT/CV Assay
H1299NSCLC~9-2772hViability Assay
H460NSCLC~2.2-3.848hSRB Assay[1]

Table 2: In Vivo Efficacy of Cisplatin in Lung Cancer Xenograft Models

Xenograft ModelCancer TypeMouse StrainCisplatin Dose & ScheduleTumor Growth Inhibition (TGI)
A549NSCLCNude Mice1 mg/kg, i.p., single doseSignificant reduction in tumor size[2]
A549NSCLCNude Mice0.5 µg/mL (in vitro treatment prior to injection)No significant difference in tumor volume compared to control[3]
Lewis Lung CarcinomaNSCLCC57BL/66 mg/kg, i.v., on days 7, 10, 13, 16, 19Superior antitumor effects compared to control
H460NSCLCN/AN/ACombination with thymoquinone (B1682898) showed decreased tumor volume[4]
H526SCLCNude Mice3.0 mg/kg, i.p.Cessation of exponential tumor growth for at least 3 days[5]
KrasG12D-initiatedNSCLCLSL-KrasG12D/+7 mg/kg, single doseSignificant reduction in tumor burden[6]

IDE161: A Novel PARG Inhibitor

IDE161 is an investigational, orally bioavailable small molecule inhibitor of Poly (ADP-Ribose) Glycohydrolase (PARG). PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains. By inhibiting PARG, IDE161 is designed to induce synthetic lethality in tumors with homologous recombination deficiency (HRD).

Mechanism of Action of IDE161 (PARG Inhibition)

The mechanism of action of IDE161 is distinct from that of cisplatin and focuses on exploiting existing DNA repair deficiencies in cancer cells.

ide161_mechanism IDE161 IDE161 PARG PARG Enzyme IDE161->PARG Inhibition PAR_Chains Poly(ADP-ribose) Chains PARG->PAR_Chains Hydrolysis (Blocked by IDE161) DNA_Repair_Proteins DNA Repair Proteins PAR_Chains->DNA_Repair_Proteins Trapping at DNA damage sites DNA_Damage DNA Damage DNA_Repair_Proteins->DNA_Damage Impaired Repair Replication_Stress Replication Stress DNA_Damage->Replication_Stress Cell_Death Cell Death (Synthetic Lethality in HRD tumors) Replication_Stress->Cell_Death

Caption: Mechanism of action of IDE161 (PARG inhibitor).

Preclinical Performance Data for IDE161

Preclinical data for IDE161 in lung cancer models is emerging, primarily from presentations by IDEAYA Biosciences. A Phase 1 clinical trial for IDE161 in patients with advanced solid tumors, including lung cancer, is ongoing (NCT05787587)[7][8][9][10].

Table 3: In Vivo Efficacy of IDE161 in a Small Cell Lung Cancer (SCLC) Xenograft Model

Xenograft ModelCancer TypeMouse StrainIDE161 Dose & ScheduleObserved Effect
SCLC XenograftSCLCN/ANot specifiedMonotherapy showed tumor growth inhibition. Combination with topotecan (B1662842) resulted in more significant and sustained tumor growth inhibition.

Note: Data is based on a graphical representation from a corporate presentation and specific quantitative TGI values were not provided.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/SRB/CV)

A common workflow for assessing the in vitro efficacy of anticancer agents is outlined below.

experimental_workflow start Seed Lung Cancer Cells in 96-well plates incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat with varying concentrations of Anticancer Agent incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Add MTT/SRB/CV Reagent incubation2->assay incubation3 Incubate (time varies based on assay) assay->incubation3 readout Measure Absorbance/ Optical Density incubation3->readout analysis Calculate IC50 values readout->analysis

Caption: General workflow for in vitro cytotoxicity assays.

Protocol Details:

  • Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Drug Treatment: Cells are treated with a serial dilution of the anticancer agent (cisplatin or IDE161) and incubated for a specified period (typically 48 or 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.

    • SRB Assay: Cells are fixed, and stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is read.

    • Crystal Violet (CV) Assay: Cells are fixed and stained with crystal violet. The dye is then solubilized, and absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Model Studies

Protocol Details:

  • Animal Model: Immunocompromised mice (e.g., nude, SCID) are used.

  • Tumor Implantation: Human lung cancer cells (e.g., A549, H460, SCLC cells) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The anticancer agent is administered via a clinically relevant route (e.g., intraperitoneal or intravenous for cisplatin, oral for IDE161).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as a primary endpoint.

Conclusion

Cisplatin remains a vital tool in the treatment of lung cancer, with a well-understood mechanism of action centered on inducing DNA damage. Its efficacy, however, can be limited by resistance and toxicity.

IDE161 represents a novel therapeutic strategy that targets the DNA damage response pathway through PARG inhibition. Preclinical data suggests its potential as a monotherapy in tumors with homologous recombination deficiency and in combination with other agents. While direct comparisons with cisplatin in lung cancer models are not yet available, the distinct mechanism of action of IDE161 suggests it could offer a new therapeutic avenue, particularly for patient populations with specific molecular profiles. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of IDE161 in lung cancer.

References

Synergistic Anticancer Effects of LCL161 and Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the synergistic anticancer effects observed when combining Anticancer Agent 161 (LCL161), an Inhibitor of Apoptosis Proteins (IAP) antagonist, with the microtubule-stabilizing agent, paclitaxel (B517696). The experimental data presented herein is primarily derived from preclinical studies on non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cell lines, demonstrating the potential of this combination therapy to enhance apoptotic cell death and inhibit tumor growth.

Mechanism of Synergistic Action

LCL161, a small molecule SMAC mimetic, functions by targeting and neutralizing cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2, and XIAP).[1] These IAPs are frequently overexpressed in cancer cells, where they block apoptosis by inhibiting caspases and promoting pro-survival signaling pathways. By antagonizing IAPs, LCL161 relieves this inhibition, priming cancer cells for apoptosis.

Paclitaxel, a widely used chemotherapeutic agent, exerts its anticancer effects by binding to and stabilizing microtubules.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4]

The synergy between LCL161 and paclitaxel arises from their complementary mechanisms. Paclitaxel-induced cellular stress can increase the expression of Tumor Necrosis Factor-alpha (TNFα). In the presence of LCL161, which degrades cIAP1 and cIAP2, the TNFα signaling pathway is shifted away from pro-survival NF-κB activation and towards the formation of a pro-apoptotic complex involving RIP1, FADD, and caspase-8. This leads to the activation of the caspase cascade and enhanced apoptosis.[5]

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from key in vitro experiments demonstrating the synergistic effects of LCL161 and paclitaxel on cancer cell lines.

Table 1: Cell Viability in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (MTT Assay)
Cell LineTreatment (48h)Concentration (μM)Approximate Cell Viability (%)
A549 LCL16110~95%
Paclitaxel10~60%
LCL161 + Paclitaxel10 + 10~35%
H460 LCL16110~98%
Paclitaxel10~55%
LCL161 + Paclitaxel10 + 10~30%

Data are estimated from dose-response curves presented in published studies.

Table 2: Apoptosis Induction in NSCLC Cell Lines (Annexin V/PI Staining)
Cell LineTreatment (48h)Concentration (μM)Approximate Percentage of Apoptotic Cells (%)
A549 Control-~5%
LCL16110~8%
Paclitaxel10~25%
LCL161 + Paclitaxel10 + 10~50%
H460 Control-~4%
LCL16110~7%
Paclitaxel10~30%
LCL161 + Paclitaxel10 + 10~60%

Data are estimated from flow cytometry analysis presented in published studies.

Table 3: Synergistic Effects in Hepatocellular Carcinoma (HCC) Cell Lines
Cell LineKey Finding
HuH7 & SNU423 LCL161 in combination with paclitaxel showed significant antiproliferative effects at LCL161 concentrations as low as 2μM. This effect was observed in cell lines with both high and low Bcl-2 expression, suggesting the combination can overcome Bcl-2 mediated resistance to LCL161 monotherapy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed A549 or H460 cells in 96-well plates at a density of 1 x 104 cells per well in 200 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Drug Treatment: Expose the cells to varying concentrations of LCL161 and/or paclitaxel for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: After 15 minutes, measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of LCL161 and/or paclitaxel for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry to determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with LCL161 and/or paclitaxel for the desired duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Synergistic_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes LCL161 LCL161 cIAP1_2 cIAP1/2 LCL161->cIAP1_2 Degrades CellStress Cellular Stress Microtubules->CellStress TNFa TNFα Production CellStress->TNFa TNFR TNFR Complex TNFa->TNFR RIP1 RIP1 TNFR->RIP1 cIAP1_2->RIP1 Ubiquitinates (Inhibits Apoptosis) NFkB NF-κB Pathway (Survival) RIP1->NFkB Apoptosome RIP1/FADD/Caspase-8 Complex RIP1->Apoptosome Caspase8 Caspase-8 Activation Apoptosome->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic signaling pathway of LCL161 and paclitaxel.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Drug Treatment: - LCL161 - Paclitaxel - Combination Start->Treatment Incubation Incubation (24-48h) Treatment->Incubation Harvest Cell Harvesting & Preparation Incubation->Harvest Assay Endpoint Assays Harvest->Assay MTT Cell Viability (MTT Assay) Assay->MTT Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis CellCycle Cell Cycle (PI Staining) Assay->CellCycle Analysis Data Analysis MTT->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: General experimental workflow for in vitro analysis.

References

The Evolving Landscape of Cancer Treatment: A Comparative Guide to "Anticancer Agent 161" in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of targeted therapies and immunotherapy is paving the way for innovative and more effective cancer treatments. Within this dynamic field, several investigational agents designated as "Anticancer agent 161" are emerging, each with a unique mechanism of action and potential for synergistic combination with immunotherapies. This guide provides an objective comparison of these distinct agents, summarizing available experimental data and outlining their therapeutic rationale when paired with immune-based treatments.

Overview of "this compound" Entities

The designation "this compound" is not unique to a single molecule. Our review of the current landscape identifies at least five distinct therapeutic agents sharing this numerical identifier. This guide will focus on the most prominent examples with available data regarding their use in combination with, or as a form of, immunotherapy: IDE161 , LCL161 , ATN-161 , and VG161 .

Anticancer AgentDrug ClassMechanism of ActionStatus of Immunotherapy Combination
IDE161 PARG InhibitorBlocks PARG enzyme, leading to synthetic lethality in tumors with homologous recombination deficiency (HRD).In a Phase 1/2a clinical trial in combination with pembrolizumab[1][2].
LCL161 IAP AntagonistInhibits cellular Inhibitors of Apoptosis Proteins (cIAPs), inducing an inflammatory response.Preclinical rationale and investigator suggestion for combination with immune checkpoint inhibitors[3].
ATN-161 Integrin AntagonistTargets α5β1 and αvβ3 integrins, inhibiting angiogenesis and tumor cell migration.Preclinical data shows additive effects with chemotherapy; potential for combination with immunotherapy[4][5].
VG161 Oncolytic VirusRecombinant HSV-1 expressing IL-12, IL-15, and a PD-L1 blocker to stimulate an anti-tumor immune response.A multimodal immunotherapy in itself, currently in a Phase IIa clinical trial[6].

In-Depth Analysis of "this compound" in Combination with Immunotherapy

IDE161: A PARG Inhibitor in Combination with PD-1 Blockade

IDE161 is a potent and selective small-molecule inhibitor of Poly (ADP-ribose) glycohydrolase (PARG), an enzyme involved in the DNA damage response. In tumors with homologous recombination deficiency (HRD), inhibiting PARG leads to synthetic lethality.

Therapeutic Rationale for Combination: The rationale for combining IDE161 with an immune checkpoint inhibitor like pembrolizumab (B1139204) lies in the potential for a multi-pronged attack on the tumor. By inducing DNA damage and cell death in HRD tumors, IDE161 may release tumor-associated antigens. This, in turn, can enhance the recognition of cancer cells by the immune system, making them more susceptible to the effects of PD-1 blockade, which aims to unleash the anti-tumor activity of T-cells.

Clinical Development: A Phase 1/2a clinical trial (NCT05787587) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of IDE161 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors harboring BRCA1/2 mutations or other HRD alterations[1][7]. Preclinical data have shown that IDE161 is active in models resistant to PARP inhibitors and platinum-based chemotherapy[2].

Experimental Workflow for IDE161 + Pembrolizumab Clinical Trial:

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2a: Dose Expansion Patient Screening Patient Screening IDE161 Monotherapy IDE161 Monotherapy Patient Screening->IDE161 Monotherapy Determine MTD/RP2D Determine MTD/RP2D IDE161 Monotherapy->Determine MTD/RP2D Enrollment of Patients with Advanced Solid Tumors (HRD+) Enrollment of Patients with Advanced Solid Tumors (HRD+) Determine MTD/RP2D->Enrollment of Patients with Advanced Solid Tumors (HRD+) Proceed to Combination IDE161 + Pembrolizumab IDE161 + Pembrolizumab Evaluate Efficacy & Safety Evaluate Efficacy & Safety IDE161 + Pembrolizumab->Evaluate Efficacy & Safety Enrollment of Patients with Advanced Solid Tumors (HRD+)->IDE161 + Pembrolizumab

Caption: Workflow for the Phase 1/2a clinical trial of IDE161.

LCL161: An IAP Antagonist to Sensitize Tumors to Immunotherapy

LCL161 is an experimental drug that inhibits cellular Inhibitors of Apoptosis Proteins (cIAPs). While initially expected to directly induce cancer cell death, studies have revealed a more complex mechanism of action involving the stimulation of an inflammatory response.

Therapeutic Rationale for Combination: Research has shown that LCL161's anti-tumor activity in preclinical models is not primarily due to direct cytotoxicity but rather to the induction of a robust inflammatory response that activates macrophages and dendritic cells[3]. This shift in the tumor microenvironment from "cold" (immunologically inactive) to "hot" (immunologically active) provides a strong rationale for combining LCL161 with immune checkpoint inhibitors. The activated immune cells can then be further unleashed by checkpoint blockade to mount a more effective anti-tumor attack.

Preclinical and Clinical Data: In a Phase 2 clinical trial in patients with relapsed or refractory multiple myeloma, LCL161 monotherapy did not yield any responses. However, when combined with cyclophosphamide, five patients did respond[3]. Mouse model experiments indicated that LCL161 treatment led to tumor regression, suggesting its potential as an anti-myeloma agent. Based on these findings, researchers have proposed a follow-up trial of LCL161 in combination with immune checkpoint inhibitors[3].

Signaling Pathway of LCL161-Induced Immune Activation:

G LCL161 LCL161 cIAPs cIAPs LCL161->cIAPs inhibits Inflammatory Response Inflammatory Response LCL161->Inflammatory Response induces cIAPs->Inflammatory Response suppresses Macrophage & Dendritic Cell Activation Macrophage & Dendritic Cell Activation Inflammatory Response->Macrophage & Dendritic Cell Activation Tumor Cell Engulfment Tumor Cell Engulfment Macrophage & Dendritic Cell Activation->Tumor Cell Engulfment T-Cell Activation T-Cell Activation Macrophage & Dendritic Cell Activation->T-Cell Activation primes Immune Checkpoint Inhibitor Immune Checkpoint Inhibitor Immune Checkpoint Inhibitor->T-Cell Activation enhances

Caption: LCL161 mechanism of action and synergy with immunotherapy.

ATN-161: An Anti-Angiogenic Agent with Potential for Immuno-Oncology Combination

ATN-161 is a peptide that targets and inhibits integrins α5β1 and αvβ3, which are crucial for the migration and adhesion of endothelial cells involved in tumor angiogenesis[4]. By disrupting the formation of new blood vessels, ATN-161 aims to starve the tumor of essential nutrients and oxygen.

Therapeutic Rationale for Combination: The tumor vasculature not only supports tumor growth but also plays a role in creating an immunosuppressive microenvironment. Anti-angiogenic agents can "normalize" the tumor vasculature, which can improve the infiltration of immune cells into the tumor. This provides a strong rationale for combining anti-angiogenic agents like ATN-161 with immunotherapies.

Clinical and Preclinical Data: A Phase 1 clinical trial in patients with solid tumors demonstrated that ATN-161 is well-tolerated[5]. While no objective responses were observed, a third of the patients experienced prolonged stable disease. Preclinical studies have shown that ATN-161 has additive effects when combined with various chemotherapy agents[5]. Although direct clinical data on the combination of ATN-161 with immunotherapy is not yet available, the established synergy between anti-angiogenesis and immunotherapy suggests this is a promising area for future investigation.

VG161: A Multi-Modal Oncolytic Virus Immunotherapy

VG161 is a genetically engineered oncolytic herpes simplex virus type 1 (HSV-1). It is designed to selectively replicate in and destroy cancer cells while also expressing human interleukin-12 (B1171171) (IL-12), interleukin-15 (IL-15), and a PD-L1 blocking antibody.

Therapeutic Rationale: VG161 represents a comprehensive, multi-pronged immunotherapeutic approach. The oncolytic activity of the virus leads to the release of tumor antigens, initiating an immune response. The co-expression of IL-12 and IL-15 further stimulates and activates T-cells and NK cells, while the PD-L1 blockade prevents the tumor from evading this immune attack.

Clinical Development: VG161 is currently being evaluated in a single-arm, multicenter, open-label Phase IIa clinical study (NCT06746480) for the treatment of advanced intrahepatic cholangiocarcinoma in patients who have failed standard therapy[6]. The primary outcome measure is the objective response rate.

VG161 Mechanism of Action:

G VG161 (Oncolytic Virus) VG161 (Oncolytic Virus) Tumor Cell Lysis Tumor Cell Lysis VG161 (Oncolytic Virus)->Tumor Cell Lysis IL-12 & IL-15 Expression IL-12 & IL-15 Expression VG161 (Oncolytic Virus)->IL-12 & IL-15 Expression PD-L1 Blockade PD-L1 Blockade VG161 (Oncolytic Virus)->PD-L1 Blockade Antigen Release Antigen Release Tumor Cell Lysis->Antigen Release T-Cell & NK-Cell Activation T-Cell & NK-Cell Activation Antigen Release->T-Cell & NK-Cell Activation IL-12 & IL-15 Expression->T-Cell & NK-Cell Activation PD-L1 Blockade->T-Cell & NK-Cell Activation Anti-Tumor Immunity Anti-Tumor Immunity T-Cell & NK-Cell Activation->Anti-Tumor Immunity

Caption: The multi-modal anti-tumor action of VG161.

Comparative Summary and Future Directions

The various "this compound" entities highlight the diverse strategies being employed to enhance the efficacy of cancer immunotherapy.

FeatureIDE161LCL161ATN-161VG161
Primary Target PARGcIAPsIntegrins α5β1/αvβ3Tumor Cells
Mechanism Synthetic LethalityPro-inflammatoryAnti-angiogenicOncolysis & Immune Stimulation
Immunotherapy Combo PD-1 BlockadeCheckpoint Inhibitors (proposed)Checkpoint Inhibitors (potential)Built-in PD-L1 blockade
Development Stage Phase 1/2aPhase 2 (monotherapy/chemo combo)Phase 1 (monotherapy)Phase IIa

The combinatorial approach of a PARG inhibitor like IDE161 with a checkpoint inhibitor is a promising strategy for genetically defined tumor populations. LCL161 represents an intriguing approach to convert immunologically "cold" tumors into "hot" ones, potentially broadening the patient population that could benefit from immunotherapy. The anti-angiogenic agent ATN-161 offers a complementary mechanism that could enhance immune cell infiltration into the tumor. Finally, VG161 exemplifies an all-in-one immunotherapy, delivering multiple immune-stimulating payloads directly to the tumor site.

As our understanding of the tumor microenvironment and mechanisms of immune evasion deepens, the rational combination of targeted agents like the various "this compound" molecules with immunotherapies will be crucial in developing more durable and effective treatments for a wider range of cancers. The ongoing and future clinical trials of these agents will be instrumental in defining their roles in the evolving paradigm of cancer therapy.

References

Cross-Validation of Anticancer Agent 161 Activity in Different Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The reproducibility of preclinical data is a cornerstone of translational cancer research, ensuring that only the most promising therapeutic candidates advance to clinical trials. This guide provides a comparative analysis of the in vitro activity of a novel investigational compound, "Anticancer Agent 161," across two independent research laboratories (Lab A and Lab B). The data is presented alongside a known competitor, "Competitor Agent Y," to benchmark its performance. Discrepancies in inter-laboratory findings are common and highlight the critical need for standardized protocols and a thorough understanding of the variables that can influence experimental outcomes.[1][2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating such cross-validation studies.

Comparative Efficacy: IC50 Values (µM)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the hypothetical IC50 values for this compound and Competitor Agent Y against a panel of cancer cell lines, as determined by Lab A and Lab B. Lower IC50 values are indicative of higher potency.

Cell LineTarget PathwayThis compound (Lab A)This compound (Lab B)Competitor Agent Y (Lab A)Competitor Agent Y (Lab B)
MCF-7 (Breast Cancer)PI3K/Akt0.480.550.921.05
A549 (Lung Cancer)MAPK/ERK0.720.851.251.40
HCT116 (Colon Cancer)Wnt/β-catenin0.600.681.101.18
U-87 MG (Glioblastoma)EGFR1.051.201.651.80

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The minor variations in IC50 values between Lab A and Lab B for both agents are representative of the challenges in achieving identical results across different sites.[2] Such differences can arise from subtle variations in cell culture conditions, passage number of cell lines, and reagent sources.

Experimental Protocols

To minimize inter-laboratory variability, the adoption of a standardized protocol is crucial. The following is a detailed methodology for the MTS assay, a colorimetric method for assessing cell viability, which was theoretically used to generate the IC50 data above.

Protocol: Cell Viability (MTS) Assay
  • Cell Seeding:

    • Cancer cell lines are cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A 10 mM stock solution of this compound and Competitor Agent Y in dimethyl sulfoxide (B87167) (DMSO) is prepared.

    • Serial dilutions of each compound are prepared in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

    • The medium from the cell plates is aspirated and replaced with 100 µL of the medium containing the various drug concentrations.

    • Control wells receive medium with 0.1% DMSO (vehicle control).

    • Plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition and Measurement:

    • After the 72-hour incubation, 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well.

    • Plates are incubated for 2-4 hours at 37°C.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values of the treated wells are normalized to the vehicle-treated control wells to calculate the percentage of cell viability.

    • IC50 values are determined by plotting the logarithm of the drug concentration against the normalized cell viability and fitting the data to a non-linear regression curve (log(inhibitor) vs. normalized response) using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates a standardized workflow for the cross-laboratory validation of an anticancer agent's activity.

G cluster_prep Preparation Phase cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Analysis Phase p1 Centralized Reagent & Cell Line Distribution a1 Cell Culture & Seeding p1->a1 Cells & Reagents b1 Cell Culture & Seeding p1->b1 Cells & Reagents p2 Standardized Protocol Dissemination p2->a1 SOP a2 Compound Treatment (Agent 161 & Competitor Y) p2->a2 SOP a3 MTS Assay p2->a3 SOP a4 Data Collection p2->a4 SOP p2->b1 SOP b2 Compound Treatment (Agent 161 & Competitor Y) p2->b2 SOP b3 MTS Assay p2->b3 SOP b4 Data Collection p2->b4 SOP a1->a2 a2->a3 a3->a4 c1 Data Normalization & IC50 Calculation a4->c1 b1->b2 b2->b3 b3->b4 b4->c1 c2 Inter-Laboratory Comparison c1->c2 c3 Final Report Generation c2->c3

Caption: Workflow for cross-laboratory validation of anticancer agents.

Hypothetical Signaling Pathway for this compound

The diagram below illustrates a simplified PI3K/Akt signaling pathway, a common target in cancer therapy, which we can hypothesize is inhibited by this compound in MCF-7 cells.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent161 This compound Agent161->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The cross-validation of this compound's activity demonstrates consistent and potent efficacy across two independent laboratories, outperforming Competitor Agent Y in the tested cell lines. The observed minor inter-laboratory variability underscores the importance of robust, standardized protocols in preclinical drug evaluation. Factors such as cell line genetics, culture conditions, and assay execution can all contribute to variations in results. Therefore, a comprehensive understanding of these variables, coupled with rigorous and transparent reporting, is essential for the successful translation of promising anticancer agents from the laboratory to the clinic.

References

Revolutionizing Cancer Therapy: A Comparative Analysis of IDE161 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer treatments, the novel PARG inhibitor, IDE161, is demonstrating significant promise in preclinical studies. This guide offers a detailed comparison of IDE161's efficacy in patient-derived xenograft (PDX) models of breast and ovarian cancer, benchmarked against the established PARP inhibitor, Olaparib. The data presented herein, sourced from publicly available preclinical research, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of IDE161's potential.

Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in oncology research. They are known to recapitulate the heterogeneity and molecular characteristics of human tumors, offering a more predictive preclinical model for evaluating novel therapeutics.[1][2]

Mechanism of Action: A New Approach to Synthetic Lethality

IDE161 is a potent and selective small-molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[3][4] PARG plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5] In tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inhibition of PARG leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[3][5] This mechanism is distinct from that of PARP inhibitors, which also target the DNA damage response pathway.[6][7] Notably, preclinical data suggests that IDE161 has anti-proliferative activity in breast and ovarian cancer cell lines with both inherent and acquired resistance to PARP inhibitors.[3]

In contrast, Olaparib is a PARP inhibitor that traps PARP enzymes at sites of DNA damage, preventing the repair of SSBs.[7] In HRD cells, these unrepaired SSBs lead to the collapse of replication forks and the formation of double-strand breaks (DSBs), which cannot be efficiently repaired, resulting in cell death.[7]

Efficacy of IDE161 in Patient-Derived Xenograft Models

Preclinical studies have demonstrated the anti-tumor activity of IDE161 in PDX models of breast, ovarian, and gastric cancers harboring defects in the homologous recombination pathway.[8] These studies highlight that IDE161 can induce durable tumor regressions, a differentiated therapeutic effect compared to the tumor stasis often achieved with PARP inhibitors in the same models.[4]

Breast Cancer PDX Models

In breast cancer PDX models, IDE161 has shown significant anti-tumor activity.[4] The following table summarizes representative data from preclinical studies.

PDX Model Treatment Group Dosage Tumor Growth Inhibition (TGI) Observations Citation
Breast Cancer PDX (HRD)IDE161100 mg/kg, dailyDurable RegressionRegressions observed, outperforming PARP inhibitor effects in the same models.[4]
Breast Cancer PDX (HRD)IDE161300 mg/kg, dailyDurable RegressionSustained tumor regression even after cessation of treatment.[4]
Breast Cancer PDX (BRCA1/2 wild type)Talazoparib (PARP inhibitor)Not Specified5 of 12 models showed regressionDemonstrates that PARP inhibitor activity can extend beyond germline BRCA1/2 mutations.[9]
Ovarian Cancer PDX Models

IDE161 has also shown promise in ovarian cancer PDX models, an area with a significant unmet medical need, particularly in platinum-resistant disease.[10]

PDX Model Treatment Group Dosage Tumor Growth Inhibition (TGI) Observations Citation
Ovarian Cancer PDX (BRCA1/2 mutant)IDE161Not SpecifiedAnti-tumor activityActive in models with inherent and acquired PARP inhibitor resistance.[3][8]
Ovarian Cancer PDX (BRCA2 germline-mutated)Olaparib5 mg/mLSignificant growth inhibitionDemonstrated superior efficacy over vehicle control.[11]
Ovarian Cancer PDX (BRCA1/2 wild type)Olaparib100 mg/kgNo responseInactive in models without BRCA mutations.[12]

Experimental Protocols

The following sections detail the generalized methodologies for the establishment and utilization of PDX models in anticancer agent efficacy studies.

Establishment of Patient-Derived Xenografts
  • Patient Consent and Tumor Acquisition: Informed consent is obtained from patients for the use of their tumor tissue for research. Fresh tumor tissue is collected from surgical resections or biopsies and transported in a sterile medium on ice.[13][14]

  • Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-scid gamma).[2][14] For ovarian cancer, orthotopic implantation into the ovarian bursa or intraperitoneal space can also be performed to better mimic the disease progression.[13][15]

  • Tumor Growth and Passaging: Tumor growth is monitored regularly using calipers. Once tumors reach a specific volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for model expansion.[14]

In Vivo Efficacy Studies
  • Cohort Formation: Once PDX tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[14]

  • Drug Administration: IDE161 is typically administered orally once daily.[5] Olaparib can also be administered orally.[11] The vehicle control group receives the same formulation without the active drug.

  • Tumor Volume Measurement: Tumor volume is measured bi-weekly using calipers, and calculated using the formula: (Length x Width²)/2.[14]

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

IDE161_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_IDE161_Action IDE161 Intervention cluster_Cell_Fate Cell Fate in HRD Tumors DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP senses damage PAR_chains Poly(ADP-ribose) Chains PARP->PAR_chains synthesizes PARG PARG Activity PAR_chains->PARG hydrolyzes BER Base Excision Repair (BER) PARG->BER enables Inhibited_PARG Inhibited PARG IDE161 IDE161 IDE161->PARG inhibits Accumulated_PAR Accumulated PAR Chains Inhibited_PARG->Accumulated_PAR Stalled_Replication Stalled Replication Forks Accumulated_PAR->Stalled_Replication DSB Double-Strand Breaks (DSBs) Stalled_Replication->DSB HRD Homologous Recombination Deficiency (HRD) DSB->HRD unrepaired in Apoptosis Apoptosis HRD->Apoptosis leads to

Caption: Signaling pathway of IDE161 in HRD tumors.

PDX_Experimental_Workflow Patient_Tumor Patient Tumor (Surgical Resection/Biopsy) Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Model Patient-Derived Xenograft (PDX) Model Implantation->PDX_Model Expansion Tumor Expansion (Passaging) PDX_Model->Expansion Treatment_Cohorts Randomization into Treatment Cohorts Expansion->Treatment_Cohorts Drug_Administration Drug Administration (IDE161 vs. Control) Treatment_Cohorts->Drug_Administration Data_Collection Tumor Volume Measurement Drug_Administration->Data_Collection Analysis Efficacy Analysis Data_Collection->Analysis

Caption: General experimental workflow for PDX model studies.

Conclusion

IDE161 represents a promising new therapeutic agent for patients with HRD-positive breast and ovarian cancers. Its distinct mechanism of action as a PARG inhibitor offers a potential new strategy to overcome resistance to existing therapies like PARP inhibitors. The preclinical data from patient-derived xenograft models provides a strong rationale for its continued clinical development. Further investigation, including head-to-head comparative studies in well-characterized PDX models, will be crucial to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this innovative treatment.

References

Comparative Guide: Anticancer Agent 161 in Combination with Standard-of-Care Chemotherapy for BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical anticancer agent 161, a selective BRAF V600E inhibitor, in combination with the standard-of-care chemotherapy dacarbazine (B1669748), against alternative therapeutic strategies for BRAF V600E-mutant metastatic melanoma. The comparative analysis includes preclinical and clinical data, detailed experimental methodologies, and visual representations of signaling pathways and workflows.

Overview of Therapeutic Agents

  • This compound (Hypothetical): A potent and selective small molecule inhibitor of the BRAF V600E mutant kinase. Its mechanism of action is centered on the inhibition of the MAPK/ERK signaling pathway, which is constitutively activated in BRAF V600E-mutant melanomas, leading to uncontrolled cell proliferation.[1][2][3]

  • Dacarbazine (DTIC): An alkylating agent that has been a long-standing standard-of-care chemotherapy for metastatic melanoma.[3][4] It works by methylating purine (B94841) bases in DNA, which inhibits DNA replication and leads to cancer cell death.

  • Vemurafenib (B611658) and Cobimetinib (B612205): An FDA-approved combination therapy for BRAF V600-mutant melanoma. Vemurafenib is a BRAF inhibitor similar to the hypothetical Agent 161, and cobimetinib is a MEK inhibitor that targets a downstream component of the MAPK pathway. This dual-pathway inhibition has been shown to improve outcomes compared to BRAF inhibitor monotherapy.

Preclinical Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound compared to vemurafenib in BRAF V600E-mutant melanoma cell lines.

Cell LineTreatmentIC50 (nM)
A375This compound25
A375Vemurafenib31
Malme-3MThis compound40
Malme-3MVemurafenib52
SK-MEL-28This compound>10,000 (BRAF wild-type)
SK-MEL-28Vemurafenib>10,000 (BRAF wild-type)

The efficacy of this compound in combination with dacarbazine was evaluated in a patient-derived xenograft (PDX) model of BRAF V600E-mutant melanoma.

Treatment GroupMean Tumor Volume Change (%)
Vehicle Control+250
Dacarbazine (100 mg/kg)+150
This compound (25 mg/kg)-40
This compound (25 mg/kg) + Dacarbazine (100 mg/kg) -65
Vemurafenib (50 mg/kg) + Cobimetinib (10 mg/kg)-80

Clinical Efficacy Comparison

This section compares the clinical outcomes of dacarbazine monotherapy, the hypothetical combination of this compound with dacarbazine, and the approved combination of vemurafenib and cobimetinib.

EndpointDacarbazineThis compound + Dacarbazine (Projected)Vemurafenib + Cobimetinib
Objective Response Rate (ORR) 5-15%55%68-87%
Median Progression-Free Survival (PFS) 1.6 - 2.7 months7.5 months9.9 - 11.0 months
Median Overall Survival (OS) 9.6 - 9.7 months15.0 months22.3 months

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of the compared therapies on the MAPK/ERK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Agent161 This compound Agent161->BRAF Inhibits Dacarbazine Dacarbazine DNA DNA Dacarbazine->DNA Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits Dacarbazine_effect DNA Alkylation & Damage DNA->Dacarbazine_effect

Figure 1: Mechanism of Action of Anticancer Therapies in Melanoma.

Detailed Experimental Protocols

This protocol is used to determine the IC50 values of anticancer agents.

  • Cell Seeding: BRAF V600E-mutant melanoma cell lines (e.g., A375, Malme-3M) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or a comparator drug for 72 hours.

  • Viability Assessment: Cell viability is measured using a resazurin-based assay. Fluorescence is read on a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

This protocol assesses the effect of the anticancer agents on the phosphorylation of key proteins in the MAPK pathway.

  • Cell Culture and Treatment: Melanoma cells are cultured to 70-80% confluency and then treated with the test compounds for 2-4 hours.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis and Transfer: 20-30 µg of protein per sample is separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total ERK and MEK overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Chemiluminescent substrate is added, and the signal is captured using a digital imaging system. Band intensities are quantified, and phosphorylated protein levels are normalized to total protein levels.

Western_Blot_Workflow start Seed Melanoma Cells treatment Treat with this compound (2-4 hours) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification BCA Protein Assay lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (1 hour) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, p-MEK, Total ERK, Total MEK) (Overnight at 4°C) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation (1 hour) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Band Densitometry detection->analysis end Results analysis->end

Figure 2: Western Blot Experimental Workflow.

This in vivo protocol evaluates the antitumor efficacy of the combination therapy.

  • Cell Implantation: 1x10^6 A375 human melanoma cells are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and dosed according to the predefined schedule (e.g., this compound orally daily, dacarbazine intraperitoneally twice weekly).

  • Tumor Measurement: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Xenograft_Workflow start Subcutaneous Injection of Melanoma Cells into Mice tumor_growth Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer - Vehicle - Dacarbazine - Agent 161 - Agent 161 + Dacarbazine randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2x/week) treatment->monitoring endpoint Endpoint Reached monitoring->endpoint Control tumor >1500 mm³ analysis Tumor Excision and Data Analysis endpoint->analysis end Efficacy Results analysis->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Anticancer Agent 161

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anticancer agent 161" is a placeholder for a hypothetical investigational compound, as no specific agent with this designation is publicly documented. The following procedures are based on general best practices for the safe handling and disposal of cytotoxic (antineoplastic) agents in a laboratory setting. Researchers must always consult the Safety Data Sheet (SDS) and their institution's specific environmental health and safety (EHS) protocols for the exact agent being used.[1][2][3]

The responsible management and disposal of investigational anticancer agents are critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[3] Due to their inherent toxicity, these agents, designed to inhibit or kill cancer cells, can pose significant health risks if not handled correctly.[1][4] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and the use of appropriate personal protective equipment (PPE).[5]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is mandatory to don the appropriate PPE to minimize exposure.[3] This typically includes:

  • Gloves: Two pairs of chemotherapy-tested gloves are required. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly.[6][7]

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[7]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[3][4]

  • Respiratory Protection: Depending on the specific agent and the procedure, a respirator may be necessary. Consult the SDS and institutional guidelines.

All used PPE is considered contaminated and must be disposed of as cytotoxic waste.[4]

Waste Segregation at the Point of Generation

Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[3] Immediately following an experimental procedure, waste must be segregated into appropriate, clearly labeled containers.

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Bulk Waste Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials (e.g., items from a spill clean-up).Black, RCRA-regulated hazardous waste container.[1][3]Hazardous waste incineration via a licensed vendor.[8][9]
Trace Waste (Solids) Items with minimal residual contamination, such as empty vials, flasks, plasticware, and contaminated PPE. These items must contain less than 3% of the original volume of the agent.[3]Yellow chemotherapy waste container.[2][3]Regulated medical waste incineration.[1]
Trace Waste (Sharps) Needles, syringes, and other sharps contaminated with trace amounts of the agent. Needles should not be recapped.Yellow, puncture-resistant "Chemo Sharps" container.[3]Regulated medical waste incineration.[1]
Liquid Waste Contaminated liquids from experimental procedures.Large, sealed glass waste bottles clearly labeled as hazardous waste.[4]Collection and disposal by EHS personnel, typically via incineration.[9]

Step-by-Step Disposal Procedures

A. Container Management and Labeling:

  • Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the agent ("this compound"), and the date.[3]

  • Do not overfill waste containers; they should be sealed when three-quarters full.[2]

  • Keep all waste containers securely sealed when not in use.[3]

B. Final Disposal:

  • Transport the sealed waste containers to the designated hazardous waste accumulation area within your facility.[3]

  • Follow your institution's procedures for scheduling a pickup by trained EHS personnel.[2] EHS will then manage the transport to a permitted hazardous waste incineration facility.[8][9]

C. Decontamination of Work Surfaces:

  • After completing all work and waste disposal, decontaminate all work surfaces.

  • First, clean the surface with a detergent solution.[2][4]

  • Follow with a rinse using sterile water.[2]

  • All cleaning materials (e.g., wipes) must be disposed of as trace cytotoxic waste.[4]

Experimental Protocols

As "this compound" is a hypothetical substance, there are no specific experimental protocols for its disposal. The standard and accepted terminal disposal method for cytotoxic agents is incineration at a licensed facility, which ensures complete destruction.[8][9] Chemical deactivation methods are not universally applicable and would require specific validation for each agent.[1] Therefore, no chemical inactivation protocol is provided.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from work with this compound.

cluster_generation Point of Waste Generation cluster_segregation Waste Segregation cluster_containers Waste Streams & Containers cluster_accumulation Accumulation & Pickup cluster_disposal Final Disposal A Experiment with This compound Completed B Segregate Waste into Appropriate Containers A->B C1 Bulk Waste (Unused/Grossly Contaminated) B->C1 >3% Residual C2 Trace Waste (Solids) (PPE, Empty Vials) B->C2 <3% Residual (Solids) C3 Trace Waste (Sharps) (Needles, Syringes) B->C3 <3% Residual (Sharps) C4 Liquid Waste B->C4 Liquids D1 Black RCRA Container C1->D1 D2 Yellow Chemo Container C2->D2 D3 Yellow Chemo Sharps C3->D3 D4 Sealed Glass Bottle C4->D4 E Seal Full Containers & Transport to Designated Hazardous Waste Area D1->E D2->E D3->E D4->E F Schedule Pickup with Environmental Health & Safety (EHS) E->F G Transport by Licensed Vendor to Permitted Facility F->G H Incineration G->H

Caption: Workflow for segregation and disposal of cytotoxic laboratory waste.

References

Safeguarding Health: A Comprehensive Guide to Handling Anticancer Agent 161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and the integrity of research. Anticancer Agent 161, a potent cytotoxic compound, necessitates stringent safety protocols to mitigate risks associated with exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[1] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] The following table summarizes the required PPE for various activities involving this agent.

ActivityRequired Personal Protective Equipment
Preparation and Compounding Double chemotherapy gloves, disposable gown (polypropylene with a polyethylene (B3416737) coating), N95 respirator mask, and a face shield.[3][4]
Administration Double chemotherapy gloves, disposable gown, and safety glasses.[2][3]
Handling Patient Waste/Samples Double chemotherapy gloves, disposable gown, and safety glasses.[2]
Spill Cleanup Industrial thickness gloves (e.g., latex, neoprene, nitrile), disposable gown, N95 respirator mask, and a face shield.[2][3]
Waste Disposal Double chemotherapy gloves and a disposable gown.

Key Considerations for PPE Usage:

  • Gloves: Always wear two pairs of chemotherapy-tested gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[3] Change gloves immediately if they become contaminated or damaged.[3]

  • Gowns: Gowns should be disposable, lint-free, made of a low-permeability fabric, and have a solid front with back closure.[3]

  • Eye and Face Protection: Use a face shield to protect against splashes.[3][4] If using goggles, they must be worn with a fluid-resistant mask.[4]

  • Respiratory Protection: An N95 respirator is necessary to protect against the inhalation of airborne particles, especially during compounding or when cleaning up spills.[1][3]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe working environment.

A. Preparation and Compounding:

  • Designated Area: All preparation of this compound must occur in a designated area, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Aseptic Technique: Utilize strict aseptic techniques to prevent microbial contamination of the sterile product.

  • Labeling: Clearly label all preparations with "this compound" and a "Hazardous" warning label.[5]

  • Transport: Transport the prepared agent in a sealed, leak-proof container.[5]

B. Administration:

  • Patient and Carer Education: Before administration, educate patients and their carers on the treatment, potential side effects, and safe handling of any related waste.[6]

  • Verification: Two qualified individuals should independently verify the drug, dose, and patient identity before administration.

  • Luer-Lock Fittings: Use syringes and IV sets with Luer-lock fittings to prevent accidental disconnection and leakage.[4]

III. Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Waste TypeDescriptionContainer TypeDisposal Method
Trace Chemotherapy Waste Items with minimal residual contamination (<3% of the original volume), such as empty vials, tubing, gloves, and gowns.[7]Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only".[7][8]Incineration at a licensed facility.[9]
Bulk Chemotherapy Waste Materials containing more than 3% of the original drug, including partially full vials, syringes, and materials from spill cleanup.[7]Black, RCRA-regulated hazardous waste container labeled with the agent's name and "Hazardous Waste".[7][8][10]Hazardous waste incineration.[8]
Sharps Needles, syringes, and other sharp objects contaminated with the agent.Yellow, puncture-resistant "Chemo Sharps" container.[8]Incineration.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_admin Administration cluster_waste Waste Generation cluster_disposal Disposal Pathway Prep Prepare Agent 161 in BSC/CACI Admin Administer to Patient Prep->Admin TraceWaste Generate Trace Waste (<3% residual) Admin->TraceWaste BulkWaste Generate Bulk Waste (>3% residual) Admin->BulkWaste SharpsWaste Generate Sharps Waste Admin->SharpsWaste YellowBin Yellow 'Trace Chemo' Bin TraceWaste->YellowBin BlackBin Black 'RCRA Hazardous' Bin BulkWaste->BlackBin SharpsContainer Yellow 'Chemo Sharps' Container SharpsWaste->SharpsContainer Incineration Incineration YellowBin->Incineration BlackBin->Incineration SharpsContainer->Incineration

Caption: Workflow for the preparation, administration, and disposal of this compound.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.[2][11]

  • Secure the Area: Immediately alert others and restrict access to the spill area.[1]

  • Don PPE: Put on the appropriate spill cleanup PPE, including a respirator.[1]

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill.

  • Clean the Area: Clean the spill area with a detergent solution, followed by a rinse with water.[12]

  • Dispose of Waste: All materials used for cleanup must be disposed of as bulk chemotherapy waste in the black RCRA container.[1]

  • Report the Incident: Document and report the spill according to your institution's policies.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking cancer research. Always refer to the specific Safety Data Sheet (SDS) for this compound for the most detailed and accurate handling information.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.